molecular formula C5H10N4 B1506484 2-Propyl-2H-1,2,3-triazol-4-amine CAS No. 915922-91-7

2-Propyl-2H-1,2,3-triazol-4-amine

Cat. No.: B1506484
CAS No.: 915922-91-7
M. Wt: 126.16 g/mol
InChI Key: OMORIMHDASOVQA-UHFFFAOYSA-N
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Description

2-Propyl-2H-1,2,3-triazol-4-amine (CAS 915922-91-7) is a high-purity heterocyclic building block essential for advanced chemical research and development . This solid compound has a molecular formula of C5H10N4 and a molecular weight of 126.16 g/mol . It is characterized by a 1,2,3-triazole ring system substituted with an amine group at the 4-position and a propyl chain at the 2-nitrogen position . Researchers value this specific structure as a versatile precursor in medicinal chemistry, particularly for constructing more complex molecules through further functionalization of the amine group . Its properties, such as an estimated boiling point of 237.83°C to 278.36°C and a density of approximately 1.22-1.257 g/cm³, are critical for planning synthetic routes and purification processes . As a key member of the heterocyclic building blocks family, it facilitates the exploration of new chemical spaces and the development of novel compounds with potential biological activity . This product is offered with a guaranteed purity of 95% or higher and is accompanied by available analytical data, including NMR and LC-MS, to support research integrity . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propyltriazol-4-amine
Source PubChem
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InChI

InChI=1S/C5H10N4/c1-2-3-9-7-4-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMORIMHDASOVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650872
Record name 2-Propyl-2H-1,2,3-triazol-4-amine
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Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

915922-91-7
Record name 2-Propyl-2H-1,2,3-triazol-4-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyl-2H-1,2,3-triazol-4-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Propyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel heterocyclic compound, 2-Propyl-2H-1,2,3-triazol-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers a detailed, step-by-step methodology for the synthesis, purification, and rigorous analytical characterization of the target molecule. The proposed synthesis leverages established principles of regioselective alkylation of triazole precursors, ensuring a high-purity final product. Characterization is described using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to unequivocally confirm the molecular structure and purity of this compound. This guide is designed to be a practical resource, enabling the replication of the synthesis and validation of the compound's identity for further research and development applications.

Introduction: The Significance of Substituted 1,2,3-Triazoles

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry and materials science, lauded for its unique physicochemical properties.[1] This five-membered heterocyclic ring, featuring three contiguous nitrogen atoms, is chemically stable, capable of hydrogen bonding, and possesses a significant dipole moment. These attributes make it an attractive component in the design of bioactive molecules and functional materials. The specific substitution pattern on the triazole ring profoundly influences its biological activity and material properties.

The N2-substituted 1,2,3-triazoles, in particular, have garnered considerable interest. Regioselective synthesis of these isomers is a key challenge in synthetic organic chemistry.[2][3] The development of robust synthetic routes to access specific regioisomers, such as this compound, is crucial for exploring their full potential in various applications, including as potential pharmacophores in drug discovery. This guide outlines a scientifically grounded, plausible synthetic strategy and a comprehensive characterization protocol for this specific, novel compound.

Proposed Synthetic Pathway: A Regioselective Approach

The synthesis of this compound can be strategically approached through a two-step process commencing with a commercially available precursor, 4-amino-1H-1,2,3-triazole. The key to this synthesis is the regioselective alkylation at the N2 position of the triazole ring.

A plausible approach involves the introduction of an activating group on the exocyclic amine to direct the subsequent alkylation to the desired N2 position. A trifluoroacetyl group is an excellent candidate for this purpose, as it can be readily introduced and subsequently removed under mild conditions.[2]

The proposed synthetic pathway is as follows:

  • Step 1: Acylation of 4-amino-1H-1,2,3-triazole. The starting material is first acylated with trifluoroacetic anhydride to yield N-(2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroacetamide. This step serves to protect the amino group and activate the triazole ring for regioselective alkylation.

  • Step 2: Regioselective N2-propylation. The trifluoroacetyl-protected triazole is then alkylated with 1-iodopropane in the presence of a suitable base, such as sodium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). Literature suggests that this method preferentially yields the N2-alkylated product.[2]

  • Step 3: Deprotection. The final step involves the removal of the trifluoroacetyl group to afford the target compound, this compound. This can be achieved under mild basic conditions, for example, with potassium carbonate in methanol.

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway start 4-amino-1H-1,2,3-triazole intermediate1 N-(2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroacetamide start->intermediate1 (CF3CO)2O, Pyridine intermediate2 N-(2-propyl-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroacetamide intermediate1->intermediate2 1-Iodopropane, Na2CO3, DMF product This compound intermediate2->product K2CO3, MeOH

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroacetamide
  • To a stirred solution of 4-amino-1H-1,2,3-triazole (1.0 eq) in anhydrous pyridine at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-(2-propyl-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroacetamide
  • To a solution of N-(2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroacetamide (1.0 eq) in anhydrous DMF, add sodium carbonate (1.5 eq) and 1-iodopropane (1.2 eq).

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Monitor the reaction for the formation of the N2- and N1-isomers by TLC and/or LC-MS.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to separate the desired N2-isomer.[2]

Step 3: Synthesis of this compound
  • Dissolve the purified N-(2-propyl-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroacetamide (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) to the solution and stir at room temperature for 6 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product by recrystallization or column chromatography.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[4][5][6] Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group protons (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the triazole nitrogen). The amino group protons will likely appear as a broad singlet, and the triazole ring proton will be a singlet in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the three carbons of the propyl group and the two carbons of the triazole ring.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Multiplicity
~7.5s
~4.2t
~5.0br s
~1.8sextet
~0.9t
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Predicted IR Absorption Bands (cm⁻¹) Functional Group Assignment
3400-3200N-H stretching (amine)
3100-3000C-H stretching (triazole ring)
2960-2850C-H stretching (propyl group)
1650-1600N-H bending (amine)
1500-1400C=N and N=N stretching (triazole ring)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the target compound.

Diagram of the Characterization Workflow:

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Analysis cluster_confirmation Final Confirmation synthesis Synthesized Compound purification Purified Compound synthesis->purification Column Chromatography / Recrystallization nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms confirmation Confirmed Structure of This compound nmr->confirmation ir->confirmation ms->confirmation

Caption: Workflow for the characterization of this compound.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The multi-step synthesis includes purification at each stage, which is crucial for obtaining a high-purity final product. The comprehensive characterization plan, employing orthogonal analytical techniques, ensures the unequivocal confirmation of the target molecule's structure. The predicted spectroscopic data, based on established principles and literature precedents for similar compounds, provides a benchmark for experimental results. Any significant deviation from these expected values would necessitate further investigation, ensuring the integrity of the final compound.

Conclusion

This technical guide presents a robust and scientifically sound pathway for the synthesis and characterization of this compound. By following the detailed protocols and utilizing the comprehensive characterization methods outlined, researchers can confidently produce and validate this novel compound. The successful synthesis of this and other specifically substituted 1,2,3-triazoles will undoubtedly contribute to the advancement of medicinal chemistry and materials science by providing new molecular entities for further investigation.

References

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical and Pharmaceutical Research. [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). National Institutes of Health. [Link]

  • A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. (2025). National Institutes of Health. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). MDPI. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Thieme. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). National Institutes of Health. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. [Link]

Sources

Spectroscopic and Structural Elucidation of 2-Propyl-2H-1,2,3-triazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 2-Propyl-2H-1,2,3-triazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide also outlines a plausible synthetic pathway and the underlying principles for the structural elucidation of this molecule, offering field-proven insights into the experimental choices and data interpretation.

Introduction

The 1,2,3-triazole moiety is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The N-alkylation and substitution on the triazole ring can significantly modulate the physicochemical and pharmacological properties of these compounds. The title compound, this compound, represents a novel structure with potential applications in drug discovery. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, characterization, and further development. This guide presents a detailed, albeit theoretical, spectroscopic and structural analysis based on established principles and data from analogous compounds.

Molecular Structure and Isomerism

The structure of this compound is characterized by a 1,2,3-triazole ring with a propyl group attached to the N2 position and an amine group at the C4 position. It is crucial to distinguish this isomer from its N1 and N3-propyl counterparts, as the substitution pattern profoundly influences the spectroscopic and biological properties. The 2-substituted isomer is often thermodynamically more stable in certain contexts, a factor that can be exploited during its synthesis.

Figure 1: Molecular Structure of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound in a common deuterated solvent like DMSO-d₆ are detailed below.

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the propyl group and the triazole ring proton, as well as the amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50s1HC5-H
~5.50br s2HNH₂
~4.20t, J = 7.0 Hz2HN-CH₂ -CH₂-CH₃
~1.80sextet, J = 7.0 Hz2HN-CH₂-CH₂ -CH₃
~0.90t, J = 7.0 Hz3HN-CH₂-CH₂-CH₃
  • Causality behind Predictions: The chemical shift of the triazole ring proton (C5-H) is influenced by the electron-donating amino group at C4 and the N2-alkylation, leading to a predicted value in the downfield region. The N-CH₂ protons of the propyl group are deshielded by the adjacent nitrogen atom of the triazole ring. The broad singlet for the amine protons is characteristic and these protons are exchangeable with D₂O.

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~150.0C 4-NH₂
~130.0C 5-H
~55.0N-CH₂ -CH₂-CH₃
~22.0N-CH₂-CH₂ -CH₃
~11.0N-CH₂-CH₂-CH₃
  • Expert Insights: The chemical shifts of the triazole ring carbons are highly dependent on the substitution pattern. The C4 carbon bearing the amino group is expected to be significantly downfield. The chemical shifts of the propyl group carbons are predicted based on typical values for N-alkyl chains.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are as follows:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (amine)
2960-2850MediumC-H stretching (propyl)
~1640StrongN-H bending (amine)
~1580MediumC=N stretching (triazole ring)
~1460MediumC-H bending (propyl)
~1250MediumC-N stretching
~1000MediumN-N stretching (triazole ring)
  • Trustworthiness of Protocol: The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the N-H stretching vibrations of the primary amine. The C-H stretching bands of the propyl group will be observed in their characteristic region. The ring stretching vibrations (C=N and N-N) are indicative of the heterocyclic core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the predicted mass spectrum under electron ionization (EI) is as follows:

  • Molecular Ion (M⁺): m/z = 126.11

  • Major Fragments:

    • m/z = 97: Loss of the ethyl group (•C₂H₅) from the propyl side chain.

    • m/z = 84: Loss of the propyl radical (•C₃H₇).

    • m/z = 56: Cleavage of the triazole ring with loss of N₂ and the propyl group.

    • m/z = 43: Propyl cation (C₃H₇⁺).

M [M]⁺˙ m/z = 126 F1 [M - C₂H₅]⁺ m/z = 97 M->F1 - C₂H₅ F2 [M - C₃H₇]⁺ m/z = 84 M->F2 - C₃H₇ F4 [C₃H₇]⁺ m/z = 43 M->F4 F3 [C₂H₄N₂]⁺˙ m/z = 56 F2->F3 - N₂

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Plausible Synthetic Pathway

A reliable synthesis is key to obtaining the target compound for analysis. A plausible synthetic route to this compound is outlined below.

A Sodium Azide (NaN₃) C Propyl Azide A->C + Propyl Iodide B Propyl Iodide (CH₃CH₂CH₂I) E 2-Propyl-4-amino-5-cyano-2H-1,2,3-triazole C->E + Malononitrile D Malononitrile G This compound E->G Hydrolysis F Hydrolysis

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Strategies of Aminotriazoles for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on 2-Propyl-2H-1,2,3-triazol-4-amine and its Congeners

Foreword: The field of drug discovery is predicated on the precise understanding of molecular structure, properties, and reactivity. The initial query for this guide centered on a specific, yet sparsely documented molecule: this compound. Publicly available, peer-reviewed data on this exact isomer is limited. Therefore, to provide a guide that upholds the principles of scientific integrity and practical utility for researchers, this document broadens its scope. We will explore the fundamental characteristics of the aminotriazole scaffold, focusing on the critical distinctions between the 1,2,3-triazole and 1,2,4-triazole isomers. This comparative approach offers a more robust and actionable framework for scientists working on the design and synthesis of triazole-based therapeutics.

The Triazole Core: A Tale of Two Isomers

The seemingly subtle difference in the arrangement of nitrogen atoms between 1,2,3- and 1,2,4-triazoles profoundly impacts their electronic properties, vectoral chemistry, and, consequently, their function as pharmacophores.[1]

  • 1,2,3-Triazoles: Often synthesized via the robust and regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," this isomer has a unique dipole moment and serves as a stable linker or a bioisosteric replacement for amide bonds.[2][3] The 2-substituted (2H) isomer, as requested in the topic, is one of three possible tautomers, and its specific synthesis can be challenging, often requiring targeted strategies to control regioselectivity.

  • 1,2,4-Triazoles: This scaffold is a cornerstone of numerous clinically approved drugs, particularly antifungals like fluconazole and itraconazole.[1][4][5] Its hydrogen bonding capabilities, metabolic stability, and ability to coordinate with metallic centers (like the iron in cytochrome P450) are key to its biological activity.[1] Synthesis typically involves the condensation of hydrazines with various reagents.[6]

G cluster_workflow Generalized Synthesis of 1-Aryl-1,2,4-Triazoles Aniline Aryl Amine (e.g., Aniline) Intermediate N-C Bond Formation (Oxidative Coupling) Aniline->Intermediate Cu Catalyst (e.g., CuI) Air (O2) Amidine Amidine Amidine->Intermediate Base (e.g., K3PO4) Product 1-Aryl-1,2,4-Triazole Intermediate->Product N-N Bond Formation (Intramolecular Cyclization)

Caption: Workflow for copper-catalyzed synthesis of 1,2,4-triazoles.

Representative Protocol: Synthesis of a 1,5-Disubstituted 1,2,4-Triazole

This protocol is a representative example adapted from established literature for the synthesis of 1,2,4-triazole derivatives. [6] Objective: To synthesize a 1,5-disubstituted 1,2,4-triazole from an aryl hydrazine and an N-cyano-imidate.

Materials:

  • Aryl hydrazine hydrochloride (1.0 eq)

  • N-cyano-imidate (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Ethanol (Solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Vessel Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar and condenser is charged with the aryl hydrazine hydrochloride (1.0 eq).

  • Reagent Addition: Ethanol is added as the solvent, followed by the N-cyano-imidate (1.1 eq).

  • Base Introduction: Triethylamine (2.5 eq) is added dropwise to the suspension. Causality: TEA serves as a base to neutralize the hydrochloride salt of the starting material and to facilitate the subsequent condensation and cyclization steps by deprotonating the nucleophilic nitrogen.

  • Reaction: The mixture is heated to reflux (approx. 78 °C for ethanol) and stirred vigorously for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Causality: The elevated temperature provides the necessary activation energy for the condensation reaction between the hydrazine and the imidate, followed by an intramolecular cyclization to form the triazole ring.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure (rotary evaporation).

  • Purification: The resulting crude solid is redissolved in a suitable solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography or recrystallization.

  • Characterization: The structure and purity of the final compound are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization

Distinguishing between isomers and confirming substitution patterns is critically dependent on spectroscopic analysis.

  • ¹H NMR: The chemical shift of the triazole ring proton(s) is a key indicator. For a 4-substituted-4H-1,2,4-triazole, two singlets would be expected for the C3-H and C5-H protons. The protons on the propyl group would appear in the aliphatic region (typically 0.9-4.0 ppm), showing characteristic splitting patterns (a triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the CH₂ attached to the nitrogen).

  • ¹³C NMR: The carbon atoms within the triazole ring typically resonate in the 140-160 ppm range. The signals from the propyl group would be found upfield.

  • FT-IR: Key stretches include N-H bands for the amino group (around 3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic, ~2900-3100 cm⁻¹), and C=N/N=N ring vibrations in the 1400-1650 cm⁻¹ region.

Applications in Drug Development and Medicinal Chemistry

The aminotriazole moiety is a privileged scaffold in modern medicinal chemistry due to its favorable properties.

  • Bioisosterism: The triazole ring is an effective bioisostere for esters and amide groups, offering improved metabolic stability and altered pharmacokinetic profiles. [7]* Pharmacological Activities: The 1,2,4-triazole core is integral to a vast array of therapeutic agents, demonstrating activities including:

    • Antifungal: Inhibition of fungal cytochrome P450 enzymes. [1] * Anticancer: Various mechanisms including kinase inhibition. [8] * Anticonvulsant: Modulation of ion channels or neurotransmitter receptors. [9] * Antiviral & Antibacterial: Interference with microbial replication or metabolic pathways. [1][5] The incorporation of an amino group provides an additional vector for hydrogen bonding and a site for further chemical modification, allowing for the fine-tuning of a compound's activity and properties. [8]

Safety and Handling

While specific toxicity data for this compound is not available, compounds of this class should be handled with care. Based on safety data sheets for related aminotriazoles, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [10][11]* Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. [11]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [10]* Hazards: Some aminotriazole derivatives are suspected of causing reproductive harm or may cause organ damage through prolonged exposure. They can be irritating to the eyes, skin, and respiratory system. [12][13]

References

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  • Al-Ghorbani, M., et al. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules, 21(9), 1149. MDPI. Retrieved from [Link]

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  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace. Retrieved from [Link]

  • Asif, M. (2014). A review on medicinal prospective of 1,2,3-triazole and 1,2,4-triazole scaffold. Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]

  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of the Iranian Chemical Society, 18, 2593–2629. Springer. Retrieved from [Link]

  • Hughes, D. L., et al. (2022). Synthesis of Fused Bicyclic-[14][11]Triazoles from Amino Acids. The Journal of Organic Chemistry, 87(2), 1185-1196. ACS Publications. Retrieved from [Link]

  • He, W., et al. (2020). The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 243, 118795. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Demchenko, A. M., et al. (2021). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. ResearchGate. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 2(7). ResearchGate. Retrieved from [Link]

  • Nikolova, S., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8903. PMC - NIH. Retrieved from [Link]

  • Yavolovsky, A. A., et al. (2020). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Chemistry of Heterocyclic Compounds, 56(10), 1226-1228. Retrieved from [Link]

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Crystal structure analysis of 2-Propyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Propyl-2H-1,2,3-triazol-4-amine

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and role as a bioisostere for amide bonds or phenyl rings.[1] These characteristics make it a privileged scaffold in the design of novel therapeutic agents, with applications ranging from antimicrobial to anticancer drugs.[2][3] This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of a novel derivative, this compound, via single-crystal X-ray diffraction (SCXRD). While the specific crystal structure of this compound is not yet publicly documented, this whitepaper serves as an authoritative workflow for its synthesis, crystallization, and ultimate structural analysis. We will detail the causality behind key experimental decisions, from precursor selection to the final stages of structure refinement, offering a robust framework for researchers in drug discovery and materials science.

Introduction: The Rationale for Structural Analysis

Understanding the precise three-dimensional arrangement of atoms in a molecule is fundamental to predicting its physicochemical properties and its interactions with biological targets.[4] For novel compounds like this compound, SCXRD analysis is the gold standard, providing unambiguous data on bond lengths, bond angles, conformational preferences, and the intermolecular forces that govern its solid-state packing.[5] This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and intellectual property protection. The workflow presented herein is designed to be a self-validating system, ensuring that the data generated is of the highest quality and integrity.

Synthesis and Purification of the Target Compound

The synthesis of N2-substituted 1,2,3-triazoles can be approached through various established routes.[6] For this compound, a regioselective synthesis is paramount to ensure the propyl group is on the N2 position of the triazole ring. A plausible and efficient method involves a multi-step process.

Proposed Synthetic Pathway

A logical approach begins with the synthesis of a suitable azide precursor followed by a cycloaddition reaction. The key is to control the regioselectivity, as cycloadditions can often yield a mixture of 1,4- and 1,5-disubstituted (corresponding to N1 and N3) or N2-substituted triazoles. Methods leveraging specific catalysts or reaction conditions can favor the desired 2,4-disubstituted isomer.[7]

Experimental Protocol: Synthesis
  • Step 1: Preparation of Propyl Azide. In a well-ventilated fume hood, dissolve sodium azide (1.2 eq) in a mixture of water and a suitable organic solvent. Cool the solution to 0°C in an ice bath. Add 1-bromopropane (1.0 eq) dropwise while maintaining the temperature. Allow the reaction to stir at room temperature overnight. Causality: This standard SN2 reaction is a reliable method for generating the required alkyl azide. The biphasic system with a phase-transfer catalyst can improve reaction rates.

  • Step 2: Cycloaddition to form the Triazole. A copper-catalyzed reaction can be employed.[6] In an inert atmosphere, combine the crude propyl azide, a suitable alkyne precursor for the 4-amine group (e.g., one with a protected amine), and a copper(I) catalyst (e.g., CuI). Expertise: The choice of catalyst and ligands is critical for regioselectivity. For N2-substitution, specific ligand systems or alternative ruthenium-catalyzed pathways might be explored to avoid the more common 1,4-disubstitution product from standard "click chemistry".[8]

  • Step 3: Purification. Following the reaction, the crude product must be purified to achieve the high level of purity (>99%) required for successful crystallization. This is typically accomplished using column chromatography on silica gel with a gradient elution system (e.g., ethyl acetate/hexanes). The purity of the final fractions should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Generation of Diffraction-Quality Single Crystals

Crystallization is often the most challenging bottleneck in SCXRD analysis.[9] The goal is to create a supersaturated solution from which the molecule can slowly precipitate into a highly ordered, single-crystalline lattice.

Solvent Selection and Screening

The first step is a solubility screen. Small amounts of the purified compound are tested in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water). An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

Crystallization Methodologies

Several techniques can be employed, often in parallel, to find the optimal conditions.[10]

  • Slow Evaporation: Dissolve the compound in a suitable solvent in which it is moderately soluble (e.g., dichloromethane or ethyl acetate) to near saturation. Place the solution in a small vial, cover it with a cap containing a pinhole or with paraffin film pierced by a needle.[10] This allows the solvent to evaporate slowly over several days to weeks, gradually increasing the concentration and inducing crystallization.

  • Vapor Diffusion (Liquid-Liquid): Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., methanol). Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., diethyl ether) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystal growth.

  • Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) or freezer (-20°C). The decrease in temperature reduces solubility, leading to crystallization.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[11]

The SCXRD Experimental Workflow

The process follows a well-defined, multi-stage workflow to ensure data integrity and lead to an accurate structural solution.

scxrd_workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization selection Crystal Selection & Mounting crystallization->selection data_collection X-ray Data Collection (Diffractometer) selection->data_collection processing Data Processing (Integration & Scaling) data_collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation final_structure Final Crystal Structure (Atomic Coordinates, Bond Lengths, Angles) validation->final_structure

Caption: A flowchart of the major stages in determining a molecular structure using single-crystal X-ray diffraction.

Detailed Experimental Protocol: SCXRD
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage during data collection.

  • Data Collection: The mounted crystal is placed on a diffractometer. X-rays (commonly from a Mo or Cu source) are directed at the crystal, which is rotated to expose all lattice planes to the beam.[11] The diffracted X-rays produce a pattern of spots that are recorded by a detector. A full sphere of data is collected, which can take several hours.[11]

  • Data Processing: The raw diffraction data is processed. This involves integrating the intensity of each reflection, applying corrections for experimental factors (like absorption), and scaling the data.

  • Structure Solution and Refinement:

    • The space group and unit cell dimensions are determined from the diffraction pattern.

    • Specialized software (e.g., SHELX) is used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.

    • This initial model is then refined. The atomic positions and their thermal displacement parameters are adjusted to achieve the best possible fit between the calculated and the observed diffraction data, measured by an R-factor (a lower R-factor indicates a better fit).

Analysis of the Crystal Structure

The final output of the refinement is a Crystallographic Information File (CIF), which contains all the information needed to describe the crystal structure.

Crystallographic Data Summary

The primary data are summarized in a standardized table. The following table presents hypothetical yet realistic data for this compound, based on known structures of similar small organic molecules.[12][13]

ParameterHypothetical ValueSignificance
Chemical FormulaC₅H₁₀N₄Defines the atomic composition of the asymmetric unit.
Formula Weight126.16 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cA common space group for organic molecules, indicating specific symmetry elements.
a, b, c [Å]a = 8.5, b = 10.2, c = 9.1The dimensions of the unit cell.
α, β, γ [°]α = 90, β = 105.5, γ = 90The angles of the unit cell.
Volume [ų]760The volume of one unit cell.
Z4The number of molecules in one unit cell.
Temperature100 KThe temperature at which data was collected.
R-factor (final)R1 = 0.045A measure of the agreement between the model and the experimental data.
Goodness-of-Fit (GooF)1.05An indicator of the quality of the refinement; values near 1.0 are ideal.
Molecular Geometry and Conformation

The analysis provides precise bond lengths and angles. For the triazole ring, one would expect C-N and N-N bond lengths consistent with an aromatic system. The conformation of the propyl group (e.g., gauche vs. anti) relative to the triazole ring would be determined by the torsion angles.

Intermolecular Interactions and Crystal Packing

The amine group (-NH₂) is a strong hydrogen bond donor, while the nitrogen atoms of the triazole ring are potential acceptors. The crystal packing would likely be dominated by N-H···N hydrogen bonds, linking the molecules into chains, sheets, or a 3D network. These interactions are critical for the compound's physical properties, such as melting point and solubility.

Caption: A conceptual diagram illustrating how the amine group (H-bond donor) of one molecule can interact with a triazole nitrogen (H-bond acceptor) of a neighboring molecule, leading to a stable crystal lattice. (Note: This is a simplified 2D representation of a 3D network).

Conclusion

The structural analysis of this compound, as outlined in this guide, represents a critical step in its development as a potential pharmaceutical agent or functional material. The rigorous application of synthesis, purification, crystallization, and single-crystal X-ray diffraction provides a definitive three-dimensional structure. This atomic-level insight is indispensable for understanding the molecule's behavior and for rationally designing next-generation derivatives with improved properties. The methodologies described here provide a robust and reliable pathway to achieving this essential characterization.

References

  • Gonzaga, D., et al. (2016). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent... Journal of Chemical Crystallography, 46, 67–76. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. Molecules, 27(6), 1933. Available at: [Link]

  • Hossain, M. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 917937. Available at: [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1007137. Available at: [Link]

  • American Chemical Society. (n.d.). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. Available at: [Link]

  • Platypus Technologies. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Warren, J. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2138-2157. Available at: [Link]

  • Saint Petersburg University. (n.d.). Single crystal X-ray diffraction analysis. Research Park. Available at: [Link]

  • Jiang, Y., & Qin, G. (Eds.). (n.d.). Special Issue: Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. Available at: [Link]

  • Abriata, L. A., et al. (2023). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Journal of Medicinal Chemistry, 66(22), 15091–15103. Available at: [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 442-450. Available at: [Link]

  • Singh, M., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Taibah University Medical Sciences, 19(1), 1-18. Available at: [Link]

  • Scientific Reports. (2025). 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. Nature. Available at: [Link]

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Solubility profile of 2-Propyl-2H-1,2,3-triazol-4-amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2-Propyl-2H-1,2,3-triazol-4-amine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey through drug discovery and development. From synthesis and purification to formulation and bioavailability, understanding and quantifying solubility is indispensable. This technical guide provides a comprehensive examination of the solubility profile of this compound, a novel heterocyclic compound with potential therapeutic applications. Due to the limited availability of public data on this specific molecule, this document emphasizes the fundamental principles and detailed experimental protocols necessary for researchers to meticulously determine its solubility. We delve into the theoretical underpinnings of solubility, present robust methodologies for both kinetic and thermodynamic solubility assessment, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough and reliable solubility profile for this and other novel chemical entities.

Introduction: The Central Role of Solubility in Drug Development

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability and capacity for hydrogen bonding.[1] The introduction of an N-propyl group and a C-amino group, as in this compound, modulates the molecule's lipophilicity and basicity, thereby influencing its interaction with biological targets and its overall physicochemical properties. The parent 1H-1,2,3-triazole is noted for its high water solubility.[2] While the addition of a propyl group is expected to increase its solubility in organic solvents, the amino group can enhance polarity and hydrogen bonding capabilities.[3][4]

A comprehensive understanding of the solubility of this compound in a diverse range of organic solvents is paramount for several key reasons:

  • Process Chemistry: Efficient synthesis, crystallization, and purification of the API are highly dependent on its solubility in various reaction and anti-solvents.

  • Formulation Development: The choice of excipients and the development of a stable, bioavailable dosage form are guided by the API's solubility. Poor solubility can be a major hurdle in developing oral and parenteral formulations.[5]

  • Preclinical Studies: In vitro and in vivo screening assays often require the compound to be dissolved in a suitable vehicle. Unanticipated precipitation can lead to erroneous results.

  • Predictive Modeling: Experimental solubility data is crucial for building and validating computational models that predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

This guide will provide the necessary theoretical framework and practical, step-by-step protocols to empower researchers to generate high-quality, reliable solubility data for this compound.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[4] This is a function of the interplay between intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For this compound, we can anticipate the following:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The amino group and the triazole ring nitrogens can act as hydrogen bond donors and acceptors, respectively. Therefore, good solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The molecule's significant dipole moment should facilitate solubility in these solvents.[1]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar amino and triazole functionalities suggests that solubility in nonpolar solvents will likely be limited. However, the propyl group will contribute to some degree of lipophilicity.

Experimental Determination of Solubility: A Two-pronged Approach

In the realm of pharmaceutical sciences, solubility is typically assessed through two distinct but complementary methodologies: kinetic and thermodynamic solubility.

Kinetic Solubility: A High-Throughput Screening Method

Kinetic solubility assays are designed for the early stages of drug discovery when compound availability is often limited.[6][7] These assays provide a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous or organic medium.[8][9]

This protocol is designed to be a self-validating system by including standards and controls.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 1-2 mg of this compound.

    • Dissolve the compound in DMSO to prepare a 10 mM stock solution.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Assay Plate Preparation:

    • Using a liquid handler for precision, perform serial dilutions of the 10 mM stock solution in a 96-well plate with DMSO to create a concentration gradient.

    • In a separate 96-well assay plate, add the desired organic solvent (e.g., methanol, acetonitrile, ethyl acetate).

  • Initiation of Precipitation:

    • Transfer a small volume (e.g., 2 µL) of the DMSO stock solutions into the corresponding wells of the assay plate containing the organic solvent. This rapid addition creates a supersaturated state.

  • Incubation and Measurement:

    • Allow the plate to incubate at a controlled room temperature for a specified period (e.g., 2 hours).[9]

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the solvent blank.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Weigh Compound B Prepare 10 mM Stock in DMSO A->B C Serial Dilution in DMSO B->C D Add to Organic Solvent Plate C->D E Incubate (e.g., 2h at RT) D->E F Measure Turbidity (Nephelometry) E->F G Determine Highest Soluble Concentration F->G

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at a given temperature and pressure.[5] The shake-flask method is the most widely accepted technique for this determination.[10][11]

This protocol is designed to ensure equilibrium is reached and accurately measured.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.[11]

  • Equilibration:

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[10]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully aspirate an aliquot of the supernatant. To ensure no solid particles are carried over, it is best practice to filter the supernatant through a 0.45 µm syringe filter.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the respective organic solvents.

    • Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

  • Data Analysis:

    • Construct a calibration curve from the standards.

    • Use the calibration curve to determine the concentration of the compound in the saturated supernatant. This concentration is the thermodynamic solubility.

Thermodynamic_Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate on Shaker (24-48h, constant T) A->B C Sample Supernatant at Time Points B->C D Filter Sample (e.g., 0.45 µm) C->D E Quantify by HPLC-UV D->E F Determine Concentration vs. Calibration Curve E->F

Caption: Shake-Flask Method for Thermodynamic Solubility.

Anticipated Solubility Profile of this compound

Solvent Class Solvent Example Predicted Solubility Experimental Thermodynamic Solubility (mg/mL at 25°C) Experimental Kinetic Solubility (µM)
Polar Protic MethanolHigh[To be determined experimentally][To be determined experimentally]
EthanolHigh[To be determined experimentally][To be determined experimentally]
IsopropanolModerate[To be determined experimentally][To be determined experimentally]
Polar Aprotic DMSOVery High[To be determined experimentally][To be determined experimentally]
DMFHigh[To be determined experimentally][To be determined experimentally]
AcetonitrileModerate[To be determined experimentally][To be determined experimentally]
Nonpolar Aprotic Ethyl AcetateLow to Moderate[To be determined experimentally][To be determined experimentally]
DichloromethaneLow to Moderate[To be determined experimentally][To be determined experimentally]
Nonpolar TolueneLow[To be determined experimentally][To be determined experimentally]
HexaneVery Low[To be determined experimentally][To be determined experimentally]

Conclusion and Future Directions

The solubility of this compound in organic solvents is a critical parameter that will dictate its developability as a potential therapeutic agent. This guide has provided a robust framework for its determination, grounded in established scientific principles and detailed, actionable protocols. By systematically applying the kinetic and thermodynamic solubility assays described herein, researchers can generate the high-quality data needed to advance their research and development efforts. The resulting solubility profile will be instrumental in guiding synthetic route optimization, enabling the design of appropriate formulations, and ensuring the reliability of preclinical pharmacological and toxicological assessments.

References

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  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

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  • Al-Sanea, M. M., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(4-chlorobenzylidene)-N-(p-tolyl)acetohydrazide. Molbank, 2023(4), M1720. [Link]

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  • Kavitha, S., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. International Journal of Pharmaceutical Sciences and Research, 12(1), 143-150. [Link]

  • Zhang, L., et al. (2012). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data, 57(11), 3149-3152. [Link]

  • Dahan, A., & Miller, J. M. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 546-552. [Link]

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A Technical Guide to Quantum Chemical Calculations for 2-Propyl-2H-1,2,3-triazol-4-amine: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting high-fidelity quantum chemical calculations on 2-Propyl-2H-1,2,3-triazol-4-amine. Triazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities including antifungal, anticancer, and antiviral properties.[1][2][3][4] Computational modeling is an indispensable tool for accelerating the discovery and optimization of these compounds, offering profound insights into their electronic structure, stability, and reactivity.[1] This document is designed for researchers, computational chemists, and drug development professionals, offering a narrative that blends theoretical foundations with practical, field-proven protocols. We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and reproducible computational analysis. The guide covers essential pre-computation structural analysis, including tautomerism and conformational landscapes, followed by a detailed, step-by-step protocol for geometry optimization, frequency analysis, and the calculation of key molecular properties using Density Functional Theory (DFT).

The Strategic Importance of Computational Chemistry for Triazole Derivatives

The 1,2,3-triazole scaffold is considered a "privileged" structure in drug discovery.[4][5] Its unique electronic features, including a significant dipole moment, hydrogen bonding capabilities, and high stability under physiological conditions, make it a versatile building block for creating diverse compound libraries.[5] this compound, the subject of this guide, combines this valuable core with an amino group—a key pharmacophoric feature—and a flexible propyl substituent.

Understanding the molecule's intrinsic properties is paramount for rational drug design. Quantum chemical calculations allow us to predict, from first principles, a range of characteristics that are expensive or difficult to measure experimentally:

  • Molecular Geometry: Precise bond lengths, angles, and dihedrals.

  • Energetic Stability: Determining the most stable tautomeric and conformational forms.

  • Electronic Properties: Mapping electron density, identifying reactive sites, and understanding orbital interactions.[6]

  • Spectroscopic Signatures: Predicting IR and NMR spectra to aid in experimental characterization.[7]

By employing these computational tools, we can generate hypotheses about a molecule's behavior, guide synthesis efforts, and build robust Quantitative Structure-Activity Relationship (QSAR) models.[1]

Theoretical Foundations: Selecting the Right Tool for the Job

The accuracy of any quantum chemical prediction is contingent on the chosen theoretical method and basis set. For a molecule like this compound, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has become the de facto standard for systems of this size due to its excellent cost-to-performance ratio.[8] It models the electron correlation by approximating the exchange-correlation functional.

  • Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This hybrid functional is arguably the most widely used in chemistry. It incorporates a portion of the exact Hartree-Fock exchange, providing a robust starting point for a wide variety of organic molecules.[6][7][9]

  • Recommended Basis Set: 6-311++G(d,p) : This is a Pople-style, split-valence basis set. The 6-311 indicates a flexible description of valence electrons. The ++G adds diffuse functions for both heavy atoms and hydrogens, crucial for accurately describing lone pairs and hydrogen bonding interactions. The (d,p) adds polarization functions, allowing for non-spherical electron distribution, which is essential for describing bonding in cyclic systems.[6][10]

The choice of B3LYP/6-311++G(d,p) provides a well-validated, authoritative level of theory for obtaining reliable geometries, frequencies, and electronic properties for this class of molecule.[6][11][12]

Critical Pre-computation Analysis: Tautomers and Conformers

A common pitfall in computational studies is the failure to identify the correct global minimum energy structure. For this compound, this requires a careful evaluation of both tautomerism and conformational isomerism.

Tautomeric Equilibrium

Amino-substituted azoles frequently exhibit prototropic tautomerism, which can significantly alter their chemical properties and biological interactions.[13][14] For the target molecule, the primary equilibrium is between the amine and imine forms, with the proton potentially residing on different nitrogen atoms of the triazole ring. It is imperative to calculate the relative energies of all plausible tautomers to identify the most stable form before proceeding with further analysis.

tautomers cluster_amine Amine Tautomers cluster_imine Imine Tautomers T1 This compound (Most Likely Ground State) T2 2-Propyl-1H-1,2,3-triazol-4-amine (Proton on N1) T1->T2 Proton Transfer T3 2-Propyl-1,2-dihydro- 1,2,3-triazol-4-imine T1->T3 Amine-Imine Tautomerization

Caption: Plausible tautomeric forms of 2-Propyl-1,2,3-triazol-4-amine.

Conformational Analysis of the Propyl Group

The n-propyl group attached to the N2 position of the triazole ring has two key rotatable bonds (N-CH₂ and CH₂-CH₂). Rotation around these bonds gives rise to different conformers.[15] While the energy differences may be small, identifying the lowest-energy conformer is crucial for accurate property calculations. A relaxed potential energy surface scan, where one dihedral angle is systematically rotated while all other geometric parameters are optimized, is the standard protocol for this task.

The Computational Workflow: A Step-by-Step Protocol

This section outlines a self-validating protocol for calculating the properties of this compound. This workflow ensures that the final results correspond to a true energetic minimum.

workflow Start 1. Build Initial Structures (All Tautomers/Conformers) Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq 3. Frequency Calculation (Same level of theory) Opt->Freq Check Check for Imaginary Frequencies Freq->Check Minimum Verified Local Minimum (Global Minimum after comparison) Check->Minimum Zero TS Transition State (Re-optimize or adjust structure) Check->TS One or More Props 4. Calculate Molecular Properties (HOMO/LUMO, MEP, NBO, etc.) Minimum->Props TS->Opt End 5. Analyze and Report Data Props->End

Caption: A validated workflow for quantum chemical calculations.

Protocol Details:

  • Step 1: Build Initial 3D Structures

    • Using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw), construct the 3D coordinates for all relevant tautomers and key starting conformers of this compound.

  • Step 2: Geometry Optimization

    • Objective: To find the coordinates corresponding to the lowest energy structure on the potential energy surface for each isomer.

    • Methodology: Submit each structure for geometry optimization using the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

    • Trustworthiness Check: The calculation is considered "converged" when the forces on the atoms and the change in energy between optimization steps fall below a predefined threshold. Modern quantum chemistry packages handle this automatically, but it is crucial to check the output file for successful convergence.

  • Step 3: Frequency Calculation

    • Objective: To characterize the nature of the stationary point found during optimization and to compute thermodynamic properties.

    • Methodology: Perform a frequency calculation at the exact same level of theory used for the optimization. This is a non-negotiable requirement for valid results.

    • Self-Validation System:

      • Zero Imaginary Frequencies: Confirms that the optimized geometry is a true local minimum.

      • One Imaginary Frequency: Indicates a transition state structure.[11] The structure must be modified and re-optimized.

    • Output: This step also yields zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are used to calculate the Gibbs Free Energy (G). The relative stability of isomers should always be compared using G.[16]

  • Step 4: Calculation of Molecular Properties

    • Once the global minimum structure (the lowest-energy conformer of the lowest-energy tautomer) is confidently identified, proceed to calculate other properties of interest using the optimized geometry.

Interpreting the Output: From Raw Data to Chemical Insight

The output of these calculations provides a wealth of information. The key is to connect these numerical values to chemically meaningful concepts.

Electronic and Reactivity Descriptors
  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a proxy for chemical stability and reactivity.[6][9]

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It provides an intuitive guide to molecular interactions.

    • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the nitrogen lone pairs and the amino group.

    • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack, typically around the hydrogen atoms of the amino group.

  • Natural Bond Orbital (NBO) Analysis: This analysis provides atomic charges and details about intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.[12][15]

Data Presentation

Quantitative results should be summarized in tables for clarity and ease of comparison.

Table 1: Summary of Computational Parameters

Parameter Selection Rationale
Software Gaussian, ORCA, etc. Industry-standard quantum chemistry packages.
Method Density Functional Theory (DFT) Excellent balance of accuracy and cost for organic molecules.[8]
Functional B3LYP A robust and widely validated hybrid functional.[7]
Basis Set 6-311++G(d,p) Flexible, includes diffuse and polarization functions for accuracy.[10]

| Solvation Model | PCM/SMD (optional) | Implicitly models the effect of a solvent environment. |

Table 2: Example Data Output for the Global Minimum Structure

Property Calculated Value Units
Total Electronic Energy Value Hartrees
Gibbs Free Energy (G) Value Hartrees
HOMO Energy Value eV
LUMO Energy Value eV
HOMO-LUMO Gap Value eV

| Dipole Moment | Value | Debye |

Conclusion

This guide has outlined an authoritative and self-validating workflow for the quantum chemical analysis of this compound. By adhering to this protocol—beginning with a rigorous investigation of tautomers and conformers, followed by a validated optimization and frequency calculation—researchers can generate reliable and insightful data. The resulting electronic and structural properties serve as a powerful foundation for understanding the molecule's reactivity, guiding further experimental work in drug discovery, and contributing to the development of next-generation triazole-based therapeutics.

References

  • Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective - Iraqi Journal of Bioscience and Biomedical.
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  • An experimental and DFT computational study on 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate: Molecular Physics: Vol 108, No 2 - Taylor & Francis. Available at: [Link]

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Unlocking Therapeutic Potential: A Guide to the Synthesis and Biological Activities of 2-Substituted-2H-1,2,3-triazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, valued for its stability, synthetic accessibility, and its role as a bioisostere for various functional groups.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of a specific, yet underexplored subclass: 2-substituted-2H-1,2,3-triazol-4-amine derivatives, with a focus on structures exemplified by the 2-propyl group. We delve into the synthetic strategies that allow for regioselective control, a critical factor in tuning biological function. The narrative explores key therapeutic areas where these derivatives have shown promise, including enzyme inhibition for metabolic diseases, anticancer activity through apoptosis induction, and broad-spectrum antimicrobial effects. This guide is intended for researchers, scientists, and drug development professionals, offering mechanistic insights, detailed experimental protocols, and a critical analysis of structure-activity relationships to facilitate the next generation of 1,2,3-triazole-based therapeutics.

The 1,2,3-Triazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered 1,2,3-triazole ring is considered a "privileged" scaffold in medicinal chemistry. Its prominence stems from a unique combination of chemical and physical properties that make it ideal for drug design. It is a bioisostere of the amide bond but offers superior resistance to enzymatic degradation.[1] The triazole ring is chemically robust, stable to acidic and basic conditions, and capable of forming diverse non-covalent interactions, including hydrogen bonds and van der Waals forces, with biological targets like proteins and enzymes.[1] These interactions are facilitated by the nitrogen atoms within the ring, which can act as binding motifs.[2] The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and regioselective, further cementing its role in the development of novel therapeutic agents.[1][3] Derivatives of this scaffold have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[4]

Synthesis of 2-Propyl-2H-1,2,3-triazol-4-amine Derivatives

The biological activity of triazole derivatives is highly dependent on the substitution pattern on the triazole ring. The synthesis of N2-substituted triazoles, such as the 2-propyl variant, requires specific strategies to control regioselectivity over the more commonly synthesized N1 isomers.

General Synthetic Strategy: A Multi-Component Approach

A common and efficient route to N2-substituted 1,2,3-triazoles involves a one-pot, three-component reaction.[5][6] This method offers high atom economy and procedural simplicity, which are advantageous in a drug discovery setting. The causality behind this choice is the ability to rapidly generate a diverse library of compounds by varying the starting materials.

The workflow below illustrates a representative synthesis for 2-substituted-2H-1,2,3-triazoles.

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: One-Pot Reaction cluster_2 Step 3: Intermediate Formation cluster_3 Step 4: Derivatization (Example Pathway) cluster_4 Step 5: Final Product Alkyne Terminal Alkyne Reaction Cu(I)-Catalyzed Three-Component Cycloaddition Alkyne->Reaction Azide Sodium Azide (NaN3) Azide->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Intermediate 2-Hydroxymethyl-2H-1,2,3-triazole Reaction->Intermediate High Yield (67-95%) Room Temperature Activation Activation of Hydroxyl (e.g., Tosylation) Intermediate->Activation Substitution Nucleophilic Substitution (e.g., with Propylamine) Activation->Substitution Product This compound Derivative Substitution->Product G Compound Triazole Derivative (Inhibitor) Enzyme α-Glucosidase / α-Amylase (Active Site) Compound->Enzyme Competitive Binding Product Glucose Absorption (Blocked) Enzyme->Product Inhibition Substrate Dietary Carbohydrates Substrate->Enzyme Normal Digestion Outcome Reduced Postprandial Hyperglycemia Product->Outcome

Caption: Mechanism of α-Glucosidase/α-Amylase inhibition by triazole derivatives.

Comparative Inhibition Data

Compound Class Target Enzyme IC50 (µM) Reference
Flavone-1,2,3-triazoles α-Glucosidase 24.37 - 168.44 [7]
Substituted 1,2,3-triazoles α-Glucosidase 22.15 [8]
Substituted 1,2,3-triazoles α-Amylase 84.46 [8]
Acarbose (Standard) α-Glucosidase 21.07 - 844.81 [8][7]

| Acarbose (Standard) | α-Amylase | 87.62 | [8]|

Anticancer Activity

The 1,2,3-triazole scaffold is a core component of many potent anticancer agents. [1][4]Derivatives have shown efficacy against various cancer cell lines, including breast, colon, and lung cancer. [1][9] Mechanism of Action: A primary mechanism of action is the induction of cell cycle arrest and apoptosis. [1][10]For example, the well-known 1,2,3-triazole agent Carboxyamidotriazole (CAI) has been shown to synergize with other chemotherapeutics by promoting apoptosis in non-small cell lung cancer (NSCLC). [10]Other derivatives function by inhibiting protein-protein interactions crucial for cancer cell survival, such as the Bax/Bcl-xL interaction. [11] Cytotoxicity Against Human Cancer Cell Lines

Compound Type Cell Line IC50 (µM) Reference
1,2,3-Triazole-dithiocarbamate MCF-7 (Breast) 0.348 [12]
1,2,3-Triazole-dithiocarbamate SMMC-7721 (Liver) 0.258 [12]
Tetrahydrocurcumin-1,2,3-triazole HCT-116 (Colon) 1.09 [9]

| Phosphonate 1,2,3-triazole | HT-1080 (Fibrosarcoma) | 15 - 50 | [1]|

Antimicrobial Activity

1,2,3-Triazole derivatives have demonstrated broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria and fungi. [13][14]Their mechanism often involves disrupting essential cellular processes in the microbe. For instance, many triazole-based fungicides, such as fluconazole, act by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. [15]The structure-activity relationship (SAR) is critical, with specific substituents, such as electron-withdrawing groups like chlorine, often enhancing activity against certain strains. [13]Furthermore, the coordination of 1,2,3-triazoles with metal ions like cobalt and nickel has been shown to significantly improve their antimicrobial potency. [16]

Structure-Activity Relationship (SAR) Analysis

The biological profile of 2-substituted-1,2,3-triazol-4-amine derivatives is profoundly influenced by the nature and position of their substituents. A systematic SAR analysis is crucial for optimizing lead compounds.

  • N2-Substitution: The substituent at the N2 position, such as the propyl group, plays a key role in modulating lipophilicity and steric interactions within the target's binding pocket. Altering the length and branching of this alkyl chain can fine-tune potency and selectivity.

  • Linker Groups: The presence and length of linker groups between the triazole core and other pharmacophores can significantly impact activity. For instance, in carbonic anhydrase inhibitors, reducing the spacer length can lead to increased steric hindrance and impaired inhibitory action. [17]* Aromatic Substituents: The addition of substituted aryl rings can introduce beneficial interactions, such as π-π stacking. In some anticancer agents, a 3,4-dichlorophenyl moiety was found to confer excellent cytotoxicity against liver cancer cells. [18]In enzyme inhibitors, polar groups on a phenyl ring can contribute positively to the overall activity. [19]* Hybridization: Conjugating the triazole core with other known pharmacophores (e.g., amino acids, flavones, dithiocarbamates) is a powerful strategy to create hybrid molecules with enhanced or dual activities. [7][11][12]

Experimental Protocols

To ensure reproducibility and reliability, all described protocols must function as self-validating systems. This involves including appropriate controls and understanding the rationale behind each step.

Protocol: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC

This protocol describes a standard, reliable method for synthesizing the triazole core, which is a precursor for many of the discussed derivatives.

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of t-BuOH/H₂O (10 mL).

    • Causality: Using a slight excess of the azide ensures complete consumption of the alkyne. The solvent system is chosen for its ability to dissolve both organic and inorganic reagents.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in H₂O (1 mL) and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol) in H₂O (1 mL).

    • Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the stable Cu(II) salt. This is critical for the cycloaddition to proceed.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction vessel, followed by the copper sulfate solution. The reaction mixture may change color, indicating catalyst formation.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alkyne spot has disappeared (typically 2-12 hours).

    • Self-Validation: TLC provides a real-time, semi-quantitative assessment of the reaction's completion, preventing premature workup or unnecessary reaction time. A co-spotted lane with the starting material serves as a direct comparison.

  • Workup and Isolation: Once complete, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

    • Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to validate its structure and identity. [20]

Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a standard colorimetric assay to determine the inhibitory potential of test compounds.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the buffer to a concentration of 0.2 U/mL.

    • Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the buffer to 5 mM.

    • Prepare stock solutions of test compounds and the standard inhibitor (acarbose) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 120 µL of the phosphate buffer.

    • Add 20 µL of the α-glucosidase enzyme solution. Incubate at 37°C for 15 minutes.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 80 µL of 0.2 M sodium carbonate (Na₂CO₃) solution.

    • Causality: The basic Na₂CO₃ solution denatures the enzyme, stopping the reaction, and enhances the color of the p-nitrophenol product for accurate measurement.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Self-Validation: Include a positive control (acarbose), a negative control (DMSO vehicle without inhibitor), and a blank (no enzyme) for each experiment.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Future Perspectives and Conclusion

The 2-substituted-2H-1,2,3-triazol-4-amine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility via robust chemical methods allows for extensive structural diversification, enabling fine-tuning of biological activity. [5]Current research highlights significant potential in the fields of metabolic diseases, oncology, and infectious diseases. [4][8] Future research should focus on:

  • Expanding Chemical Space: Synthesizing and screening larger, more diverse libraries to uncover novel biological activities and improve potency and selectivity for known targets.

  • Mechanism of Action Studies: Moving beyond initial screening to detailed mechanistic studies to fully elucidate how these compounds exert their effects at a molecular level.

  • In Vivo Evaluation: Progressing the most promising in vitro hits into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Multi-Target Drug Design: Leveraging the triazole core as a linker to design dual- or multi-target agents, a strategy that can offer enhanced efficacy and combat drug resistance. [10] In conclusion, the unique properties of 2-substituted-1,2,3-triazol-4-amine derivatives, combined with a deep understanding of their synthesis and SAR, provide a solid foundation for the discovery of next-generation drugs to address significant unmet medical needs.

References

  • Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. PubMed. [Link]

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  • Synthesis, antimicrobial activity, and biofilm inhibition studies of 1,2,3-triazole-containing 2,3-dihydrothiazole. Taylor & Francis Online. [Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. [Link]

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  • Synthesis of 1 H -1,2,3-triazole derivatives as new α -glucosidase inhibitors and their molecular docking studies. ResearchGate. [Link]

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In Silico Prediction of 2-Propyl-2H-1,2,3-triazol-4-amine Bioactivity: A Framework for Hypothesis Generation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the in silico prediction of the biological activity of 2-Propyl-2H-1,2,3-triazol-4-amine. As this molecule is not extensively characterized in published literature, this document serves as a roadmap for generating initial, data-driven hypotheses about its potential protein targets, mechanism of action, and pharmacokinetic profile. The methodologies described herein are designed to be self-validating and are grounded in established computational chemistry and bioinformatics principles.

Introduction: The Rationale for an In Silico First Approach

In modern drug discovery, in silico methods are indispensable for rapidly screening compounds, prioritizing experimental resources, and generating novel biological hypotheses before any resource-intensive wet-lab experiments are initiated. For a novel or sparsely studied molecule like this compound, a computational approach is the most logical and cost-effective first step.

The 1,2,3-triazole moiety is a well-known "click chemistry" scaffold, prized for its stability and ability to form a variety of interactions, including hydrogen bonds and dipole-dipole interactions. This versatility has led to its incorporation into a wide array of biologically active compounds, with activities ranging from anticancer to antimicrobial. Therefore, predicting which specific targets this compound might interact with is a non-trivial but critical task.

This guide will walk through a multi-faceted computational workflow, beginning with defining the molecule, identifying its likely protein targets, assessing the nature of the interaction through molecular docking, and finally, predicting its drug-likeness and potential toxicities (ADMET).

Foundational Step: Ligand Preparation and Canonical Representation

Before any prediction can occur, the molecule of interest must be accurately represented in a machine-readable format. The first step is to obtain a canonical structural identifier.

Obtaining the SMILES String

The Simplified Molecular Input Line Entry System (SMILES) is a 2D representation of a molecule. For this compound, the canonical SMILES string is CCCN1N=NC=C1N . This string serves as the universal starting point for most computational tools. This identifier can be obtained from large chemical databases such as PubChem.

Generating a 3D Conformer

While SMILES provides the 2D topology, bioactivity is dictated by the 3D shape of the molecule. A robust 3D conformer must be generated.

Protocol 1: 3D Conformer Generation

  • Input: Use the canonical SMILES string (CCCN1N=NC=C1N).

  • Tool: Employ a computational chemistry toolkit such as RDKit or Open Babel, or use web servers like the one integrated into PubChem.

  • Process:

    • The SMILES string is parsed to add explicit hydrogen atoms.

    • A distance geometry algorithm is used to generate an initial 3D structure.

    • The structure is then optimized using a force field, such as the Merck Molecular Force Field (MMFF94), to find a low-energy, geometrically favorable conformation.

  • Output: The final output is a 3D structure file, typically in .sdf or .mol2 format, which will be used for all subsequent analyses.

Target Identification: From Molecule to Potential Protein Partners

With a 3D structure of the ligand, we can now search for its most probable protein targets. This process, often called "target fishing" or "inverse docking," uses the principle of chemical similarity: molecules with similar structures tend to interact with similar proteins.

Chemoinformatic Target Prediction

We will use a well-validated, freely accessible tool for this purpose.

Protocol 2: Target Prediction with SwissTargetPrediction

  • Platform: Access the SwissTargetPrediction web server.

  • Input: Paste the SMILES string (CCCN1N=NC=C1N) into the query field.

  • Algorithm: The server screens the ligand against a database of known active molecules and their targets. It calculates 2D and 3D similarity scores and uses these to infer the most probable protein targets for the query molecule.

  • Analysis of Results: The output is a ranked list of potential protein targets, classified by protein family. The "Probability" score indicates the confidence of the prediction. For this guide, we will focus on the top-ranked, plausible targets for further analysis. A high probability score suggests that many known ligands for that target are structurally similar to our query compound.

Workflow for Target Identification and Docking

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Molecular Docking smiles 1. Input SMILES CCCN1N=NC=C1N server 2. SwissTargetPrediction Server smiles->server Submit target_list 3. Ranked List of Potential Protein Targets server->target_list Predict based on similarity select_target 4. Select Top Target (e.g., Carbonic Anhydrase II) target_list->select_target Prioritize & Proceed pdb 5. Download Protein Structure (PDB ID: 2VVA) select_target->pdb prepare_protein 6. Prepare Receptor (Remove water, add hydrogens) pdb->prepare_protein docking 8. Run AutoDock Vina (Define grid box, execute) prepare_protein->docking prepare_ligand 7. Prepare Ligand (Generate 3D conformer, assign charges) prepare_ligand->docking analysis 9. Analyze Results (Binding affinity, interactions) docking->analysis

Caption: Workflow from compound input to docking analysis.

Molecular Docking: Simulating the Protein-Ligand Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a "binding affinity" score.

Let us assume that SwissTargetPrediction identified Carbonic Anhydrase II as a high-probability target. This enzyme is a common target for various inhibitors and serves as an excellent case study. We will use the PDB structure with ID 2VVA .

Protocol 3: Molecular Docking with AutoDock Vina

  • Software Requirement: UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation.

  • Step 1: Receptor Preparation

    • Load the PDB file (2VVA) into UCSF Chimera.

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

    • Add hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms (e.g., using the AMBER force field).

    • Save the prepared receptor in .pdbqt format, which is required by Vina.

  • Step 2: Ligand Preparation

    • Load the 3D structure of this compound (.mol2 or .sdf) into Chimera.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds, which Vina will manipulate during the docking process.

    • Save the prepared ligand in .pdbqt format.

  • Step 3: Defining the Binding Site (Grid Box)

    • Identify the active site of the protein. For Carbonic Anhydrase II, this is a well-defined pocket containing a zinc ion.

    • In Chimera, define a "grid box" that encompasses this entire active site. The size of the box should be large enough to allow the ligand to move and rotate freely within the site.

    • Record the coordinates (center x, y, z) and dimensions (size x, y, z) of this box.

  • Step 4: Running the Docking Simulation

    • Create a configuration file (conf.txt) that specifies the file paths for the receptor and ligand, and the grid box parameters.

    • Execute AutoDock Vina from the command line: vina --config conf.txt --out output.pdbqt --log log.txt

  • Step 5: Analysis of Docking Results

    • Binding Affinity: The primary output is the binding affinity score in kcal/mol, found in the log file. Scores more negative than -6.0 kcal/mol generally indicate a favorable interaction.

    • Binding Pose: The output.pdbqt file contains the predicted 3D coordinates of the ligand in the active site. Visualize this file along with the receptor in Chimera.

    • Molecular Interactions: Analyze the predicted pose to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues. For Carbonic Anhydrase II, a critical interaction would be coordination with the active site Zn²⁺ ion.

ADMET Prediction: Assessing Drug-Likeness and Safety

A compound can have excellent target affinity but fail as a drug due to poor pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Protocol 4: ADMET Profiling with swissADME

  • Platform: Access the swissADME web server.

  • Input: Paste the SMILES string (CCCN1N=NC=C1N).

  • Analysis: The server provides a comprehensive report. Key parameters to analyze include:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), number of hydrogen bond donors/acceptors.

    • Lipinski's Rule of Five: A widely used rule of thumb for evaluating drug-likeness. A compound is likely to be orally bioavailable if it does not violate more than one of the following: Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

    • Water Solubility: Predicted solubility is critical for absorption.

    • Pharmacokinetics: Predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.

    • Drug-Likeness: Alerts for any undesirable chemical features.

    • Medicinal Chemistry: Alerts for potential synthetic accessibility issues or structural problems (PAINS - Pan-Assay Interference Compounds).

Predicted ADMET Properties Summary
PropertyPredicted ValueInterpretation
Molecular Weight126.16 g/mol Excellent (<< 500)
LogP (Consensus)0.55Optimal range for solubility and permeability
H-Bond Donors1Excellent (≤ 5)
H-Bond Acceptors3Excellent (≤ 10)
Lipinski's RuleNo violationsHigh probability of good oral bioavailability
GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantYesPotential to act on central nervous system targets
PAINS Alert0 alertsNo known promiscuous activity motifs

Synthesis of Findings and Hypothesis Generation

The final step is to integrate all the in silico data to form a coherent hypothesis.

  • Bioactivity Hypothesis: Based on the target fishing and molecular docking results, this compound is hypothesized to be an inhibitor of Carbonic Anhydrase II. The predicted binding affinity suggests a potentially potent interaction, which would need to be confirmed experimentally. The docking pose reveals specific amino acid residues that could be mutated to validate the predicted binding mode.

  • Pharmacokinetic Profile: The ADMET predictions are highly favorable. The molecule exhibits excellent drug-like properties according to Lipinski's Rule of Five, with predicted high GI absorption and potential for CNS activity due to blood-brain barrier permeability. The absence of PAINS alerts increases confidence that any observed activity would be specific.

Overall Workflow Diagram

G start Start: This compound smiles 1. Define Structure (SMILES: CCCN1N=NC=C1N) start->smiles target_pred 2. Predict Biological Targets (e.g., SwissTargetPrediction) smiles->target_pred admet_pred 3. Predict ADMET Profile (e.g., swissADME) smiles->admet_pred docking 4. Molecular Docking (e.g., AutoDock Vina) target_pred->docking Select top target analysis 5. Integrated Data Analysis admet_pred->analysis docking->analysis hypothesis End: Formulate Bioactivity Hypothesis analysis->hypothesis

Caption: A holistic in silico bioactivity prediction workflow.

Conclusion and Future Directions

This in silico analysis provides a strong, data-driven foundation for initiating experimental studies on this compound. The predictions suggest that it is a drug-like molecule with a high probability of acting as an inhibitor of Carbonic Anhydrase II.

The immediate next steps should be to:

  • Synthesize or procure the compound.

  • Perform an in vitro enzymatic assay against Carbonic Anhydrase II to confirm the predicted inhibitory activity and determine its potency (IC₅₀).

  • Conduct further cell-based assays to understand its effects in a biological context.

This guide demonstrates how a rigorous computational workflow can de-risk and guide early-stage drug discovery, transforming a simple chemical structure into a lead candidate with a well-defined, testable biological hypothesis.

References

  • D'souza, A. M., & Van Dongen, J. L. (2011). The 1,2,3-Triazole Ring as a Bioisostere in Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. Available at: [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Cycloaddition for the Synthesis of 1,2,3-Triazoles. Chemical Reviews. Available at: [Link]

A Technical Guide to 2H-1,2,3-Triazol-4-amine Derivatives: Synthesis, Spectroscopic Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth exploration of 2H-1,2,3-triazol-4-amine derivatives for researchers, scientists, and professionals in drug development. It provides a technical overview of their synthesis, structural characterization, and diverse applications, with a focus on their potential in medicinal chemistry and materials science. By integrating established scientific principles with practical insights, this document serves as an authoritative resource to support and advance research in this promising area of heterocyclic chemistry.

Introduction: The Significance of the 2H-1,2,3-Triazol-4-amine Scaffold

The triazole nucleus is a fundamental five-membered heterocyclic motif in chemistry.[1][2][3][4] Triazoles are classified into two isomeric forms: 1,2,3-triazole and 1,2,4-triazole.[1][2] These compounds are notable for their chemical stability and wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4][5] The 2H-1,2,3-triazol-4-amine core, in particular, has garnered significant interest as a "privileged scaffold." Its structural rigidity, combined with the presence of multiple hydrogen bond donors and acceptors, makes it an ideal building block for designing molecules that can effectively interact with biological targets. This guide focuses specifically on the synthesis, characterization, and application of this versatile chemical entity.

Synthetic Methodologies for the 2H-1,2,3-Triazol-4-amine Core

The construction of the 2H-1,2,3-triazol-4-amine ring system is a key challenge for chemists. The choice of synthetic strategy is crucial and often depends on the availability of starting materials and the desired substitution patterns. A common and effective approach involves the cyclization of precursors containing the necessary nitrogen atoms.

A Representative Synthetic Protocol

The following multi-step protocol outlines a reliable pathway for synthesizing a substituted 2H-1,2,3-triazol-4-amine derivative, starting from readily available reagents. This method showcases a common strategy involving the formation of an azide precursor followed by a cycloaddition reaction.

Experimental Protocol: Synthesis of a 2-Aryl-2H-1,2,3-triazol-4-amine Derivative

Step 1: Synthesis of an Aryl Azide

  • Dissolve the corresponding aniline (e.g., 4-bromoaniline) (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (15 mL).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve sodium azide (12 mmol) in water (10 mL) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Stir the reaction mixture for 1 hour at 0-5 °C, then allow it to warm to room temperature.

  • Extract the product with diethyl ether (3 x 30 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the aryl azide. Caution: Aryl azides can be explosive and should be handled with care.

Step 2: [3+2] Cycloaddition to form the Triazole Ring

  • Dissolve the aryl azide (8 mmol) from Step 1 and malononitrile (8 mmol) in ethanol (25 mL).

  • Add a catalytic amount of a copper(I) source, such as copper(I) iodide (CuI) (0.4 mmol).

  • Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water (100 mL).

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-aryl-2H-1,2,3-triazol-4-amine derivative.

Causality Behind Experimental Choices:

  • Diazotization and Azidation (Step 1): The conversion of a primary aromatic amine to an azide is a classic and efficient method. The low-temperature conditions are critical to ensure the stability of the intermediate diazonium salt, preventing its premature decomposition.

  • Copper-Catalyzed Cycloaddition (Step 2): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles.[6][7] In this variation, an activated methylene compound (malononitrile) is used in place of a terminal alkyne, leading to the formation of the 4-amino-substituted triazole. The copper(I) catalyst is essential for activating the reactants and facilitating the cycloaddition process.

Diagram: Synthetic Workflow

Synthetic_Workflow Start Aniline Derivative Step1 Diazotization (NaNO2, HCl) Start->Step1 Diazonium Diazonium Salt Step1->Diazonium Step2 Azidation (NaN3) Diazonium->Step2 Azide Aryl Azide Step2->Azide Step3 [3+2] Cycloaddition (Malononitrile, Cu(I) catalyst) Azide->Step3 Product 2-Aryl-2H-1,2,3-triazol-4-amine Step3->Product Malononitrile Malononitrile Malononitrile->Step3

Caption: General workflow for the synthesis of 2H-1,2,3-triazol-4-amine derivatives.

Spectroscopic Characterization

The structural confirmation of synthesized 2H-1,2,3-triazol-4-amine derivatives relies on a combination of modern spectroscopic techniques. This multi-faceted approach provides a self-validating system, where data from each method must be consistent with the proposed chemical structure.

TechniqueKey Spectroscopic Features and Interpretation
¹H NMR The proton on the C5 carbon of the triazole ring typically appears as a singlet. The amine (NH₂) protons often present as a broad singlet, which is exchangeable with D₂O. Protons on the substituent at the N2 position will show characteristic signals and coupling patterns. For example, aromatic protons often appear in the δ 7.0-8.5 ppm range.[8][9][10][11]
¹³C NMR The carbon atoms of the triazole ring (C4 and C5) resonate in the aromatic region of the spectrum. The C4 carbon, being attached to the amino group, and the C5 carbon will have distinct chemical shifts that confirm the ring structure.[9][11]
IR Spectroscopy The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the 3300-3500 cm⁻¹ region. C=N and N=N stretching vibrations from the triazole ring appear in the 1400-1650 cm⁻¹ fingerprint region.[12][13]
Mass Spectrometry This technique provides the molecular weight of the compound. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is a critical piece of data for confirming the elemental composition and verifying the final structure.[11][13]

Key Applications of 2H-1,2,3-Triazol-4-amine Derivatives

The unique chemical architecture of the 2H-1,2,3-triazol-4-amine scaffold has made it a valuable component in the development of novel compounds for various applications, ranging from pharmaceuticals to advanced materials.

Medicinal Chemistry and Drug Development

Triazole derivatives are widely recognized for their broad spectrum of pharmacological activities.[3][4][14] The 2H-1,2,3-triazol-4-amine core is a key pharmacophore in the design of new therapeutic agents.

  • Anticancer Activity: Numerous studies have demonstrated the potent antiproliferative effects of triazole derivatives against various cancer cell lines.[5][6][15][16][17] Compounds incorporating the 1,2,3-triazole moiety have shown significant inhibitory activity against breast (MCF7) and liver (HepG2) cancer cells.[16] The mechanism often involves the inhibition of key cellular processes required for cancer cell growth and proliferation.

  • Antimicrobial Properties: The triazole scaffold is a component of many successful antimicrobial drugs.[1] Derivatives have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[18][19][20] Some compounds have also demonstrated promising antifungal activity against pathogens like Candida albicans and Aspergillus niger.[7][21][22]

  • Antiviral and Other Activities: Beyond cancer and microbial infections, triazole derivatives have been investigated for antiviral, anti-inflammatory, anticonvulsant, and analgesic properties, making this a highly versatile scaffold for drug discovery.[3][5][14]

Diagram: Logical Relationship in Drug Discovery

Drug_Discovery_Logic cluster_activities Therapeutic Areas Scaffold 2H-1,2,3-Triazol-4-amine Core Scaffold Modification Chemical Modification (Introduction of diverse substituents) Scaffold->Modification Library Compound Library Modification->Library Screening Biological Screening Library->Screening Anticancer Anticancer Screening->Anticancer Antimicrobial Antimicrobial Screening->Antimicrobial Antiviral Antiviral Screening->Antiviral Lead Lead Compound Identification & Optimization Anticancer->Lead Antimicrobial->Lead Antiviral->Lead

Caption: The central role of the triazole scaffold in generating diverse bioactive compounds.

Materials Science

The electron-deficient nature of the 1,2,4-triazole ring provides excellent electron-transport and hole-blocking properties, making its derivatives useful in materials science.[23] While research on the specific 2H-1,2,3-triazol-4-amine isomer is more nascent in this area, related triazoles have shown significant promise.

  • Organic Electronics: Triazole derivatives have been incorporated into organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable charge-transport characteristics.[23]

  • Chemosensors: The triazole ring can act as an effective recognition site for ions. For instance, a sensor based on a 4-amino-1,2,4-triazole derivative was developed for the selective detection of cyanide ions, demonstrating its utility in environmental and biological monitoring.[24]

Conclusion and Future Outlook

The 2H-1,2,3-triazol-4-amine framework stands out as a highly valuable and versatile scaffold in modern chemistry. The synthetic routes, while requiring careful execution, are accessible and offer pathways to a wide array of novel derivatives. The compelling biological activities, particularly in the realms of oncology and infectious diseases, ensure that this chemical class will remain a focal point of medicinal chemistry research. Future efforts will likely concentrate on developing more efficient, green synthetic methodologies, expanding the library of derivatives through combinatorial approaches, and conducting detailed mechanistic studies to fully elucidate their structure-activity relationships. The continued exploration of these compounds in materials science also holds significant potential for the development of next-generation organic materials.

References

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central.
  • 2H-1,2,3-Triazole-containing hybrids with anticancer activity.
  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH.
  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjug
  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - NIH.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • Synthesis and Spectral Characterization of 1,2,4-Triazole Deriv
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
  • Synthesis of a New Class of Pyrazolyl-1,2,4-Triazole Amine Deriv
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
  • 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - The Royal Society.
  • Anticancer properties of 1,2,4-triazole derivatives (liter
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH.
  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - SciSpace.
  • Synthesis and Biological Activities of Some 1,2,4-Triazole Deriv
  • Spectroscopic characterization for 1,2,4-triazole 3.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - MDPI.
  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - NIH.
  • (PDF)
  • Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach | European Journal of Chemistry.
  • Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applic
  • A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities - ResearchG
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH.
  • Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science - ResearchG
  • 1,2,4-Triazole-Based Excited-State Intramolecular Proton Transfer-Driven “Turn-On” Chemosensor for Selective Cyanide Detection with Test Strip Utility and Molecular Keypad Lock: An Experimental and Computational Exploration | ACS Applied Bio Materials - ACS Public

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Methodological & Application

Application Note: A Regioselective Protocol for the Synthesis of 2-Propyl-2H-1,2,3-triazol-4-amine via Thermal Dimroth Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 2-Propyl-2H-1,2,3-triazol-4-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy hinges on the initial formation of the kinetic isomer, 1-propyl-1H-1,2,3-triazol-5-amine, followed by a thermally induced Dimroth rearrangement to yield the thermodynamically favored and desired N2-substituted product. This guide offers field-proven insights into experimental choices, comprehensive safety protocols for handling hazardous intermediates, and robust analytical validation steps, ensuring a reliable and reproducible outcome for researchers.

Introduction and Scientific Rationale

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate favorable interactions with biological targets.[1] Specifically, N-substituted 4-amino-1,2,3-triazoles are key pharmacophores in a range of therapeutic candidates. The regioselective synthesis of N2-substituted triazoles, such as the target compound, presents a significant challenge, as direct alkylation of the parent NH-triazole often yields a mixture of N1 and N2 isomers.[2]

To overcome this, our protocol employs a classic and highly effective strategy: the Dimroth rearrangement.[3][4] This reaction involves a ring-opening/ring-closing cascade that allows for the interconversion of heterocyclic isomers, typically proceeding towards the most thermodynamically stable product.[4][5][6] In the context of 1-alkyl-5-amino-1,2,3-triazoles, heating induces a rearrangement where the exocyclic amino nitrogen and the endocyclic N1-alkylated nitrogen effectively switch places, yielding the 2-alkyl-4-amino-1,2,3-triazole isomer.[3]

This two-step approach is advantageous as it leverages a predictable isomerization to achieve a single, desired regioisomer in high purity, bypassing the often-problematic separation of isomeric mixtures that can arise from other synthetic routes.

Synthetic Workflow Overview

The synthesis is divided into two primary stages: the preparation of a key azide intermediate and the subsequent cycloaddition and rearrangement to form the final product.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Triazole Formation & Rearrangement A 1-Bromopropane C Propyl Azide A->C DMF, rt B Sodium Azide (NaN3) B->C E 1-Propyl-1H-1,2,3-triazol-5-amine (Kinetic Product) C->E D Cyanamide D->E Base, Solvent F This compound (Final Product) E->F Heat (Pyridine) Dimroth Rearrangement

Caption: Overall workflow for the synthesis of this compound.

Safety and Handling of Hazardous Reagents

CRITICAL: This protocol involves highly toxic and potentially explosive materials. A thorough risk assessment must be conducted before commencing any work.

  • Sodium Azide (NaN₃): Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[7][8] It can react with heavy metals (e.g., lead, copper, brass, silver) in drainpipes, spatulas, or equipment to form highly shock-sensitive and explosive metal azides.[9][10]

    • Handling: Always handle sodium azide powder in a certified chemical fume hood.[10] Wear double nitrile gloves, a lab coat, and chemical safety goggles.[9][11] Use only plastic or ceramic spatulas.[7][10]

    • Storage: Store away from acids, heavy metals, and halogenated solvents in a cool, dry, and well-ventilated area.[8][10]

    • Waste Disposal: All azide-containing waste, including contaminated paper towels and pipette tips, is considered P-listed hazardous waste and must be disposed of according to institutional guidelines. NEVER pour azide solutions down the drain.[9][11]

  • Propyl Azide (CH₃CH₂CH₂N₃): Organic azides are potentially explosive, especially when heated or subjected to shock. Propyl azide is a volatile liquid.

    • Handling: Conduct all operations involving propyl azide in a chemical fume hood behind a blast shield. Avoid heating the neat compound. It is recommended to use it as a solution in the subsequent step without complete solvent removal.

    • Workup: Avoid distillation to dryness. If concentration is necessary, use a rotary evaporator with a water bath temperature below 40°C and maintain a blast shield.

Detailed Experimental Protocols

Part A: Synthesis of Propyl Azide

This procedure outlines the synthesis of the key azide intermediate from 1-bromopropane.

Reagents & Materials:

ReagentFormulaMW ( g/mol )AmountMolesEquivalents
1-BromopropaneC₃H₇Br123.0012.3 g (9.1 mL)0.101.0
Sodium AzideNaN₃65.017.8 g0.121.2
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL--

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (7.8 g, 0.12 mol).

  • Dissolution: Add 100 mL of DMF to the flask and stir the suspension at room temperature.

  • Reagent Addition: Add 1-bromopropane (9.1 mL, 0.10 mol) to the suspension in a single portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) by observing the disappearance of the 1-bromopropane spot.

  • Quenching: Carefully pour the reaction mixture into 400 mL of cold deionized water in a separatory funnel.

  • Extraction: Extract the aqueous phase with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the filtrate using a rotary evaporator (water bath < 40°C). CAUTION: Do not concentrate to complete dryness. The resulting pale yellow oil is propyl azide and should be used immediately in the next step. The yield is typically assumed to be quantitative for proceeding to the next step.

Part B: Synthesis of this compound

This two-stage process first forms the kinetic 1-propyl isomer, which is then rearranged to the desired 2-propyl product.

Step B1: Synthesis of 1-Propyl-1H-1,2,3-triazol-5-amine

Reagents & Materials:

ReagentFormulaMW ( g/mol )AmountMolesEquivalents
Propyl AzideC₃H₇N₃85.11~8.5 g (from Part A)~0.101.0
CyanamideCH₂N₂42.044.2 g0.101.0
Sodium EthoxideC₂H₅NaO68.056.8 g0.101.0
Ethanol (Absolute)C₂H₆O46.07150 mL--

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a stir bar and reflux condenser, add sodium ethoxide (6.8 g, 0.10 mol) and cyanamide (4.2 g, 0.10 mol).

  • Solvent Addition: Add 150 mL of absolute ethanol and stir the mixture for 15 minutes at room temperature.

  • Azide Addition: Add the crude propyl azide (~8.5 g, ~0.10 mol) solution from Part A to the flask.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 18 hours.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding glacial acetic acid dropwise until a pH of ~7 is reached.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield 1-propyl-1H-1,2,3-triazol-5-amine as a solid.

Step B2: Dimroth Rearrangement to this compound

Reagents & Materials:

ReagentFormulaMW ( g/mol )AmountMolesEquivalents
1-Propyl-1H-1,2,3-triazol-5-amineC₅H₁₀N₄126.166.3 g0.051.0
PyridineC₅H₅N79.10100 mL--

Step-by-Step Methodology:

  • Setup: Dissolve the 1-propyl-1H-1,2,3-triazol-5-amine (6.3 g, 0.05 mol) in 100 mL of pyridine in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the solution to reflux (approx. 115°C) for 24-48 hours. The rearrangement can be monitored by TLC, observing the formation of a new, more polar spot corresponding to the product.[3]

  • Solvent Removal: After cooling to room temperature, remove the pyridine under reduced pressure. Co-evaporation with toluene (2 x 50 mL) can help remove the final traces of pyridine.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate/hexanes or dichloromethane/methanol) to afford this compound as the final product.

  • Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield after purification is typically in the 60-75% range for the rearrangement step.

Mechanism and Validation

The key to this synthesis is the Dimroth rearrangement, which is driven by the formation of a more stable aromatic system.

G cluster_mech Dimroth Rearrangement Mechanism A 1-Propyl-5-amino-1H-1,2,3-triazole B Ring Opening (Diazo Intermediate) A->B Heat C C-C Bond Rotation B->C D Proton Transfer & Ring Closure C->D E This compound D->E Aromatization

Caption: Simplified mechanism of the Dimroth rearrangement.[3][4]

Protocol Validation:

  • In-Process Control: TLC analysis at each stage confirms the consumption of starting materials and the formation of intermediates and products.

  • Final Product Characterization:

    • ¹H NMR: Should show characteristic peaks for the propyl group and the triazole ring proton, confirming the structure.

    • ¹³C NMR: Will confirm the number of unique carbon environments.

    • HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement to confirm the elemental composition (C₅H₁₀N₄).

Conclusion

This application note details a robust and regioselective synthesis of this compound. By leveraging the predictable and high-yielding Dimroth rearrangement, this protocol provides an authoritative and reliable method for obtaining the desired N2-substituted isomer, a valuable scaffold for further elaboration in drug discovery and development programs. Strict adherence to the outlined safety procedures is essential for the successful and safe execution of this synthesis.

References

  • Dimroth rearrangement - Wikipedia. Wikipedia. [Link]

  • Divergent Synthesis of 4‐Aminotriazoles Through Click Cycloaddition and Generation of Iodonium(III) Triazoles. ResearchGate. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Ekin Publishing. [Link]

  • Sodium Azide - Environment, Health & Safety. University of Washington. [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Institutes of Health (NIH). [Link]

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Royal Society of Chemistry. [Link]

  • Dimroth rearrangement-based synthesis of novel derivatives of[3][5]selenazolo[5,4-e][3][9][12]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. National Institutes of Health (NIH). [Link]

  • Safe Handling of Sodium Azide (SAZ). University of Wisconsin-Madison. [Link]

  • Lab Safety Guideline: Sodium Azide. The University of Tennessee Health Science Center. [Link]

  • Sodium Azide - Yale Environmental Health & Safety. Yale University. [Link]

  • Sodium Azide NaN3 | Division of Research Safety. University of Illinois Urbana-Champaign. [Link]

  • A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Publications. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health (NIH). [Link]

  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH). [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]

  • Efficient Synthesis of 2-Substituted-1,2,3-triazoles. ACS Publications. [Link]

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Application Notes and Protocols for 2-Propyl-2H-1,2,3-triazol-4-amine in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Triazole Building Block

2-Propyl-2H-1,2,3-triazol-4-amine is a versatile heterocyclic building block poised for significant applications in the realm of click chemistry. The strategic positioning of the amino group on the stable 1,2,3-triazole core provides a reactive handle for the introduction of "click-able" moieties, namely azides and alkynes. This derivatization transforms the parent amine into a powerful tool for researchers in drug discovery, bioconjugation, and materials science, enabling the facile and efficient construction of complex molecular architectures.

The 1,2,3-triazole scaffold itself is a highly sought-after motif in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions with biological targets.[1] Compounds containing the 1,2,3-triazole ring have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[2] The N2-propyl substitution on this particular triazole offers a balance of lipophilicity that can be advantageous for tuning the pharmacokinetic properties of resulting conjugates.

This guide provides detailed protocols for the functionalization of this compound to prepare it for click chemistry applications, followed by a general protocol for its use in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Core Concept: Functionalization of the 4-Amino Group

The primary amino group of this compound is the key to its utility in click chemistry. This group can be readily acylated or alkylated to introduce either a terminal alkyne or an azide group, thereby preparing it for subsequent cycloaddition reactions.

Functionalization_Concept cluster_clickable Clickable Moieties This compound This compound Functionalized Triazole Functionalized Triazole This compound->Functionalized Triazole Acylation or Alkylation Clickable Moiety Clickable Moiety Functionalized Triazole->Clickable Moiety Contains Terminal Alkyne Terminal Alkyne Azide Azide

Caption: Functionalization of this compound.

Application in Drug Discovery: Bioisosteric Scaffolding and Lead Generation

In drug discovery, the 1,2,3-triazole ring is often employed as a bioisostere for an amide bond, offering similar steric and electronic properties but with enhanced metabolic stability.[3] By functionalizing this compound with a clickable handle, it can be readily incorporated into potential drug candidates. This approach is particularly valuable in fragment-based drug discovery and lead optimization, where the triazole can serve as a central scaffold to link different pharmacophoric fragments.

The amino group also presents an opportunity for creating libraries of compounds for high-throughput screening. For instance, acylation with a variety of carboxylic acids containing a terminal alkyne or azide allows for the rapid generation of a diverse set of molecules. These can then be "clicked" to other fragments to explore structure-activity relationships (SAR).

Protocol 1: Synthesis of an Alkyne-Functionalized Triazole via Acylation

This protocol describes the synthesis of N-(2-Propyl-2H-1,2,3-triazol-4-yl)propiolamide, a derivative of the title compound bearing a terminal alkyne. This is achieved through the acylation of the amino group with propioloyl chloride.

Workflow:

Protocol1_Workflow Start Dissolve this compound and a non-nucleophilic base in an anhydrous aprotic solvent. Step2 Cool the reaction mixture to 0 °C. Start->Step2 Step3 Add propioloyl chloride dropwise. Step2->Step3 Step4 Allow the reaction to warm to room temperature and stir. Step3->Step4 Step5 Quench the reaction and perform aqueous workup. Step4->Step5 Step6 Purify the product by column chromatography. Step5->Step6

Caption: Workflow for the synthesis of an alkyne-functionalized triazole.

Materials:

Reagent/SolventSupplierGrade
This compoundCommercially Available>95%
Propioloyl chlorideSigma-Aldrich98%
Triethylamine (TEA)Acros Organics>99.5%, anhydrous
Dichloromethane (DCM)Fisher ScientificAnhydrous
Saturated aq. NaHCO₃------
Brine------
Anhydrous MgSO₄------
Silica gel---60 Å, 230-400 mesh

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.

  • Addition of Acylating Agent: Add propioloyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. A precipitate of triethylammonium chloride may form.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-Propyl-2H-1,2,3-triazol-4-yl)propiolamide.

Expected Characterization Data:

  • ¹H NMR: Expect to see the disappearance of the NH₂ signal and the appearance of a new amide NH proton signal, along with the characteristic singlet for the acetylenic proton. The propyl group signals should remain.

  • ¹³C NMR: Appearance of new signals corresponding to the amide carbonyl and the two alkyne carbons.

  • IR Spectroscopy: A characteristic C≡C-H stretch around 3300 cm⁻¹, a C≡C stretch around 2100 cm⁻¹, and an amide C=O stretch around 1650-1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product.

Protocol 2: Synthesis of an Azide-Functionalized Triazole via Acylation

This protocol details the synthesis of an azide-containing derivative by acylating this compound with an azide-terminated acyl chloride, for example, 4-azidobutanoyl chloride.

Workflow:

Protocol2_Workflow Start Dissolve this compound and a non-nucleophilic base in an anhydrous aprotic solvent. Step2 Cool the reaction mixture to 0 °C. Start->Step2 Step3 Add 4-azidobutanoyl chloride dropwise. Step2->Step3 Step4 Allow the reaction to warm to room temperature and stir. Step3->Step4 Step5 Quench the reaction and perform aqueous workup. Step4->Step5 Step6 Purify the product by column chromatography. Step5->Step6

Caption: Workflow for the synthesis of an azide-functionalized triazole.

Materials:

Reagent/SolventSupplierGrade
This compoundCommercially Available>95%
4-Azidobutanoyl chlorideSynthesized in-house*---
PyridineSigma-AldrichAnhydrous
Tetrahydrofuran (THF)Acros OrganicsAnhydrous
Saturated aq. NH₄Cl------
Brine------
Anhydrous Na₂SO₄------
Silica gel---60 Å, 230-400 mesh

*4-Azidobutanoyl chloride can be prepared from 4-azidobutanoic acid by treatment with oxalyl chloride or thionyl chloride.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran containing pyridine (1.2 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add a solution of 4-azidobutanoyl chloride (1.1 eq) in anhydrous THF dropwise to the stirred, cooled solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic extracts with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel to yield the desired N-(2-Propyl-2H-1,2,3-triazol-4-yl)-4-azidobutanamide.

Expected Characterization Data:

  • ¹H NMR & ¹³C NMR: Consistent with the formation of the amide and the presence of the azido-alkyl chain.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of the azide group around 2100 cm⁻¹, along with the amide C=O stretch.

  • Mass Spectrometry: The molecular ion peak confirming the mass of the final product.

Protocol 3: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the "clicking" of the newly synthesized alkyne- or azide-functionalized this compound derivatives with a complementary azide or alkyne partner.

Workflow:

Protocol3_Workflow Start Dissolve the alkyne and azide partners in a suitable solvent system (e.g., t-BuOH/H₂O). Step2 Add the copper(II) sulfate solution. Start->Step2 Step3 Add the sodium ascorbate solution. Step2->Step3 Step4 Stir the reaction at room temperature. Step3->Step4 Step5 Monitor the reaction by TLC or LC-MS. Step4->Step5 Step6 Perform workup and purification. Step5->Step6

Caption: General workflow for the CuAAC reaction.

Materials:

Reagent/SolventSupplierGrade
Alkyne- or Azide-functionalized triazoleFrom Protocol 1 or 2---
Complementary Azide or AlkyneVarious---
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)Sigma-Aldrich>98%
Sodium ascorbateAcros Organics>99%
tert-ButanolFisher ScientificACS Grade
Deionized water------

Step-by-Step Protocol:

  • Reaction Setup: In a vial, dissolve the alkyne-functionalized triazole (1.0 eq) and the azide partner (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (e.g., 0.1 M) and sodium ascorbate (e.g., 1 M).

  • Initiation of Reaction: To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution (typically 1-5 mol%). Then, add the sodium ascorbate solution (typically 5-10 mol%). The solution may turn a yellowish-orange color.

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often open to the air.

  • Monitoring: Monitor the disappearance of the starting materials by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reaction Optimization:

ParameterVariationRationale
Solvent DMF, DMSO, THF/H₂OTo improve the solubility of reactants.
Copper Source CuI, Cu(OAc)₂, Cu(MeCN)₄PF₆Different copper sources can affect reaction rates and yields.
Ligand TBTA, THPTALigands can stabilize the Cu(I) oxidation state and accelerate the reaction.
Temperature Room temp. to 60 °CMild heating can increase the reaction rate for less reactive substrates.

Conclusion

This compound serves as an excellent starting material for the synthesis of functionalized building blocks for click chemistry. The protocols provided herein offer a robust foundation for researchers to generate novel molecular entities for applications spanning from drug discovery to materials science. The inherent properties of the triazole core, combined with the versatility of click chemistry, make this a powerful synthetic platform.

References

  • Dheer, D., Singh, V., & Shankar, R. (2017). Medicinal attributes of 1,2,3-triazoles: current developments. Bioorganic Chemistry, 71, 30-54.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 988130. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition. Chemical reviews, 108(8), 2952–3015.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. A mechanistic overview and comparison with the uncatalyzed Huisgen cycloaddition. Journal of the American Chemical Society, 127(1), 210-216.
  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
  • Li, Y., Li, G., & Wu, J. (2015). Recent advances in the functionalization of 1, 2, 3-triazoles. Chemical Society Reviews, 44(6), 1568-1579.
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Molecular Diversity, 28(1), 237-256. [Link]

  • Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. (2011). Molecules, 16(5), 3579-3593. [Link]

  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. (2017). The Journal of Organic Chemistry, 82(5), 2538-2547. [Link]

  • Design and development of an isatin-1,2,3-triazole hybrid analogue as a potent anti-inflammatory agent with enhanced efficacy and gene expression modulation. (2025). RSC Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules, 30(8), 1593. [Link]

  • 1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids. (2003). DTIC Online. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2021). International Journal of Pharmaceutical Sciences and Research, 12(1), 233-239. [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. (2023). Molbank, 2023(4), M1720. [Link]

  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. (2022). International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2011). Chemical Society Reviews, 40(5), 2254-2267. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). Inorganic Chemistry, 61(15), 5865-5875. [Link]

  • Triazoles as a class of multifunctional corrosion inhibitors. Review. Part V. 1Н-1,2,4-Triazole and its derivatives. Copper and its alloys. (2022). International Journal of Corrosion and Scale Inhibition, 11(3), 956-979. [Link]

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Application Notes & Protocols: 2-Alkyl-2H-1,2,3-triazol-4-amine Analogues as Ligands in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound 2-Propyl-2H-1,2,3-triazol-4-amine is not extensively documented in peer-reviewed catalytic literature. This guide is therefore based on established principles and protocols for closely related N-alkyl-1,2,3-triazol-4-amine analogues, providing a representative framework for their application in catalysis.

Introduction: The Emergence of N-Alkyl Aminotriazoles in Catalysis

The 1,2,3-triazole scaffold has become a cornerstone in modern chemistry, largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry".[1][2] While often used as inert linkers, the triazole ring possesses multiple nitrogen atoms capable of coordinating to metal centers.[3] Specifically, N-2 substituted 1,2,3-triazoles featuring a C-4 amino group present an intriguing N,N-bidentate coordination motif.

The 2-alkyl-2H-1,2,3-triazol-4-amine ligand class offers several advantageous features:

  • Modular Synthesis: The CuAAC reaction allows for facile introduction of diverse alkyl substituents at the N-2 position, enabling systematic tuning of the ligand's steric and electronic properties.[4]

  • Strong σ-Donation: The nitrogen lone pairs provide strong sigma-donation to the metal center, forming stable metal-ligand bonds.

  • Hemilabile Potential: The coordination of the exocyclic amine can be reversible, potentially opening a coordination site during the catalytic cycle to facilitate substrate binding.

This document provides detailed protocols for the synthesis of a representative 2-alkyl-2H-1,2,3-triazol-4-amine ligand, its complexation with a palladium(II) precursor, and its application as a catalyst in the Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming transformation in organic synthesis.[5]

Synthesis of the Ligand: A Representative Protocol

The synthesis of 2-alkyl-2H-1,2,3-triazol-4-amines can be efficiently achieved via a two-step sequence starting from a readily available alkyl azide and a suitable three-carbon building block with a masked amino group. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the key transformation.[6]

Protocol 2.1: Synthesis of 2-Propyl-4-cyano-2H-1,2,3-triazole

This protocol describes the cycloaddition of 1-azidopropane with 2-propynenitrile. The cyano group serves as a precursor to the amine.

Materials:

  • 1-Azidopropane

  • 2-Propynenitrile (Cyanoacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-azidopropane (1.0 eq) in a 1:1 mixture of t-BuOH and water (20 mL).

  • Add 2-propynenitrile (1.1 eq) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water (5 mL) and add it to the reaction mixture.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water (5 mL) and add it dropwise to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (30 mL) and extract with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2.2: Reduction to this compound

This protocol details the reduction of the nitrile to the primary amine.

Materials:

  • 2-Propyl-4-cyano-2H-1,2,3-triazole

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M HCl)

  • Sodium hydroxide (1 M NaOH)

  • Ethyl acetate (EtOAc)

Procedure (using LiAlH₄):

  • Caution: LiAlH₄ reacts violently with water. Perform under an inert atmosphere (N₂ or Ar).

  • To a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, add a suspension of LiAlH₄ (2.5 eq) in anhydrous THF (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-propyl-4-cyano-2H-1,2,3-triazole (1.0 eq) in anhydrous THF (15 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x = grams of LiAlH₄ used.

  • Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with EtOAc.

  • Concentrate the combined filtrate under reduced pressure to yield the crude amine, which can be further purified by chromatography or crystallization.

SynthesisWorkflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Nitrile Reduction A 1-Azidopropane + 2-Propynenitrile B CuSO4 / Na Ascorbate t-BuOH/H2O, RT A->B Reagents C 2-Propyl-4-cyano-2H-1,2,3-triazole B->C Product D LiAlH4 or BH3-THF Anhydrous THF C->D Starting Material E This compound (Ligand) D->E Final Product

Caption: Ligand Synthesis Workflow.

Preparation of a Palladium(II) Pre-catalyst

N-donor ligands readily coordinate to palladium(II) salts to form stable, well-defined complexes that can serve as pre-catalysts. This avoids the in-situ formation of the active catalyst, often leading to more reproducible results.

Protocol 3.1: Synthesis of bis(this compound)dichloropalladium(II)

Materials:

  • This compound (Ligand)

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

Procedure:

  • Under an inert atmosphere, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 eq) in anhydrous DCM (15 mL).

  • In a separate flask, dissolve the aminotriazole ligand (2.1 eq) in anhydrous DCM (10 mL).

  • Add the ligand solution dropwise to the palladium salt solution at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours. A precipitate (typically yellow) may form during this time.

  • If a precipitate has formed, collect it by filtration. If not, reduce the volume of the solvent under vacuum until precipitation begins.

  • Add anhydrous diethyl ether to complete the precipitation.

  • Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • The resulting complex can be characterized by ¹H NMR, IR spectroscopy, and elemental analysis.

ComplexFormation Pd_precursor [PdCl2(MeCN)2] Solvent Anhydrous DCM Room Temp, 4h Pd_precursor->Solvent Ligand 2 x Ligand (this compound) Ligand->Solvent Complex [PdCl2(Ligand)2] Pre-catalyst Solvent->Complex

Caption: Palladium Pre-catalyst Synthesis.

Application in Suzuki-Miyaura Cross-Coupling

The synthesized palladium complex is evaluated as a pre-catalyst for the Suzuki-Miyaura reaction, a robust method for forming biaryl compounds.[7]

Protocol 4.1: Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • [PdCl₂(Ligand)₂] (Pre-catalyst)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (0.5 - 2 mol%).

  • Add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the internal standard for quantitative analysis.

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Add the solvent system (e.g., Toluene/Water 10:1, 2 mL).

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for the desired time (e.g., 2-24 hours), taking aliquots periodically to monitor progress by GC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • The product, 4-methoxybiphenyl, can be purified by column chromatography.

Data Presentation: Typical Reaction Performance

The performance of N-donor ligand systems in Suzuki-Miyaura coupling can be summarized as follows. The data below are representative and should be optimized for each specific substrate combination.

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid1.0K₃PO₄Toluene/H₂O1004>95
24-ChloroanisolePhenylboronic acid2.0K₃PO₄Dioxane/H₂O1101275
32-BromotoluenePhenylboronic acid1.5K₂CO₃Toluene/H₂O100888
41-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acid1.0K₃PO₄Toluene/H₂O100692
Mechanistic Considerations & Role of the Ligand

The aminotriazole ligand plays a crucial role in stabilizing the palladium species throughout the catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura coupling involves several key steps:

  • Pre-catalyst Activation: The Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. The ligand's electron-donating properties facilitate this step.[8]

  • Transmetalation: The halide on the Pd(II) complex is exchanged with the aryl group from the boronic acid (activated by the base) to form a diaryl-Pd(II) complex.

  • Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated, forming the biaryl product and regenerating the active Pd(0) catalyst. The steric and electronic properties of the aminotriazole ligand influence the rate and efficiency of this final, product-forming step.

CatalyticCycle cluster_products Products cluster_reactants Reactants Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_ArAr->ArAr ArX Ar-X ArX->PdII_ArX ArBOH Ar'-B(OH)2 + Base ArBOH->PdII_ArX

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Conclusion and Outlook

The 2-alkyl-2H-1,2,3-triazol-4-amine ligand scaffold represents a versatile and readily accessible class of N-donor ligands for transition metal catalysis. The protocols outlined herein provide a robust starting point for their synthesis, complexation, and application in fundamental C-C bond-forming reactions. The modularity of the ligand synthesis allows for extensive tuning of the ligand's properties, which can be leveraged to optimize catalyst performance for a wide range of substrates and catalytic transformations. Future work may explore their application in other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) and asymmetric catalysis.

References

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  • Li, P.; Wang, L. "Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles." Molecules, 2022, 27(15), 4975. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370648/]
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The Strategic Utility of 2-Propyl-2H-1,2,3-triazol-4-amine: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Discovery

Introduction: The Ascendancy of the 1,2,3-Triazole Scaffold in Drug Design

The 1,2,3-triazole moiety has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its remarkable stability to metabolic degradation, capacity for hydrogen bonding, and ability to act as a bioisostere for other functional groups have made it a cornerstone in the design of novel therapeutic agents.[1][2] These five-membered heterocyclic rings are integral components of numerous clinically approved drugs, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anticonvulsant properties.[3][4][5] The unique electronic properties and synthetic accessibility of the triazole core allow for the creation of diverse molecular architectures with fine-tuned biological activities.[6]

Within the vast landscape of triazole-based compounds, the 2-substituted-2H-1,2,3-triazole isomer offers distinct advantages in molecular design. The substitution at the N-2 position influences the steric and electronic profile of the molecule, often leading to enhanced target engagement and improved pharmacokinetic properties. This application note focuses on a particularly valuable building block: 2-Propyl-2H-1,2,3-triazol-4-amine . We will delve into its synthetic pathways, highlight its significance in the construction of bioactive molecules, and provide detailed protocols for its use, thereby equipping researchers with the knowledge to leverage this versatile scaffold in their drug discovery endeavors.

Rationale for Employing this compound in Medicinal Chemistry

The strategic incorporation of this compound into a drug candidate can impart several desirable characteristics:

  • Modulation of Physicochemical Properties: The propyl group provides a degree of lipophilicity, which can be crucial for optimizing a compound's solubility, permeability, and ultimately, its oral bioavailability.

  • Vectorial Hydrogen Bonding: The 4-amino group serves as a key hydrogen bond donor, enabling strong and specific interactions with biological targets such as enzymes and receptors. The N-2 substitution pattern directs the lone pairs of the other nitrogen atoms in specific vectors, influencing the overall hydrogen bonding profile of the molecule.

  • Metabolic Stability: The 1,2,3-triazole ring is notoriously resistant to enzymatic degradation, which can lead to an extended half-life and improved metabolic stability of the parent drug molecule.[1]

  • Synthetic Tractability: The 4-amino group provides a convenient handle for further functionalization, allowing for the straightforward introduction of various pharmacophoric elements through amide bond formation, Schiff base condensation, or other coupling reactions.

Synthetic Strategies for this compound and its Precursors

The synthesis of this compound is not explicitly detailed in the readily available literature. However, a robust synthetic strategy can be devised based on established methods for the synthesis of 4-amino-1,2,3-triazoles and the regioselective N-alkylation of the triazole ring.

A plausible and efficient synthetic pathway involves a two-step process:

  • Synthesis of the 4-amino-NH-1,2,3-triazole precursor.

  • Regioselective N-propylation of the 4-amino-NH-1,2,3-triazole.

Protocol 1: Synthesis of 4-Amino-NH-1,2,3-triazole

The synthesis of the 4-amino-1,2,3-triazole core can be achieved through various methods. One common approach involves the cyclization of a suitable precursor. While specific protocols for the unsubstituted 4-amino-NH-1,2,3-triazole are not abundant in the provided search results, a general strategy can be inferred from the synthesis of related aminotriazoles. A divergent synthesis has been reported involving the copper-catalyzed cycloaddition of organic azides with alkynyliodonium salts, followed by a copper-catalyzed amination.[7]

A more classical approach often involves the use of hydrazine and a cyano-containing starting material, although this is more common for the 1,2,4-triazole isomers.[8][9] For the purpose of this guide, we will outline a conceptual pathway that is frequently employed for the synthesis of substituted 4-amino-1,2,3-triazoles, which can be adapted for the unsubstituted parent compound.

Conceptual Workflow for 4-Amino-NH-1,2,3-triazole Synthesis

G Start Starting Materials (e.g., Azide and Acetonitrile derivative) Intermediate1 [3+2] Cycloaddition Start->Intermediate1 Reaction Conditions (e.g., Base) Precursor 4-Amino-NH-1,2,3-triazole Intermediate1->Precursor Purification

Caption: Conceptual workflow for the synthesis of the 4-amino-NH-1,2,3-triazole precursor.

Protocol 2: Regioselective N-Propylation of 4-Amino-NH-1,2,3-triazole

The key challenge in the synthesis of this compound is to control the regioselectivity of the N-alkylation. The NH-1,2,3-triazole precursor can be alkylated at either the N-1 or N-2 position. Several methods have been developed to achieve high regioselectivity for N-2 alkylation.

One of the most effective methods involves the use of a base and an alkylating agent in a polar aprotic solvent. Screening of reaction conditions has shown that using sodium carbonate (Na₂CO₃) as the base in dimethylformamide (DMF) can preferentially yield the 2-substituted triazole in high yields.[10]

Detailed Experimental Protocol:

Materials:

  • 4-Amino-NH-1,2,3-triazole

  • 1-Bromopropane (or 1-Iodopropane for higher reactivity)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-amino-NH-1,2,3-triazole (1.0 eq) in anhydrous DMF, add anhydrous sodium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Workflow for Regioselective N-Propylation

G Precursor 4-Amino-NH-1,2,3-triazole Reaction Reaction with 1-Bromopropane, Na2CO3 in DMF Precursor->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Step-by-step workflow for the regioselective N-propylation of 4-amino-NH-1,2,3-triazole.

Characterization of this compound

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the triazole nitrogen). A singlet for the triazole C-H proton. A broad singlet for the amino (-NH₂) protons.
¹³C NMR Signals for the three carbons of the propyl group. Signals for the two carbons of the triazole ring.
FT-IR Characteristic N-H stretching vibrations for the amino group (typically two bands in the range of 3300-3500 cm⁻¹). C-H stretching vibrations for the propyl group. N=N and C=N stretching vibrations of the triazole ring.
Mass Spec. A molecular ion peak corresponding to the exact mass of C₅H₁₀N₄.

Applications in Bioactive Molecule Synthesis

The this compound building block is a versatile starting material for the synthesis of a wide range of bioactive molecules. The primary amino group serves as a nucleophile for the introduction of various substituents.

Protocol 3: Synthesis of N-Acyl Derivatives

Amide bond formation is a fundamental transformation in medicinal chemistry. The 4-amino group of the title compound can be readily acylated to introduce a variety of side chains, which can be tailored to interact with specific biological targets.

General Procedure for Acylation:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or DMF.

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the reaction mixture to 0 °C.

  • Add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU or EDC/HOBt) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Workflow for N-Acylation

G Start This compound Reaction Reaction with Acyl Chloride/Carboxylic Acid + Coupling Agent & Base Start->Reaction Product N-Acyl-2-propyl-2H-1,2,3-triazol-4-amine Reaction->Product

Caption: General workflow for the synthesis of N-acyl derivatives.

Exemplary Bioactive Molecules Incorporating the 2-Alkyl-1,2,3-triazole Scaffold

While specific examples of bioactive molecules containing the this compound moiety are not prevalent in the immediate search results, the broader class of 2-alkyl-1,2,3-triazoles has been incorporated into various compounds with significant biological activity. For instance, compounds bearing the 4-amino-1,2,3-triazole core have been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), a crucial target in immuno-oncology.[12] The N-alkylation of the triazole ring in such compounds can be a key strategy to optimize their potency and pharmacokinetic profile.

Furthermore, 1,2,3-triazole-containing hybrids have been explored as lead compounds for a multitude of therapeutic areas, including anticancer, antimicrobial, and neuroprotective agents.[4][13] The N-2 alkylation pattern is often a key feature in these designs to achieve the desired biological effect. For example, 1-alkyl-1H- or 2-alkyl-2H-naphtho[2,3-d]triazole-4,9-diones have been investigated as bactericidal agents against drug-resistant bacteria.[1]

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic use can lead to compounds with improved physicochemical properties, enhanced metabolic stability, and potent biological activity. The synthetic protocols outlined in this application note, derived from established methodologies for related compounds, provide a solid foundation for researchers to access and utilize this important scaffold.

Future research in this area will likely focus on the development of more efficient and regioselective synthetic routes to 2-alkyl-2H-1,2,3-triazol-4-amines and the exploration of their utility in a broader range of therapeutic targets. The continued investigation of this and related building blocks will undoubtedly contribute to the discovery of the next generation of innovative medicines.

References

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Application Note & Protocols: Strategic Derivatization of 2-Propyl-2H-1,2,3-triazol-4-amine for Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole moiety is a privileged heterocyclic scaffold, not only for its role in medicinal chemistry but also as a robust building block for advanced functional materials.[1][2] Its inherent stability, aromaticity, and capacity for hydrogen bonding make it an ideal component in the design of polymers, organic electronics, and smart materials.[3][4][5] This guide focuses on 2-propyl-2H-1,2,3-triazol-4-amine, a versatile precursor whose primary amino group serves as a highly adaptable handle for chemical modification. We present detailed application notes and validated protocols for three principal derivatization pathways: N-acylation, diazotization/azo coupling, and Schiff base formation. These strategies enable the transformation of a simple triazole building block into tailored monomers, chromophores, and functional polymers with applications ranging from organic light-emitting diodes (OLEDs) to corrosion inhibitors and stimuli-responsive materials.[1][6][7]

Introduction: The 1,2,3-Triazole Core in Material Design

The five-membered 1,2,3-triazole ring is a cornerstone of modern materials chemistry.[8] Synthetically accessible, particularly through "click" chemistry, this heterocycle offers a unique combination of properties: high thermal and chemical stability, a significant dipole moment, and the ability to act as both a hydrogen bond donor and acceptor.[5][9] These attributes are leveraged to control the supramolecular organization, electronic properties, and environmental responsiveness of materials.

The this compound isomer is of particular interest. The N2-alkylation (propyl group) enhances solubility in organic solvents and influences the electronic nature of the ring, while the C4-amino group provides a nucleophilic center ripe for a multitude of chemical transformations. By strategically modifying this amino group, researchers can introduce a vast array of functionalities, thereby tuning the final properties of the material. This document serves as a practical guide for researchers and scientists to exploit this versatile scaffold.

Core Derivatization Strategies and Protocols

The primary amine of this compound is the key to its synthetic utility. The following sections detail robust protocols for its functionalization.

Strategy I: N-Acylation for Functional Amide Synthesis

Causality & Rationale: Converting the primary amine to an amide via N-acylation is one of the most powerful methods for introducing new functional groups.[10][11] The resulting amide bond is stable and provides an additional site for hydrogen bonding, which can enforce conformational rigidity and promote self-assembly in polymers. This strategy allows for the incorporation of polymerizable moieties (e.g., vinyl or acrylate groups), photo-responsive units, or side chains designed to tune solubility and thermal properties. The choice of coupling agent is critical; peptide coupling reagents like EDCI or HATU are often preferred over acyl chlorides for their milder reaction conditions and broader functional group tolerance.[12]

Experimental Protocol: Synthesis of N-(2-propyl-2H-1,2,3-triazol-4-yl)-4-vinylbenzamide

This protocol describes the synthesis of a polymerizable monomer by coupling the aminotriazole with 4-vinylbenzoic acid.

Materials & Reagents:

  • This compound

  • 4-Vinylbenzoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reactant Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and 4-vinylbenzoic acid (1.05 eq.) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 eq.) to the solution. Stir for 5 minutes at room temperature.

  • Initiation of Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add EDCI (1.2 eq.) portion-wise over 10 minutes. The formation of a white precipitate (EDC urea byproduct) may be observed.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% Ethyl Acetate in Hexane).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-acylated triazole.

Self-Validation & Characterization:

  • FT-IR: Appearance of a strong amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹), with the disappearance of primary amine N-H stretches.

  • ¹H NMR: A downfield shift of the triazole C5-H proton and the appearance of new signals corresponding to the 4-vinylbenzoyl group. The amide N-H proton will appear as a broad singlet.

  • Mass Spectrometry: Observation of the correct molecular ion peak for the product.

Quantitative Data Summary: N-Acylation

Acylating Agent Coupling Conditions Typical Yield Key Feature of Product
4-Vinylbenzoyl Chloride Et₃N, DCM, 0 °C to RT 75-85% Polymerizable monomer
Acryloyl Chloride Et₃N, THF, 0 °C 80-90% Polymerizable monomer
4-Azidobenzoyl Chloride Et₃N, DCM, 0 °C to RT 70-80% Photo-crosslinkable unit

| Boc-Glycine | EDCI, DMAP, DCM | 85-95% | Bio-functional handle |

Workflow Visualization: N-Acylation

N_Acylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction (0°C to RT) cluster_workup Isolation & Purification Amine This compound Solvent Anhydrous DCM Amine->Solvent Acid Functional Carboxylic Acid (e.g., 4-Vinylbenzoic Acid) Acid->Solvent Coupling Add EDCI & DMAP Solvent->Coupling Stir Stir 16-24h under N₂ Coupling->Stir TLC Monitor by TLC Stir->TLC Wash Aqueous Wash (NaHCO₃, H₂O, Brine) TLC->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Final Product: N-Acylated Triazole Purify->Product

Caption: Workflow for N-acylation of the aminotriazole.

Strategy II: Diazotization and Azo Coupling for Chromophore Synthesis

Causality & Rationale: Diazotization converts the primary aromatic amine into a diazonium salt, a versatile electrophilic intermediate.[13][14] This reaction is conducted at low temperatures (0-5 °C) because diazonium salts are notoriously unstable and can be explosive if isolated.[15] The in situ generated diazonium salt readily undergoes electrophilic aromatic substitution with electron-rich coupling partners (e.g., phenols, anilines) to form highly colored azo compounds. This pathway is the foundation for creating molecular dyes and pigments, which are critical for photo-responsive polymers, nonlinear optical materials, and organic color filters.

Experimental Protocol: Synthesis of an Azo Dye via Diazotization

This protocol details the diazotization of the aminotriazole and subsequent coupling with 2-naphthol.

Materials & Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water, Ice

  • Starch-iodide paper

  • Standard laboratory glassware, filtration equipment

Procedure:

  • Preparation of Diazonium Salt Solution: a. In a beaker, dissolve this compound (1.0 eq.) in a mixture of concentrated HCl (3.0 eq.) and water. b. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. c. Separately, prepare a solution of sodium nitrite (1.1 eq.) in cold water. d. Add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature below 5 °C throughout the addition. e. After the addition is complete, stir for an additional 15 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). The resulting clear solution contains the triazolediazonium chloride. Use immediately.

  • Preparation of Coupling Agent Solution: a. In a separate beaker, dissolve 2-naphthol (1.0 eq.) in a 10% aqueous NaOH solution. b. Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling Reaction: a. Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous, vigorous stirring. b. A brightly colored precipitate (typically red or orange) of the azo dye should form immediately. c. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation and Purification: a. Collect the precipitated dye by vacuum filtration. b. Wash the solid thoroughly with cold water to remove inorganic salts. c. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

Self-Validation & Characterization:

  • Visual: Formation of a deeply colored solid.

  • UV-Vis Spectroscopy: A strong absorption band in the visible region (400-700 nm), characteristic of the extended π-conjugation of the azo group.

  • ¹H NMR: Complex aromatic signals and the absence of the initial amine N-H protons.

Workflow Visualization: Diazotization & Azo Coupling

Azo_Coupling_Workflow cluster_diazo Step 1: Diazotization (0-5°C) cluster_coupling Step 2: Azo Coupling (0-5°C) cluster_iso Step 3: Isolation Amine Aminotriazole + HCl(aq) Diazonium Triazole Diazonium Salt Amine->Diazonium add dropwise NaNO2 NaNO₂(aq) NaNO2->Diazonium AzoDye Precipitated Azo Dye Diazonium->AzoDye Coupler 2-Naphthol + NaOH(aq) Coupler->AzoDye add diazonium salt Filter Vacuum Filtration AzoDye->Filter Wash Cold Water Wash Filter->Wash Recrystallize Recrystallization Wash->Recrystallize FinalProduct FinalProduct Recrystallize->FinalProduct Pure Azo Compound

Caption: Two-step process for azo dye synthesis.

Strategy III: Schiff Base (Imine) Formation for Dynamic Materials

Causality & Rationale: The reaction of the primary amine with an aldehyde or ketone forms a Schiff base, characterized by a C=N double bond. This condensation reaction is often reversible, a property that is highly desirable for creating dynamic covalent materials, self-healing polymers, and chemosensors. The imine bond can also act as a coordinating ligand for metal ions, opening pathways to the synthesis of metallopolymers and metal-organic frameworks (MOFs).

Experimental Protocol: Synthesis of a Bis-Triazole Schiff Base

This protocol describes the reaction with terephthaldehyde to form a symmetrical, rigid building block.

Materials & Reagents:

  • This compound

  • Terephthaldehyde

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware with reflux condenser

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve terephthaldehyde (1.0 eq.) in ethanol.

  • Amine Addition: Add a solution of this compound (2.1 eq.) in ethanol to the flask.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The product often precipitates from the solution upon formation or during cooling.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. The product is often pure enough for use without further purification, but can be recrystallized if necessary.

Self-Validation & Characterization:

  • FT-IR: Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches, and the appearance of a new C=N imine stretch (~1620-1640 cm⁻¹).

  • ¹H NMR: Appearance of a new singlet for the imine C-H proton (typically δ 8-9 ppm) and disappearance of the aldehyde proton signal (δ ~10 ppm).

Workflow Visualization: Schiff Base Formation

Schiff_Base_Formation Amine This compound (2.1 eq) Reaction Reflux 4-8h Amine->Reaction Aldehyde Terephthaldehyde (1.0 eq) Aldehyde->Reaction Solvent Ethanol + Acetic Acid (cat.) Solvent->Reaction Precipitate Cool to Precipitate Reaction->Precipitate Isolate Filter & Wash with Cold EtOH Precipitate->Isolate Product Bis-Triazole Schiff Base Isolate->Product

Caption: Synthesis of a symmetrical Schiff base.

Characterization Summary

Confirming the identity and purity of the synthesized derivatives is paramount. The table below summarizes key analytical signatures for each class of compound.

Derivative TypeAnalytical TechniqueExpected Key Signature(s)
N-Acyl Triazole ¹H NMRAmide N-H signal (δ 8-10 ppm); downfield shift of triazole C5-H.
¹³C NMRAmide C=O signal (δ 165-175 ppm).
FT-IRStrong C=O stretch (~1650 cm⁻¹); N-H stretch (~3300 cm⁻¹).
Azo Compound UV-VisStrong absorbance in visible region (λₘₐₓ 450-550 nm).
¹H NMRComplex signals in the aromatic region (δ 7-9 ppm).
FT-IRN=N stretch (~1400-1450 cm⁻¹, often weak).
Schiff Base ¹H NMRImine C-H signal (δ 8-9 ppm); disappearance of aldehyde C-H (~10 ppm).
¹³C NMRImine C=N signal (δ 150-165 ppm).
FT-IRStrong C=N stretch (~1620-1640 cm⁻¹).

Conclusion and Future Outlook

This compound is a powerful and versatile platform for the development of novel functional materials. The derivatization strategies outlined in this guide—N-acylation, diazotization, and Schiff base formation—provide reliable and reproducible pathways to a vast chemical space. By attaching polymerizable groups, chromophores, or dynamic covalent linkers, researchers can precisely engineer materials with tailored optical, electronic, and mechanical properties. Future work will undoubtedly focus on integrating these derivatized triazoles into more complex systems, such as block copolymers for ordered nanostructures, cross-linked networks for robust coatings, and stimuli-responsive gels for sensing and actuation.[16][17]

References

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health (NIH). [Link]

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Application Notes & Protocols: High-Throughput Screening of 2-Propyl-2H-1,2,3-triazol-4-amine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Libraries based on the 2-Propyl-2H-1,2,3-triazol-4-amine core offer a unique chemical space for drug discovery, combining the metabolic stability of the N2-substituted triazole with the versatile synthetic handle of a primary amine. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of high-throughput screening (HTS) campaigns for these specific libraries. We delve into the causality behind experimental choices, present detailed protocols for both target-based and phenotypic assays, and emphasize self-validating systems to mitigate common screening artifacts, ensuring the integrity and success of your hit-finding endeavors.

Foundational Principles: Understanding the this compound Scaffold

Before embarking on an HTS campaign, it is crucial to understand the physicochemical properties of the core scaffold. The this compound moiety possesses distinct features that influence assay design:

  • The 1,2,3-Triazole Ring: This five-membered heterocycle is aromatic and generally stable to metabolic degradation, making it an attractive feature for drug candidates.[1] Its N2-substitution pattern can influence solubility and pharmacokinetic properties.

  • The 4-Amine Group: The primary amine at the 4-position is a key interaction point. It can act as a hydrogen bond donor and a base, readily forming salts and participating in key interactions with biological targets. However, its nucleophilicity also presents a potential liability for non-specific covalent reactivity, a common source of false positives in HTS.[3]

  • Potential for Assay Interference: Like many nitrogen-containing heterocycles, this scaffold requires careful evaluation for Pan-Assay Interference Compounds (PAINS) behavior. Potential issues include compound autofluorescence, light scattering due to poor solubility and aggregation, or reactivity with assay reagents.[4][5] Proactive counter-screening is not just recommended; it is essential for a productive campaign.

The HTS Master Workflow: From Library to Validated Hit

A successful HTS campaign is a multi-stage process. Each stage is designed to progressively filter a large library down to a small number of high-confidence, validated hits. The overall workflow is a critical framework for planning resources and experimental endpoints.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_triage Phase 3: Hit Triage & Confirmation cluster_validation Phase 4: Hit Validation lib_prep Library Plating & Quality Control assay_dev Assay Development & Validation (Z' > 0.5) lib_prep->assay_dev Assay Ready Plates primary_screen Primary HTS (Single Concentration) assay_dev->primary_screen Validated Protocol data_analysis Primary Data Analysis & Hit Nomination primary_screen->data_analysis Raw Data hit_picking Hit Picking & Cherry-Picking data_analysis->hit_picking Initial Hit List interference_screen Interference Counter-Screens (False Positive Removal) hit_picking->interference_screen confirm_screen Confirmatory Screen (Fresh Stock) interference_screen->confirm_screen Filtered Hits dose_response Dose-Response (IC50/EC50) & SAR Expansion confirm_screen->dose_response Confirmed Hits secondary_assay Orthogonal Secondary Assays (Mechanism Confirmation) dose_response->secondary_assay Potent Hits lead_opt Validated Hit for Lead Optimization secondary_assay->lead_opt

Caption: Generalized workflow for high-throughput screening campaigns.

Assay Selection & Protocols

The choice of assay is dictated by the biological question. We present protocols for two common scenarios: a biochemical enzyme inhibition assay and a cell-based viability assay.

3.1. Biochemical Assay: Fluorescence-Based Enzyme Inhibition

This approach is ideal for screening against a purified protein target. Fluorescence-based assays are highly sensitive and widely used in HTS.[6][7][8]

Principle: Many enzymatic reactions can be monitored using a fluorogenic substrate that becomes fluorescent upon cleavage by the enzyme. Inhibitors from the triazole library will prevent this conversion, resulting in a low fluorescence signal.

Protocol: Generic Protease Inhibition HTS Assay (384-well format)

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 50 nL of each library compound (typically 10 mM in DMSO) into the appropriate wells of a 384-well, low-volume, black, flat-bottom plate.

    • Dispense 50 nL of DMSO into control wells (negative/high signal) and to a known potent inhibitor (positive/low signal). This results in a final screening concentration of 10 µM in a 5 µL reaction volume.

  • Enzyme Addition:

    • Prepare a solution of the target enzyme in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) at 2X the final desired concentration.

    • Using a multi-drop dispenser, add 2.5 µL of the enzyme solution to all wells.

  • Pre-incubation:

    • Centrifuge the plate briefly (1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme. This step is critical to identify time-dependent inhibitors.

  • Reaction Initiation & Detection:

    • Prepare a solution of the fluorogenic peptide substrate in assay buffer at 2X the final concentration (typically at or below its Km value).

    • Add 2.5 µL of the substrate solution to all wells to initiate the reaction.

    • Immediately transfer the plate to a plate reader capable of kinetic fluorescence measurement.

    • Read the fluorescence intensity (e.g., Ex: 340 nm, Em: 420 nm) every 2 minutes for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data using the controls:

      • % Inhibition = 100 * (1 - (Ratecompound - Ratepositive_control) / (Ratenegative_control - Ratepositive_control))

    • Nominate hits based on a pre-defined threshold (e.g., >50% inhibition or a robust Z-score > 3).

3.2. Cell-Based Assay: Phenotypic Screening for Cytotoxicity

This assay identifies compounds that affect cell viability, a common starting point for oncology or anti-infective drug discovery.

Principle: Resazurin (a non-fluorescent blue dye) is reduced by metabolically active cells to the highly fluorescent pink resorufin. A decrease in fluorescence indicates a loss of cell viability.

Protocol: Cell Viability HTS Assay (384-well format)

  • Cell Plating:

    • Using a multi-drop dispenser, seed a 384-well, clear-bottom, black-walled, tissue-culture treated plate with cells at a pre-optimized density (e.g., 2,000 cells/well) in 40 µL of culture medium.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Create a 100X intermediate plate of the triazole library in culture medium.

    • Transfer 0.4 µL of the compound dilutions to the cell plate for a final screening concentration of 10 µM. Include DMSO (negative control) and a known cytotoxic agent like staurosporine (positive control).

  • Incubation:

    • Return the plate to the incubator for 48-72 hours. The incubation time is critical and must be optimized based on the cell doubling time and desired biological endpoint.

  • Signal Development & Detection:

    • Prepare a sterile solution of Resazurin in PBS at 10X the final concentration.

    • Add 4.5 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C until a sufficient signal window has developed.

    • Read the fluorescence intensity (Ex: 560 nm, Em: 590 nm) on a plate reader.

  • Data Analysis:

    • Calculate % viability relative to controls.

    • Hits are compounds that reduce cell viability below a defined threshold (e.g., <50% viability).

Trustworthiness: Protocols for Identifying and Triaging Interference Compounds

Failure to identify false positives is a primary reason for wasted resources in drug discovery.[3] The following protocols are designed to be integrated into the hit triage phase to build confidence in your results.

Interference_Triage cluster_tests start Confirmed Hit from Primary Screen test_optical Test for Optical Interference start->test_optical test_reactivity Test for Non-Specific Reactivity (e.g., DTT quench) test_optical->test_reactivity No Interference false_positive Triage as False Positive test_optical->false_positive Interferes test_aggregation Test for Aggregation (Detergent Addition) test_reactivity->test_aggregation Not Reactive test_reactivity->false_positive Reactive end_node Proceed to Dose-Response test_aggregation->end_node Not an Aggregator test_aggregation->false_positive Aggregator

Caption: Decision workflow for triaging common false positives.

Protocol 4.1: Assessing Optical Interference (Autofluorescence)

Objective: To determine if a compound is intrinsically fluorescent at the assay's wavelengths, creating a false signal.

  • Plate Setup: In a 384-well black plate, add the hit compounds at their final screening concentration to wells containing only the final assay buffer (no enzyme or cells).

  • Reading: Read the plate using the exact same excitation and emission wavelengths as the primary HTS assay.

  • Analysis: Any compound that produces a signal significantly above the buffer-only background is a potential optical interferent and should be flagged. For enzymatic assays, these hits are often false negatives; for cell-based endpoint assays, they are false positives.

Protocol 4.2: Assessing Non-Specific Reactivity

Objective: To identify compounds, particularly those with reactive amines, that may be covalently modifying the target protein. This is often achieved by observing a loss of potency in the presence of a high concentration of a nucleophile like Dithiothreitol (DTT).[3]

  • Assay Setup: Run the primary biochemical assay as described in section 3.1.

  • Parallel Condition: In a separate plate, run the identical assay, but include 1 mM DTT in the assay buffer used for the enzyme solution.

  • Analysis: Compare the % inhibition for each hit compound in the presence and absence of DTT. A significant drop in inhibition (e.g., >3-fold shift in IC50) in the presence of DTT suggests the compound may be a non-specific, reactive electrophile.[3]

Advanced Screening Technologies: Label-Free Approaches

While fluorescence and luminescence are HTS workhorses, label-free technologies offer the significant advantage of measuring biomolecular interactions in a more native system, avoiding artifacts from labels.[9][10][11]

5.1. Affinity Selection Mass Spectrometry (ASMS)

Principle: ASMS is a powerful technique that directly detects the binding of a compound to its target protein by mass.[12][13] A mixture of library compounds is incubated with the target protein. The protein-ligand complexes are then separated from unbound compounds (e.g., by size-exclusion chromatography), and the bound compounds are identified by mass spectrometry.[12]

Advantages for Triazole Libraries:

  • Direct Detection: Unambiguously identifies binders without relying on functional activity.

  • Reduced Interference: Insensitive to colored or fluorescent compounds.

  • High Throughput: Modern systems can analyze samples in seconds, making it suitable for large libraries.[14]

Table 1: Comparison of HTS Detection Modalities

TechnologyPrincipleThroughputProsCons
Fluorescence Intensity Change in photon emissionHighSensitive, inexpensive, widely availableProne to optical interference, requires labeled reagents
Luminescence Light production from chemical reactionHighVery high sensitivity, low backgroundOften requires coupled enzyme systems, potential for compound interference
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingMediumLabel-free, provides kinetic data (on/off rates)Lower throughput, sensitive to buffer composition, requires surface immobilization
Mass Spectrometry (MS) Mass-to-charge ratio of ionsHighLabel-free, direct detection, highly specific, information-richHigher capital cost, potential for ion suppression effects
Data Analysis and Hit Validation

Robust data analysis is essential to confidently identify hits.

  • Assay Quality Control: The Z-factor (Z') is a statistical measure of assay quality. An HTS assay should consistently yield a Z' value between 0.5 and 1.0.

    • Formula:Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Hit Nomination: A common method is to define a hit as any compound with an activity greater than 3 standard deviations from the mean of the negative controls.

  • Hit Confirmation: True "hits" must be confirmed through a rigorous process:

    • Re-synthesis or Re-order: Obtain a fresh, pure sample of the compound to eliminate the possibility of an active impurity.[15]

    • Dose-Response Curve: Test the confirmed hit over a range of concentrations (e.g., 8-10 points) to determine its potency (IC₅₀ or EC₅₀). The curve should be complete and exhibit a clear sigmoidal shape.[16]

    • Orthogonal Assays: Validate the hit in a secondary assay that uses a different detection technology or biological principle to confirm the mechanism of action and rule out technology-specific artifacts.[15]

References
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Application Notes and Protocols for 2-Propyl-2H-1,2,3-triazol-4-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of N-Alkylated Triazolamines in Agrochemical Discovery

The 1,2,3-triazole moiety is a well-established pharmacophore in medicinal and agrochemical sciences, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character. While much research has focused on 1- and 4-substituted triazoles, the N2-alkylation of the triazole ring represents a less explored yet promising avenue for the development of novel agrochemicals. This guide focuses on a specific, yet representative molecule, 2-Propyl-2H-1,2,3-triazol-4-amine , as a case study for investigating the potential of this chemical class in agrochemical research.

The strategic placement of a propyl group at the N2 position of the 1,2,3-triazole ring, combined with a crucial 4-amino group, presents a unique scaffold that may exhibit novel modes of action or overcome existing resistance mechanisms. The 4-amino group, in particular, is a key functional handle for further derivatization and can play a significant role in target binding. This document provides a comprehensive guide for researchers, outlining the synthesis, characterization, and systematic evaluation of this compound for fungicidal, herbicidal, and insecticidal activities. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for the exploration of this and other N2-alkylated triazolamines.

Part 1: Synthesis and Characterization of this compound

A plausible and efficient synthetic route to this compound is proposed, leveraging established click chemistry principles. This multi-step synthesis is designed for regioselective control, a critical aspect when working with asymmetrically substituted triazoles.

Proposed Synthetic Pathway

Synthesis_Pathway A Propyl Azide C Intermediate Triazole A->C [3+2] Cycloaddition B Cyanoacetamide B->C D This compound C->D Hofmann Rearrangement

Caption: Proposed synthesis of this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-Propyl-2H-1,2,3-triazole-4-carboxamide (Intermediate C)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyanoacetamide (1 equivalent) in a suitable solvent such as a mixture of t-butanol and water (3:1).

  • Addition of Reagents: Add sodium ascorbate (0.1 equivalent) and copper(II) sulfate pentahydrate (0.05 equivalent) to the solution. Stir until a homogenous mixture is achieved.

  • Cycloaddition: Add propyl azide (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the intermediate 2-propyl-2H-1,2,3-triazole-4-carboxamide.

Step 2: Hofmann Rearrangement to this compound (Compound D)

  • Reagent Preparation: In a separate flask, prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a chilled solution of sodium hydroxide (4 equivalents) in water.

  • Amide Reaction: Dissolve the intermediate carboxamide (1 equivalent) in a suitable solvent like methanol and cool the solution in an ice bath.

  • Rearrangement: Slowly add the prepared sodium hypobromite solution to the amide solution, maintaining the temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 1-2 hours.

  • Isolation and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound should be confirmed using the following analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the propyl group (triplet, sextet, triplet) and the triazole proton (singlet). The amino group protons will appear as a broad singlet.
¹³C NMR Resonances for the three carbons of the propyl group and the two carbons of the triazole ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₅H₁₀N₄.
FT-IR Spectroscopy Characteristic peaks for N-H stretching of the amino group, C-H stretching of the alkyl chain, and C=N/N=N stretching of the triazole ring.

Part 2: Agrochemical Screening Protocols

A systematic screening approach is essential to identify the potential agrochemical applications of this compound. The following protocols provide a framework for primary screening against key fungal pathogens, weed species, and insect pests.

Fungicidal Activity Screening

Hypothesized Mechanism of Action: Based on the triazole scaffold, a likely mechanism of action is the inhibition of sterol biosynthesis, specifically targeting the lanosterol 14α-demethylase (CYP51) enzyme in fungi.[1][2] This leads to the disruption of fungal cell membrane integrity.

Fungicidal_MoA cluster_fungus Fungal Cell A This compound B CYP51 (Lanosterol 14α-demethylase) A->B Inhibition D Ergosterol Biosynthesis B->D Catalyzes G Disrupted Membrane Integrity (Fungicidal Effect) B->G Leads to C Lanosterol C->D Substrate E Ergosterol D->E F Fungal Cell Membrane E->F Component of

Caption: Hypothesized fungicidal mechanism of action.

In Vitro Antifungal Assay (Microdilution Method)

  • Pathogen Culture: Grow selected fungal pathogens (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani) on potato dextrose agar (PDA) plates.

  • Spore Suspension: Prepare a spore suspension of each fungus in sterile distilled water containing 0.05% Tween 80 and adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in potato dextrose broth (PDB) in a 96-well microtiter plate to achieve final concentrations ranging from 0.1 to 100 µg/mL.

  • Inoculation: Add the fungal spore suspension to each well. Include a positive control (commercial fungicide like Tebuconazole) and a negative control (DMSO without the test compound).

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours.

  • Data Analysis: Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth. Calculate the EC₅₀ (half-maximal effective concentration) value by measuring the optical density at 600 nm and fitting the data to a dose-response curve.

Herbicidal Activity Screening

Hypothesized Mechanism of Action: Some aminotriazoles are known to inhibit enzymes in the amino acid biosynthesis pathway or interfere with pigment biosynthesis. A potential target could be acetolactate synthase (ALS) or phytoene desaturase (PDS).

Pre-emergence Herbicidal Assay

  • Test Species: Select a range of monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus) weed species.

  • Potting and Sowing: Fill small pots with a standardized soil mix and sow a specific number of seeds of each test species per pot.

  • Compound Application: Prepare solutions of this compound in a suitable solvent/surfactant system at various concentrations (e.g., 100, 500, 1000 g a.i./ha). Apply the solutions evenly to the soil surface. Include a positive control (commercial herbicide like Atrazine) and a negative control (solvent/surfactant only).

  • Incubation: Place the pots in a controlled environment greenhouse with appropriate light, temperature, and humidity. Water the pots as needed.

  • Evaluation: After 14-21 days, visually assess the herbicidal effect by scoring the percentage of growth inhibition or phytotoxicity compared to the negative control.

Post-emergence Herbicidal Assay

  • Plant Growth: Grow the test weed species in pots until they reach the 2-3 leaf stage.

  • Compound Application: Apply the prepared solutions of the test compound directly onto the foliage of the plants until runoff.

  • Evaluation: Assess the herbicidal damage (e.g., chlorosis, necrosis, stunting) after 7 and 14 days, using a rating scale from 0% (no effect) to 100% (complete kill).

Insecticidal Activity Screening

Hypothesized Mechanism of Action: The aminotriazole scaffold could potentially interact with insect-specific targets such as nicotinic acetylcholine receptors (nAChRs) or GABA-gated chloride channels, common targets for many insecticides.

Contact Toxicity Assay (Leaf Dip Method)

  • Test Insect: Use a common pest species such as the green peach aphid (Myzus persicae) or diamondback moth larvae (Plutella xylostella).

  • Compound Preparation: Prepare serial dilutions of this compound in an acetone-water solution containing a wetting agent.

  • Leaf Treatment: Dip leaf discs of a suitable host plant (e.g., cabbage for P. xylostella) into the test solutions for a few seconds and allow them to air dry.

  • Insect Exposure: Place the treated leaf discs in Petri dishes lined with moist filter paper and introduce a known number of test insects (e.g., 10-20 individuals) into each dish.

  • Mortality Assessment: After 24 and 48 hours of incubation in a controlled environment, count the number of dead or moribund insects. Calculate the percentage mortality and determine the LC₅₀ (lethal concentration for 50% of the population).

Part 3: Data Interpretation and Further Steps

The primary screening will provide initial insights into the potential agrochemical activity of this compound.

Data Summary Table

Activity Test Organism Endpoint Result (e.g., EC₅₀, LC₅₀, % Inhibition)
Fungicidal Fusarium graminearumEC₅₀
Botrytis cinereaEC₅₀
Herbicidal (Pre-em) Echinochloa crus-galli% Inhibition @ 500 g/ha
Amaranthus retroflexus% Inhibition @ 500 g/ha
Insecticidal Myzus persicaeLC₅₀

Workflow for Hit Advancement

Hit_Advancement A Primary Screening of This compound B Hit Identification (Significant Activity Observed) A->B C Dose-Response Studies (EC₅₀/LC₅₀ Determination) B->C D Secondary Screening (Broader Spectrum of Pests/Weeds/Pathogens) C->D E Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) D->E F Structure-Activity Relationship (SAR) Studies (Synthesis of Analogs) D->F G Lead Optimization E->G F->G

Caption: Workflow for advancing a hit compound in agrochemical discovery.

Should this compound demonstrate significant activity in any of the primary screens, the next steps would involve more detailed dose-response studies, evaluation against a broader spectrum of target organisms, and investigations into its mechanism of action. Furthermore, a structure-activity relationship (SAR) study, involving the synthesis and testing of analogs with different N-alkyl chains and substitutions on the amino group, would be crucial for lead optimization.

Conclusion

While the specific agrochemical applications of this compound are not yet established in the public domain, its chemical structure holds considerable promise for the discovery of novel active ingredients. The protocols and conceptual frameworks presented in this guide provide a robust starting point for any research program aimed at exploring the potential of this and related N2-alkylated triazolamines. A systematic and rigorous approach to synthesis, screening, and mechanistic studies will be key to unlocking the full potential of this intriguing class of compounds in the ongoing quest for new and effective crop protection solutions.

References

  • Rybak, K., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications. Available at: [Link]

  • Hassan, A. A., et al. (2007). Fungicidal and Bactericidal Activity of 1-[(α-alkoxy-γ-dialkyl- amino) and (α-amido-γ-dialkylamino)propyl)-1H-1,2,4-triazole. Mansoura Journal of Chemistry.
  • Khan, I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. Available at: [Link]

  • Li, H., et al. (2015). Synthesis and herbicidal activities of 4H-pyrazolo[3,4-d][1][2][3]triazine-4-one with bulky substituents. Chinese Journal of Chemistry.

  • Chai, B., et al. (2003).
  • Guan, A., et al. (2018). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]

Sources

2-Propyl-2H-1,2,3-triazol-4-amine in the development of corrosion inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Propyl-2H-1,2,3-triazol-4-amine in the Development of Corrosion Inhibitors

Introduction: The Role of Triazole Derivatives in Mitigating Corrosion

Corrosion is a pervasive electrochemical process that causes the gradual degradation of metals through reactions with their environment, leading to significant economic losses and structural failures.[1] The use of organic corrosion inhibitors is a primary strategy for protecting metallic assets. These inhibitors function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[2] Among the various classes of organic inhibitors, triazole derivatives have garnered significant attention due to their high efficacy, environmental friendliness, and straightforward synthesis.[1]

The effectiveness of triazole-based inhibitors is largely attributed to their molecular structure, which contains three nitrogen atoms within a five-membered heterocyclic ring, along with available π-electrons.[3] These features serve as active centers for adsorption onto metal surfaces, disrupting the anodic and cathodic reactions that drive corrosion.[4] This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its synthesis, evaluation protocols, and the theoretical underpinnings of its inhibitory action for researchers in materials science and chemical engineering.

Part 1: Synthesis of this compound

The synthesis of 1,2,3-triazole derivatives is often achieved through highly efficient and regioselective cycloaddition reactions, popularly known as "click chemistry".[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent method for creating 1,4-disubstituted 1,2,3-triazoles. However, for the N2-substituted isomer, a different pathway is required. A plausible synthetic route to this compound is outlined below.

Protocol 1: Two-Step Synthesis Pathway

This protocol describes a potential synthesis starting from commercially available materials. The causality behind this two-step approach is to first construct the core triazole ring with a functional group that can be later converted to the desired amine.

Step 1: Synthesis of 4-Nitro-2-propyl-2H-1,2,3-triazole

  • Reactants & Reagents: Propylhydrazine, Glyoxal, Nitric Acid, Acetic Anhydride.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve propylhydrazine in a suitable solvent like ethanol.

    • Slowly add an aqueous solution of glyoxal to the flask at room temperature. The reaction forms a dihydrazone intermediate.

    • After stirring for 2-3 hours, cool the mixture in an ice bath.

    • Carefully add a pre-mixed solution of nitric acid and acetic anhydride (a nitrating agent) dropwise while maintaining the temperature below 10°C. This step facilitates the cyclization and nitration to form the triazole ring.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring it over crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 4-Nitro-2-propyl-2H-1,2,3-triazole.

Step 2: Reduction of the Nitro Group to Form this compound

  • Reactants & Reagents: 4-Nitro-2-propyl-2H-1,2,3-triazole, Reducing Agent (e.g., Tin(II) chloride in concentrated HCl, or catalytic hydrogenation with H₂/Pd-C), Sodium Hydroxide.

  • Procedure (using SnCl₂/HCl):

    • Dissolve the synthesized nitro-triazole in ethanol or concentrated hydrochloric acid in a round-bottom flask.

    • Add an excess of Tin(II) chloride dihydrate (SnCl₂) portion-wise. The reaction is exothermic and should be controlled with an ice bath.

    • After the addition, heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution until a pH > 10 is achieved to precipitate tin salts.

    • Extract the final product, this compound, with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Recrystallize the final product to achieve high purity. Characterize the final compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G A Propylhydrazine + Glyoxal B Dihydrazone Intermediate A->B D Step 1: Cyclization & Nitration B->D C Nitric Acid / Acetic Anhydride C->D E 4-Nitro-2-propyl-2H-1,2,3-triazole D->E G Step 2: Nitro Group Reduction E->G F Reducing Agent (e.g., SnCl₂/HCl) F->G H This compound G->H G cluster_prep Sample Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data & Surface Analysis A Polish Metal Sample B Clean & Dry Sample A->B D Assemble 3-Electrode Cell B->D K Surface Analysis (SEM/AFM/XPS) B->K C Prepare Corrosive Solution (with/without Inhibitor) C->D E Stabilize OCP D->E F Perform EIS Measurement E->F G Perform PDP Measurement E->G H Model EIS Data (Rct, Cdl) F->H I Analyze Tafel Plots (icorr) G->I J Calculate Inhibition Efficiency H->J I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Propyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Propyl-2H-1,2,3-triazol-4-amine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound at high purity. We will explore the underlying chemical principles behind common purification issues and provide robust, field-tested protocols to overcome them.

The unique structure of this compound, featuring a polar triazole ring, a basic primary amine, and a moderately nonpolar propyl group, presents a distinct set of purification challenges. Its amphipathic nature and coordinating ability require carefully optimized methods to separate it from starting materials, regioisomers, and catalyst residues.

Section 1: Understanding the Molecule - Physicochemical Properties & Common Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and potential contaminants. The primary synthesis route to such 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which informs the likely impurity profile.[1][2]

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₅H₁₀N₄Relatively low molecular weight (126.16 g/mol ).
Polarity HighThe triazole and amine groups create a high dipole moment, leading to strong interactions with polar stationary phases like silica gel and high solubility in polar solvents.[3][4]
Basicity Weakly BasicThe primary amine (pKa ~4-5) and triazole nitrogens can be protonated. This causes peak tailing in silica gel chromatography and allows for purification via acid-base extraction.[5][6]
Solubility Polar SolventsGenerally soluble in water, methanol, and DMSO; sparingly soluble in less polar solvents like ethyl acetate, and poorly soluble in nonpolar solvents like hexanes.[7]
Thermal Stability Moderate to HighTriazole rings are generally thermally stable, but decomposition can occur at elevated temperatures, making high-temperature distillation a less viable option.[8][9]

Common Impurities:

The most common impurities are derived from the synthesis process. Understanding their structure is key to designing a selective purification scheme.

G cluster_reactants Typical Reactants cluster_products Reaction Mixture PropylAzide Propyl Azide Target Target Product This compound PropylAzide->Target CuAAC Isomer Regioisomer 1-Propyl-1H-1,2,3-triazol-4-amine PropylAzide->Isomer Side Reaction AminoAlkyne Prop-2-yn-1-amine AminoAlkyne->Target CuAAC AminoAlkyne->Isomer Side Reaction Catalyst Catalyst Residue (e.g., Cu²⁺ ions)

Caption: Potential impurity landscape from a typical CuAAC synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My compound streaks badly during silica gel column chromatography, resulting in poor separation and low purity fractions. Why is this happening and how can I fix it?

Answer: This is a classic problem caused by the basicity of your amino-triazole. The lone pair of electrons on the amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-ideal equilibrium, causing the compound to move down the column in a "smear" rather than a tight band.

  • Causality: The strong, non-specific binding to silica prevents sharp elution peaks.

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your mobile phase. A common choice is 0.5-1% triethylamine (NEt₃) or a 0.5% solution of ammonium hydroxide in methanol.[10] This base will competitively bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Use a Different Stationary Phase: Consider using alumina (neutral or basic grade) instead of silica gel. Alumina has fewer acidic sites.

    • Switch to HILIC: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to normal-phase chromatography.[3][11] HILIC uses a polar stationary phase (like silica or an amino-propyl bonded phase) with a mobile phase of high organic content (e.g., acetonitrile) and a small amount of aqueous buffer.

Q2: I'm trying to recrystallize my product, but it keeps separating as a sticky oil ("oiling out") instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when impurities prevent the formation of a stable crystal lattice.[12]

  • Causality: The high concentration of the solute and the presence of impurities disrupt the ordered process of crystallization.

  • Troubleshooting Steps:

    • Slow Down Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath, and finally to a freezer if necessary. Slow cooling provides more time for proper crystal nucleation.

    • Add More Solvent: Re-heat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent (e.g., 5-10% more) to slightly decrease the saturation. This can prevent premature separation.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., methanol or isopropanol). Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., diethyl ether or hexanes) dropwise until the solution becomes faintly cloudy. Heat to clarify and then cool slowly.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q3: The NMR spectrum of my column-purified product shows very broad or even missing signals, especially for protons near the triazole ring. The mass spec looks correct. What is the problem?

Answer: This is a strong indication of contamination with paramagnetic metal ions, most likely residual copper (Cu²⁺) from the CuAAC synthesis.[13] Paramagnetic species can cause significant line broadening and even completely erase signals in NMR spectra.

  • Causality: Paramagnetic metals alter the relaxation times of nearby nuclei, leading to extreme signal broadening in NMR. Even trace amounts can have a dramatic effect.[13]

  • Troubleshooting Steps:

    • Aqueous Ammonia Wash: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer several times with a dilute aqueous solution of ammonium hydroxide (e.g., 5% v/v). The ammonia will chelate the copper ions, pulling them into the aqueous layer.

    • EDTA Treatment: A wash with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can also be effective at sequestering residual metal ions.

    • Pass Through a Silica Plug: Sometimes, a quick filtration through a small plug of silica gel can trap baseline impurities and some metal salts before proceeding with a full column.

Q4: What is the best approach for an initial bulk purification to remove non-basic impurities before high-resolution chromatography?

Answer: Acid-base extraction is an excellent and scalable technique for this purpose. It leverages the basicity of your amino-triazole to separate it from neutral or acidic impurities.[5][6]

  • Causality: By protonating your basic amine with an acid, you form a water-soluble salt. Neutral organic impurities will remain in the organic layer and can be washed away.

  • Workflow:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt.

    • Discard the organic layer containing neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is basic (pH 9-10).

    • Your neutral product will precipitate out. If it doesn't, extract it back into a fresh portion of organic solvent.

    • Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

Section 3: Detailed Purification Protocols

Here are step-by-step methodologies for purifying this compound.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate the issues of peak tailing and irreversible adsorption on silica gel.

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like methanol), add silica gel (approx. 2-3 times the weight of your crude product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.

  • Column Packing: Dry-pack the column with silica gel. Wet the column with the initial mobile phase (e.g., 98:2 Dichloromethane:Methanol + 0.5% Triethylamine).

  • Loading: Carefully add your silica-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity. A good starting gradient is from 100% Dichloromethane (+ 0.5% NEt₃) to 95:5 Dichloromethane:Methanol (+ 0.5% NEt₃).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Use a visualization method like UV light (if applicable) and/or an iodine chamber.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization for Final Polishing

This protocol is for obtaining a highly pure, crystalline final product after chromatography.

  • Solvent Selection: Identify a suitable solvent system. A good starting point is Isopropanol/Hexane. Isopropanol should be the "solvent" and hexane the "anti-solvent".

  • Dissolution: In an Erlenmeyer flask, dissolve the semi-pure compound in a minimum amount of hot isopropanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystal Formation: Allow the solution to cool slowly to room temperature. If no crystals form, add hexane dropwise until persistent cloudiness is observed. Re-heat gently until the solution is clear again.

  • Cooling: Let the flask stand undisturbed at room temperature for several hours, then transfer to an ice bath for 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Overall Purification Workflow

The following diagram outlines a comprehensive purification strategy, integrating multiple techniques for optimal results.

Caption: A comprehensive workflow for the purification of this compound.

References
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  • Solubility of Things. (n.d.). 3-Amino-1,2,4-triazole. [Link]

  • National Institutes of Health. (2021). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

  • ResearchGate. (2018). Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole. [Link]

  • National Institutes of Health. (2023). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. [Link]

Sources

Technical Support Center: Synthesis of 2-Propyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Propyl-2H-1,2,3-triazol-4-amine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will address common side reactions, troubleshooting strategies, and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My final N-propylation step resulted in a mixture of two major products that are difficult to separate. What are they, and how can I favor the desired product?

Answer:

This is the most common challenge in this synthesis. You have likely produced a mixture of the desired N2-propyl isomer (this compound) and the undesired N1-propyl isomer (1-Propyl-1H-1,2,3-triazol-4-amine).

Causality: The 1,2,3-triazole ring has two available nitrogen atoms (N1 and N2) for alkylation.

  • Kinetic Product (N1-isomer): Alkylation at the N1 position is often faster due to higher electron density and steric accessibility.[1]

  • Thermodynamic Product (N2-isomer): The N2-substituted triazole is the more thermodynamically stable isomer.[1][2]

Standard alkylation conditions (e.g., using propyl bromide and a base like K₂CO₃ in DMF) often yield mixtures because the reaction does not reach thermodynamic equilibrium, or the energy barrier for isomerization from N1 to N2 is too high under the reaction conditions.

G cluster_start cluster_pathways start 4-Amino-1H-1,2,3-triazole (Starting Material) N1_Product 1-Propyl-1H-1,2,3-triazol-4-amine (N1-Isomer - Kinetic Product) start->N1_Product Faster Pathway (Kinetic Control) N2_Product This compound (N2-Isomer - Thermodynamic Product) (DESIRED) start->N2_Product Slower Pathway Leads to more stable product N1_Product->N2_Product Isomerization (Requires specific conditions, e.g., heat, catalyst)

Recommended Solutions:

  • Thermodynamic Control: Drive the reaction towards the more stable N2 isomer. This can be achieved by increasing the reaction temperature and time. A recent strategy involves an oxidative cross-dehydrogenative coupling (CDC) followed by an in-situ isomerization to the N2-product, which is favored at thermodynamic equilibrium.[2]

  • Catalyst-Directed Synthesis: Employ a catalyst that selectively promotes N2 alkylation. Gold-catalyzed alkylation using vinyl ethers has shown high selectivity for the N2 position, potentially through a hydrogen bonding interaction that directs the incoming group.[3][4]

  • Steric Hindrance: If synthesizing the triazole core from scratch, introducing bulky substituents at the C4 and C5 positions can sterically block the N1 and N3 positions, forcing alkylation to occur at N2. The bulky groups can be removed or modified in subsequent steps.[1]

Method Conditions Selectivity Rationale Reference
Standard Alkylation Propyl halide, K₂CO₃, DMF, 60-80 °CPoor (Mixture of N1/N2)Dominated by kinetic control.[1]
Gold Catalysis Au catalyst, Propyl vinyl ether, SolventHigh N2-selectivityProposed hydrogen bonding directs regioselectivity.[3][4]
Thermodynamic Isomerization PhI(OAc)₂, high temperatureHigh N2-selectivityDrives reaction from kinetic N1 to thermodynamic N2 product.[2]
Question 2: During the synthesis of the 4-amino-1,2,3-triazole core via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), I observed a significant, non-polar byproduct and low yield. What is happening?

Answer:

The most likely cause is the oxidative homocoupling of your terminal alkyne starting material (Glaser coupling). This is a very common side reaction in CuAAC chemistry, especially when the reaction is exposed to oxygen.

Causality: The Cu(I) catalyst, which is essential for the cycloaddition, can be readily oxidized to Cu(II) by atmospheric oxygen. Cu(II) can then promote the dimerization of the terminal alkyne to form a symmetric 1,3-diyne. This consumes your alkyne starting material and deactivates the Cu(I) catalyst needed for the desired reaction.[5]

G Start Start CuAAC Reaction (Azide + Alkyne + Cu(I) catalyst) SidePath Oxidative Homocoupling (Glaser Coupling) Start->SidePath CuI Cu(I) (Active Catalyst) Start->CuI Oxygen Presence of O₂ Oxygen->CuI DesiredPath Desired CuAAC Pathway Product 1,4-Disubstituted Triazole (Target Intermediate) DesiredPath->Product Byproduct 1,3-Diyne Byproduct SidePath->Byproduct CuI->DesiredPath Catalyzes CuII Cu(II) (Inactive for CuAAC) CuI->CuII Oxidation CuII->SidePath Promotes CuII->CuI Reducer Add Reducing Agent (e.g., Sodium Ascorbate) Reducer->CuII Reduces

Recommended Solutions & Protocol:

The key is to maintain a reducing environment to keep copper in its active Cu(I) oxidation state.

  • Use a Reducing Agent: The addition of a mild reducing agent is the most common and effective solution. Sodium ascorbate is the standard choice.[5][6] It readily reduces any Cu(II) formed back to Cu(I) without interfering with the cycloaddition.

  • Degas Solvents: Before starting the reaction, thoroughly degas your solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes) to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Run the reaction under a blanket of an inert gas like nitrogen or argon.

Protocol: Optimized CuAAC for Triazole Core Synthesis

  • To a reaction vessel, add the azide precursor (1.0 equiv), the terminal alkyne precursor (1.1 equiv), and a suitable solvent (e.g., t-BuOH/H₂O 1:1).

  • Sparge the mixture with argon for 15 minutes to remove dissolved oxygen.

  • In a separate vial, prepare the catalyst solution. Dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equiv) and sodium ascorbate (0.15 equiv) in a small amount of degassed water.

  • While maintaining a positive pressure of argon, add the catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, proceed with standard workup and purification procedures.

This protocol is a self-validating system; the presence of sodium ascorbate ensures the catalytic cycle can proceed even if minor amounts of oxygen enter the system.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the CuAAC reaction for forming the triazole ring?

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry".[7] It proceeds via a stepwise mechanism that is significantly different from the uncatalyzed thermal Huisgen cycloaddition.[5] The catalyst lowers the activation energy and ensures high regioselectivity for the 1,4-isomer.[8][9]

  • Formation of Copper Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate.

  • Coordination with Azide: The azide coordinates to the copper center.

  • Cyclization: A stepwise ring-closing occurs to form a six-membered copper-containing intermediate (a metallacycle).

  • Rearomatization and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst.

Q2: Could I accidentally synthesize the 1,5-regioisomer of the triazole core?

It is highly unlikely if you are using a copper catalyst. The CuAAC reaction is renowned for its exceptional regioselectivity, exclusively producing the 1,4-disubstituted product.[5][7] The thermal (uncatalyzed) Huisgen cycloaddition, however, requires high temperatures and typically produces a mixture of 1,4- and 1,5-isomers, making it unsuitable for this synthesis.[5][10] If you were to use a ruthenium-based catalyst (RuAAC), you would selectively form the 1,5-isomer, which is not the desired intermediate for your target molecule.[11][12]

Q3: Are there any metal-free alternatives for synthesizing the triazole core to avoid issues with copper contamination?

Yes, metal-free methods exist, though they may require different starting materials.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne instead of a terminal alkyne. The ring strain provides the driving force for the reaction, eliminating the need for a metal catalyst. However, synthesizing the required strained alkyne precursor can be complex.[7]

  • Synthesis from Nitroalkenes: N-unsubstituted 4-aryl-1H-1,2,3-triazoles can be synthesized from the reaction of β-nitrostyrenes with sodium azide, often promoted by an acid like p-TsOH under metal-free conditions.[12][13]

  • Domino Reactions: Methods involving domino reactions of enaminones with tosyl azide have been developed to produce N-substituted 1,2,3-triazoles without metal catalysts.[14]

For your specific target, adhering to a well-optimized CuAAC protocol with appropriate purification is often the most direct and highest-yielding route.

References

  • Yuan, Y., et al. (2021). Divergent Synthesis of 4-Aminotriazoles Through Click Cycloaddition and Generation of Iodonium(III) Triazoles. Advanced Synthesis & Catalysis. Available at: [Link]

  • Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • Heravi, M. M., et al. (2019). Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine. Molecular Diversity. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Umeda, R., et al. (2021). Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations. Organic Letters. Available at: [Link]

  • Various Authors. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available at: [Link]

  • Say, J. H., et al. (1992). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents (US5099028A).
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Click chemistry. Available at: [Link]

  • Chen, S., et al. (2015). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances. Available at: [Link]

  • Baranski, A. S. (2015). The Synthesis of 1,2,3-Triazoles from Nitroalkenes - Revisited. ResearchGate. Available at: [Link]

  • Chen, S., et al. (2015). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. PubMed Central. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(1,2,4-Triazol-3-yl)thiazoles. Molecules. Available at: [Link]

  • Ausimont, S.p.A. (2003). Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents (US6504033B1).
  • IOSR Journal of Applied Chemistry. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. Available at: [Link]

  • de Mariz e Miranda, L. S. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências. Available at: [Link]

  • Thompson, C. F., et al. (2023). Synthesis of Fused Bicyclic[10][11][15]-Triazoles from Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Sirota, N. O., et al. (2020). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Pharmacia. Available at: [Link]

  • Scilit. (2024). N 2 -Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Propyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Propyl-2H-1,2,3-triazol-4-amine. Our goal is to provide practical, field-tested insights and troubleshooting protocols to overcome common experimental hurdles, ensuring efficiency, reproducibility, and high yields. This document is structured as a series of frequently asked questions and in-depth troubleshooting guides that address the critical aspects of this synthesis.

Section 1: Troubleshooting Guide & FAQs

The synthesis of this compound typically proceeds via the N-alkylation of a 4-amino-1H-1,2,3-triazole precursor. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation to favor the desired N2-substituted product over the N1 isomer.

FAQ 1: My primary challenge is poor regioselectivity, resulting in a mixture of 1-propyl and 2-propyl isomers. How can I selectively synthesize the this compound isomer?

Answer: This is the most common issue encountered. The formation of N1 and N2 isomers is a competitive process governed by both electronic and steric factors. The N2 position is often favored due to steric hindrance at the N1 and N3 positions, especially if the triazole ring has bulky substituents.[1] However, reaction conditions are the most powerful tool for controlling the outcome.

Causality Explained: The choice of base, solvent, and temperature directly influences the equilibrium of the triazolide anion and the transition state of the subsequent alkylation. Milder bases and polar aprotic solvents at lower temperatures generally favor the formation of the thermodynamically more stable 2-substituted product.

Troubleshooting Protocol:

  • Base Selection: Strong, non-nucleophilic bases can deprotonate the triazole ring. However, their strength and counter-ion play a crucial role. Avoid strong, sterically hindered bases like NaH, which can sometimes favor the more accessible N1 position. Milder inorganic bases are often superior.

  • Solvent Optimization: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (CH₃CN) are standard. DMF is particularly effective.

  • Temperature Control: This is a critical parameter. Lowering the reaction temperature often significantly enhances the selectivity for the N2 isomer.

Optimized Conditions Summary:

The following table summarizes conditions that have been shown to favor N2-alkylation on substituted NH-1,2,3-triazoles. These serve as an excellent starting point for optimizing your specific synthesis.

EntryAlkylating AgentBaseSolventTemperature (°C)Typical Ratio (2-isomer : 1-isomer)Reference
1Propyl BromideK₂CO₃DMF20~85 : 15[2]
2Propyl BromideK₂CO₃DMF0~90 : 10[2]
3 (Optimized) Propyl Bromide K₂CO₃ DMF -10 >95 : <5 [2]
4Propyl BromideCs₂CO₃DMF20~88 : 12[2]
5Propyl BromideNaHTHF20~40 : 60 (N1 favored)[2]

Workflow for Optimizing Regioselectivity

The following diagram outlines a systematic approach to troubleshoot and optimize for the desired 2-propyl isomer.

G start Start: Poor Regioselectivity (N1/N2 Mixture) base Step 1: Evaluate Base Is it K₂CO₃ or Cs₂CO₃? start->base temp Step 2: Lower Temperature Run reaction at 0°C, then -10°C. base->temp Yes solvent Step 3: Confirm Solvent Is DMF being used? base->solvent No (e.g., NaH) success Success: Regioselectivity >95:5 (Desired 2-Propyl Isomer) temp->success Selectivity Improved fail Re-evaluate Substrate Consider alternative synthetic route. temp->fail No Improvement solvent->base Change to K₂CO₃ in DMF

Caption: A decision workflow for troubleshooting poor regioselectivity.

FAQ 2: My reaction yield is low, and analysis shows significant amounts of unreacted 4-amino-1H-1,2,3-triazole. What are the likely causes and solutions?

Answer: Low yield with unreacted starting material points towards incomplete conversion. This can stem from several factors related to reaction kinetics and reagent quality.

Troubleshooting Protocol:

Potential Cause Underlying Reason & Explanation Recommended Action
Insufficient Reaction Time The reaction has not reached completion. This is common when optimizing for selectivity by lowering the temperature, as reaction rates decrease.Monitor the reaction progress meticulously using TLC or LC-MS every 1-2 hours. Continue the reaction until the starting material spot/peak is consumed.
Poor Reagent Quality The alkylating agent (propyl bromide/iodide) may have degraded. The base (e.g., K₂CO₃) may be hydrated or of low purity.Use a fresh bottle of the alkylating agent. Ensure the base is anhydrous; if in doubt, dry it in an oven before use.
Inadequate Mixing If the base is a solid (like K₂CO₃), poor stirring can lead to a heterogeneous mixture with localized areas of low reactivity.Ensure vigorous stirring throughout the reaction to maintain a fine suspension of the base.
Moisture Contamination Water can hydrolyze the alkylating agent and interfere with the base.Use anhydrous solvents. Dry all glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
FAQ 3: I'm observing the formation of a di-propylated side product. How can I prevent this?

Answer: The formation of a di-propylated species suggests that the exocyclic amino group is also being alkylated. This typically occurs under harsh conditions or with an excess of the alkylating agent.

Causality Explained: The 4-amino group is a nucleophile, albeit a weaker one than the triazolide anion. If the reaction temperature is too high or a large excess of propyl bromide is used, this secondary reaction can become significant.

Preventative Measures:

  • Stoichiometry is Key: Use a controlled amount of the alkylating agent. Start with 1.05 to 1.1 equivalents. A large excess is unnecessary and promotes side reactions.

  • Control Temperature: As with regioselectivity, lower temperatures will suppress this side reaction. The primary N-alkylation of the ring is much faster than the secondary alkylation of the amino group at optimal temperatures.

  • Order of Addition: Consider adding the alkylating agent slowly (e.g., dropwise via a syringe pump) to the cooled mixture of the triazole and base. This keeps the instantaneous concentration of the alkylating agent low, further favoring the more reactive site.

Section 2: Experimental Protocols

This section provides a detailed, step-by-step methodology for the regioselective synthesis of this compound, based on optimized conditions.

Protocol: Regioselective N-Propylation of 4-amino-1H-1,2,3-triazole

This protocol is designed to maximize the yield of the desired N2-isomer.

Materials:

  • 4-amino-1H-1,2,3-triazole

  • Propyl bromide (or Propyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add 4-amino-1H-1,2,3-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (concentration approx. 0.2 M).

  • Cooling: Place the flask in a cooling bath (e.g., ice-salt or dry ice/acetone) and cool the reaction mixture to -10 °C with vigorous stirring.

  • Alkylation: Slowly add propyl bromide (1.1 eq) to the cold suspension dropwise over 15-20 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Reaction Monitoring: Allow the reaction to stir at -10 °C. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours (4-24h) to reach completion at this temperature.

  • Work-up: Once the starting material is consumed, quench the reaction by adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product will be a mixture of N1 and N2 isomers. Purify via column chromatography (silica gel, using a suitable eluent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol) to isolate the pure this compound. The N2 isomer is typically the less polar of the two.

Visualizing the Competing Reaction Pathways

G cluster_0 Deprotonation cluster_1 Alkylation (Competitive Pathways) Triazole 4-Amino-1H-1,2,3-triazole Anion Triazolide Anion Triazole->Anion + Base - H⁺ N1_Product 1-Propyl-1H-1,2,3-triazol-4-amine (Undesired Isomer) Anion->N1_Product + Propyl-Br (N1 Attack) N2_Product This compound (Desired Product) Anion->N2_Product + Propyl-Br (N2 Attack) Favored under optimized conditions

Caption: Competing N1 vs. N2 alkylation pathways.

References

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 30). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A practical flow synthesis of 1,2,3-triazoles. Retrieved from [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-amino-1,2,4-Triazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 16). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Retrieved from [Link]

  • MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1,2,3- Triazoles: general and key synthetic strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]

  • PubMed. (n.d.). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-1,2,3-Triazoles. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Propyl-2H-1,2,3-triazol-4-amine (CPTA) in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Propyl-2H-1,2,3-triazol-4-amine, a novel compound with significant potential in various therapeutic areas. As a promising new chemical entity (NCE), it presents unique challenges, primarily its limited aqueous solubility. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to overcome these solubility hurdles in your assays, ensuring reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and how can I prevent it?

A1: This is a common issue for compounds with low aqueous solubility, often referred to as "crashing out." It occurs because the compound, while soluble in a potent organic solvent like Dimethyl Sulfoxide (DMSO), is not soluble in the final aqueous environment of your assay.[1][2] High concentrations of DMSO can be toxic to cells, so it's crucial to keep the final concentration low, typically below 0.5%.[2][3][4]

Root Causes and Solutions:

  • Supersaturation: Your final concentration in the assay buffer exceeds the compound's aqueous solubility limit.

  • Insufficient Mixing: Rapid addition of the DMSO stock to the buffer without adequate mixing can cause localized high concentrations, leading to precipitation.

To prevent this, consider the following:

  • Lower the Final Concentration: Determine the maximum aqueous solubility of your compound and work below this limit if possible.

  • Optimize Dilution Technique: Add the DMSO stock to your assay buffer dropwise while vortexing or stirring to ensure rapid and uniform dispersion.

  • Intermediate Dilution Steps: Perform serial dilutions in a mixture of DMSO and your assay buffer to gradually decrease the solvent strength.

Q2: What is the best initial solvent to use for making a stock solution of this compound?

A2: For initial stock solutions, a strong, water-miscible organic solvent is recommended.

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective choice for a wide range of nonpolar and polar compounds.[1][2] Triazole derivatives, in particular, often show good solubility in DMSO.[5]

  • Ethanol: Can be an alternative, but it is generally less potent than DMSO for dissolving highly lipophilic compounds and can have higher cytotoxicity at similar concentrations.[3]

  • Dimethylformamide (DMF): Another strong solvent, but it is more toxic than DMSO and should be used with caution.

Recommendation: Start with 100% sterile DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).[2]

Q3: How does pH influence the solubility of this compound, and can I use this to my advantage?

A3: The pH of your aqueous solution can dramatically affect the solubility of ionizable compounds. This compound contains a primary amine group (-NH2), which is basic.

  • Mechanism: In acidic conditions (lower pH), the amine group becomes protonated (-NH3+). This positive charge increases the molecule's polarity, leading to significantly enhanced aqueous solubility.[6][7][8] Conversely, at higher (basic) pH, the amine group is in its neutral, less soluble form.

  • Practical Application: You can increase the compound's solubility by lowering the pH of your assay buffer.[9][10] However, you must ensure the chosen pH is compatible with your assay system (e.g., it does not affect cell viability or enzyme activity). The pKa of the amine group dictates the pH at which it is 50% ionized.[7] For basic drugs, solubility increases at pH values below their pKa.[7]

Q4: Are there any advanced formulation strategies I can employ for in vitro or in vivo studies?

A4: Yes, when simple co-solvents or pH adjustments are insufficient or not viable, several advanced formulation techniques can be used. These are particularly useful for improving bioavailability in animal studies.[11][12][13]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic molecule and increasing its apparent water solubility.[14][15][16][17][18][19][20]

  • Solid Dispersions: The drug can be dispersed in a hydrophilic polymer matrix. This can enhance solubility and dissolution rates by presenting the drug in an amorphous, high-energy state.[15][21][22]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[12][14]

Section 2: Troubleshooting Guides & Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the standard procedure for preparing a high-concentration stock solution in DMSO.

Materials:

  • This compound (MW: 126.16 g/mol )

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the Compound: Accurately weigh out 1.26 mg of the compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 100 µL of sterile DMSO to the tube.

  • Dissolve: Gently vortex the tube until the compound is completely dissolved.[2]

  • Aid Dissolution (if necessary): If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be used, but be cautious of potential compound degradation.[2]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[2]

Troubleshooting Solubility Issues: A Decision Workflow

When encountering precipitation or poor solubility during your experiments, follow this decision tree to identify the optimal solution.

Solubility_Troubleshooting start Start: Compound Precipitates in Assay Buffer check_conc Is the final concentration essential? start->check_conc lower_conc Action: Lower the final assay concentration. check_conc->lower_conc No check_ph Is pH modification compatible with the assay? check_conc->check_ph Yes success Success: No Precipitation lower_conc->success adjust_ph Action: Lower buffer pH to protonate the amine group (e.g., pH 6.0-6.5). check_ph->adjust_ph Yes check_cosolvent Can the co-solvent concentration be increased slightly? check_ph->check_cosolvent No adjust_ph->success increase_cosolvent Action: Increase final DMSO to 0.5%, ensuring a vehicle control. check_cosolvent->increase_cosolvent Yes advanced_formulation Action: Use advanced formulation (e.g., Cyclodextrins). check_cosolvent->advanced_formulation No increase_cosolvent->success advanced_formulation->success

Caption: A decision tree for troubleshooting solubility issues.

Protocol 2: pH-Modification for Enhanced Aqueous Solubility

This protocol demonstrates how to test the effect of pH on the solubility of this compound.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • A series of aqueous buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0)

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring absorbance or light scatter

Procedure:

  • Prepare Dilutions: In separate tubes, prepare a 1:100 dilution of your 10 mM DMSO stock into each of the different pH buffers to achieve a final concentration of 100 µM.

  • Equilibrate: Incubate the solutions at room temperature for 30 minutes, allowing them to equilibrate.

  • Visual Inspection: Visually inspect each solution for any signs of precipitation (cloudiness, visible particles).

  • Quantitative Measurement: Transfer 200 µL of each solution to a well in the 96-well plate. Measure the optical density at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation (light scattering).

  • Analysis: Compare the results across the different pH values. A lower optical density indicates higher solubility.

The Impact of pH on Amine Protonation and Solubility

The amine group on this compound is a weak base. The equilibrium between its neutral and protonated (charged) forms is governed by the pH of the solution.

pH_Effect cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_pH R-NH2 + H+  ⇌  R-NH3+ Soluble Charged = More Soluble in Water High_pH R-NH2 + H+  ⇌  R-NH3+ Insoluble Neutral = Less Soluble in Water

Caption: Effect of pH on the ionization and solubility of an amine.

Section 3: Data Summary Tables

Table 1: Recommended Solvents and Starting Concentrations
SolventRecommended Starting Stock Conc.Max Final Assay Conc.Notes
DMSO10-50 mM< 0.5%The gold standard for initial solubilization. Can be cytotoxic at higher concentrations.[3][4]
Ethanol10-20 mM< 1%A viable alternative, but generally less effective for highly lipophilic compounds.[3]
PEG 4001-10 mM1-5%A polymeric co-solvent useful for in vivo formulations.
Cyclodextrin (e.g., HP-β-CD)1-5 mMVariesForms an inclusion complex to increase aqueous solubility.[17][18]
Table 2: Influence of pH on Relative Solubility
Buffer pHExpected Protonation StatePredicted Relative Aqueous SolubilityAssay Compatibility Notes
5.0Mostly Protonated (R-NH3+)HighMay affect cell viability or enzyme function.
6.5Partially ProtonatedModerate to HighOften a good compromise for cell-based assays.
7.4Mostly Neutral (R-NH2)LowStandard physiological pH; likely to show precipitation.
8.5Neutral (R-NH2)Very LowNot recommended for improving solubility.
References
  • MDPI.

  • PMC - NIH.

  • World Pharma Today.

  • Hilaris Publisher.

  • ResearchGate.

  • Solubility of Things.

  • Creative Chemistry.

  • Longdom Publishing.

  • ResearchGate.

  • Ascendia Pharmaceutical Solutions.

  • International Journal of Medical Science and Dental Research.

  • ResearchGate.

  • PubMed Central.

  • SciSpace.

  • PMC - NIH.

  • Quora.

  • ResearchGate.

  • Benchchem.

  • PMC - PubMed Central.

  • ResearchGate.

  • PMC - NIH.

  • ResearchGate.

  • YouTube.

  • ResearchGate.

  • PubChem.

  • GEUS Publications.

  • Reddit.

  • Frontiers in Molecular Biosciences.

  • ACS Publications.

  • PubChem.

  • PMC - NIH.

  • Wikipedia.

  • ResearchGate.

  • Wikipedia.

  • Sigma-Aldrich.

  • ResearchGate.

  • Cheméo.

Sources

Stability issues of 2-Propyl-2H-1,2,3-triazol-4-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-2P2H-TA4 Version: 1.0 Prepared by: Senior Application Scientist, Gemini Division

This technical guide provides in-depth troubleshooting advice and answers frequently asked questions regarding the stability of 2-Propyl-2H-1,2,3-triazol-4-amine (CAS: 915922-91-7) in solution. It is intended for researchers, chemists, and drug development professionals who utilize this compound in their experimental workflows.

Introduction

This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and materials science. The 1,2,3-triazole core is often employed as a bioisostere for other aromatic systems, prized for its chemical stability and unique electronic properties[1][2]. However, like many substituted amines and complex heterocyclic systems, its stability in solution can be compromised by various experimental factors. Understanding and controlling these factors is critical for ensuring the reproducibility and accuracy of experimental results. This guide is designed to help you diagnose, troubleshoot, and prevent common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For solid, neat compound, long-term storage at -20°C for periods of 1-2 years is recommended to minimize degradation. For short-term storage of up to two weeks, 4°C is acceptable[3]. The compound should be stored in a tightly sealed container, protected from moisture and light.

Q2: What are the primary factors that can cause degradation of this compound in solution?

The stability of this compound in solution is primarily influenced by four key factors: pH, temperature, light, and the presence of oxidizing agents[4]. The amino group and the electron-rich triazole ring are the most likely sites of chemical modification.

Q3: What are the visible signs of degradation in my stock solution?

The most common visual indicators of degradation include:

  • Color Change: A freshly prepared solution should be colorless to pale yellow. The development of a darker yellow, brown, or pink hue often indicates the formation of degradation products, possibly from oxidation.

  • Precipitation: The formation of a precipitate in a previously clear solution can indicate that the parent compound is degrading into less soluble byproducts or that the compound itself is falling out of solution due to changes in temperature or solvent evaporation.

  • Haze/Cloudiness: The appearance of turbidity can signal the initial stages of precipitation or the formation of insoluble oligomeric species.

Q4: Which solvents are recommended for preparing stock solutions?

High-purity, anhydrous grade solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions due to their excellent solvating power for a wide range of organic molecules. For aqueous buffers, it is critical to first dissolve the compound in a minimal amount of an organic co-solvent like DMSO before performing the final dilution. Direct dissolution in aqueous media can be challenging and may lead to precipitation.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions.

Problem 1: My compound shows declining potency or gives inconsistent results in biological assays.
  • Probable Cause: This is a classic sign of chemical degradation. The active concentration of the parent compound is decreasing over time, leading to a loss of biological effect. The degradation products themselves could also interfere with the assay. The 2H-1,2,3-triazole tautomer is generally the most stable form in aqueous solution, but substitutions can alter its reactivity[5].

  • Investigative Workflow:

  • Solutions & Preventative Measures:

    • pH Control: The exocyclic amino group can be protonated at low pH, which may alter its reactivity or solubility. At high pH, deprotonation could occur, potentially increasing susceptibility to oxidation. Maintain your experimental solution within a stable, buffered pH range (typically pH 6.0-8.0) unless the protocol demands otherwise.

    • Inert Atmosphere: The amino group is a potential site for oxidation. When preparing solutions, especially for long-term storage or sensitive applications, use solvents that have been degassed by sparging with an inert gas like argon or nitrogen. Overlaying the headspace of your stock solution vial with inert gas can also significantly extend its shelf life.

    • Light Protection: Heterocyclic and aromatic compounds can be susceptible to photodegradation.[4][6] Always store stock solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during experimental setup.

    • Temperature Management: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Prepare smaller, single-use aliquots from a master stock to prevent contamination and degradation of the main supply. Theoretical studies suggest that the triazole ring itself can undergo thermal decomposition at very high temperatures, often initiated by ring-opening.[7][8]

Problem 2: My solution has changed color or a precipitate has formed.
  • Probable Cause:

    • Color Change: This strongly suggests oxidation. Atmospheric oxygen or reactive oxygen species in your media can react with the compound.

    • Precipitation: This can be caused by several factors:

      • The compound is degrading into a less soluble product.

      • The solution is supersaturated, and the compound is crashing out due to temperature changes (e.g., removing from a 37°C incubator to room temperature).

      • The solvent is evaporating, increasing the compound's effective concentration beyond its solubility limit.

      • Interaction with components in a complex medium (e.g., cell culture media) is causing it to salt out.

  • Solutions:

    • For Color Change: Discard the solution. Prepare a fresh stock using degassed solvents and store it under an inert atmosphere as described above.

    • For Precipitation:

      • Confirm Identity: If possible, isolate the precipitate and the supernatant and analyze both via LC-MS to determine if the precipitate is the parent compound or a degradant.

      • Re-dissolve: Try gently warming the solution (e.g., to 37°C) and sonicating to see if the precipitate re-dissolves. If it does, it was likely a solubility issue. If not, it is likely a degradation product.

      • Adjust Solvent System: If solubility is the issue, consider increasing the percentage of organic co-solvent (e.g., DMSO) in your final working solution, if your experimental system can tolerate it.

Sources

Technical Support Center: NMR Analysis of 2-Propyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the NMR analysis of 2-Propyl-2H-1,2,3-triazol-4-amine. This molecule, while seemingly simple, presents several common yet nuanced challenges in spectral interpretation due to its unique electronic structure, potential for tautomerism, and sensitivity to environmental conditions. This guide is designed to move beyond simple peak prediction and provide you with robust troubleshooting strategies grounded in fundamental spectroscopic principles. Our goal is to empower you to not only assign your peaks correctly but also to understand the chemistry revealed by your spectrum.

Section 1: Foundational NMR Profile & Predictions

A successful analysis begins with a reliable set of predicted chemical shifts. The values below are estimated based on extensive literature data for analogous 1,2,3-triazole and N-alkylated amine structures. Use this table as your baseline for comparison.

Molecular Structure:

Caption: Labeled structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆ | Atom Label | Multiplicity | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Notes | | :--- | :--- | :--- | :--- | :--- | | Triazole Ring | | H5 | Singlet (s) | 7.6 - 7.9 | - | The sole proton on the electron-deficient triazole ring. Highly sensitive to solvent and concentration.[1][2] | | C4 | - | - | 150 - 155 | Carbon bearing the electron-donating amino group, expected to be significantly downfield. | | C5 | - | - | 125 - 130 | Carbon attached to the ring proton. Its shift is influenced by the adjacent nitrogen atoms. | | Amine Group | | NH₂ | Broad Singlet (br s) | 5.0 - 6.0 | - | Highly variable shift. Prone to hydrogen bonding and rapid exchange, leading to broadening. Will exchange with D₂O. | | Propyl Group | | H1' (N-CH₂) | Triplet (t) | 4.1 - 4.3 | - | Methylene group directly attached to the triazole nitrogen (N2), resulting in a downfield shift. J ≈ 7.2 Hz. | | C1' | - | - | 50 - 55 | Attached to the electronegative nitrogen atom. | | H2' (-CH₂-) | Sextet or m | 1.7 - 1.9 | - | Methylene group shielded relative to H1'. Complex splitting from coupling to both H1' and H3'. | | C2' | - | - | 22 - 25 | Standard aliphatic methylene carbon. | | H3' (-CH₃) | Triplet (t) | 0.8 - 1.0 | - | Terminal methyl group, expected in the standard aliphatic region. J ≈ 7.4 Hz. | | C3' | - | - | 10 - 12 | Standard aliphatic methyl carbon. |

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My triazole proton (H5) signal is significantly shifted from the predicted value. What could be the cause?

A1: This is the most common issue and is almost always related to the proton's local chemical environment. The H5 proton is particularly sensitive to intermolecular interactions.

  • Causality: The triazole ring nitrogens and the exocyclic amine are both capable of acting as hydrogen bond acceptors and donors. Changes in solvent, concentration, or temperature directly alter these interactions, thereby affecting the electron density around H5 and changing its chemical shift.[1][3]

  • Troubleshooting Steps:

    • Check the Solvent: A shift of >0.5 ppm can occur when switching between solvents like CDCl₃ and DMSO-d₆.[2][4] Polar, hydrogen-bond accepting solvents like DMSO will typically pull the H5 signal downfield due to hydrogen bonding.

    • Vary the Concentration: Acquire spectra at different concentrations (e.g., 5 mg/mL vs. 25 mg/mL). A concentration-dependent shift indicates intermolecular hydrogen bonding between solute molecules.[1]

    • Assess for Acidic Traces: The presence of trace acid (e.g., TFA from chromatography) can protonate the triazole ring or the amino group, causing dramatic downfield shifts. Consider passing your sample through a small plug of basic alumina or adding a drop of K₂CO₃-saturated D₂O.

Q2: I can't find my amine (NH₂) protons, or the signal is extremely broad and ill-defined.

A2: This is characteristic of protons undergoing chemical exchange or having a short relaxation time.

  • Causality: Amine protons are acidic and can exchange with other labile protons in the sample (like trace water) or between molecules. This exchange often occurs on a timescale that is intermediate relative to the NMR experiment, leading to significant signal broadening. In some cases, the peak can be broadened into the baseline.

  • Troubleshooting Protocol: D₂O Exchange

    • Acquire a standard ¹H NMR spectrum of your sample in a protic solvent like DMSO-d₆ or MeOD.

    • Add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for 30 seconds.

    • Re-acquire the ¹H NMR spectrum.

    • Expected Result: The signal corresponding to the NH₂ protons will disappear or significantly diminish. This provides definitive proof of its identity.

Q3: I have a cluster of unexpected peaks in my spectrum. How can I determine their origin?

A3: Unforeseen signals typically originate from one of three sources: synthetic artifacts, residual solvents, or sample degradation/protonation. A systematic approach is crucial for identification.

  • Causality: The synthesis of substituted triazoles can sometimes yield a mixture of isomers (e.g., N1 vs. N2 alkylation) or contain unreacted starting materials.[5][6][7] Each of these will have a distinct NMR signature.

  • Troubleshooting Workflow:

G start Unexpected Peak(s) Observed q1 Is the peak a sharp singlet in the 0-4 ppm region? start->q1 res_solvent Likely Residual Solvent (e.g., EtOAc, Hexanes, DCM). Compare to standard charts. q1->res_solvent Yes q2 Does the peak pattern resemble starting materials or known byproducts? q1->q2 No impurity Synthetic Impurity. Consider re-purification. Acquire 2D NMR (HSQC/HMBC) to identify structure. q2->impurity Yes q3 Is the sample old or was it exposed to acid/base? q2->q3 No degradation Possible Degradation or Protonated/Deprotonated Species. Run fresh sample or neutralize. q3->degradation Yes isomer Possible Tautomer or Regioisomer (e.g., N1-propyl). Requires advanced 2D NMR (¹H-¹⁵N HMBC) for confirmation. q3->isomer No

Caption: Decision workflow for identifying unknown NMR signals.
Q4: The structure is supposed to be the 2-propyl isomer. How can I be certain it's not the 1-propyl isomer?

A4: This is a critical question of regiochemistry that cannot be answered by ¹H NMR alone. You must use through-bond correlation experiments.

  • Causality: In ¹H NMR, the propyl group protons will couple to each other, but not to the triazole ring nitrogens. To establish connectivity, you need to observe a correlation between the propyl group and a specific nitrogen or carbon in the ring.

  • Definitive Protocol: 2D NMR (HMBC & HSQC)

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It will confirm the assignments for H5-C5, H1'-C1', H2'-C2', and H3'-C3'.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. For the 2-propyl isomer, you should observe a correlation from the N-CH₂ protons (H1', ~4.2 ppm) to both C4 and C5 of the triazole ring. For the 1-propyl isomer, the H1' protons would only show a strong correlation to C5.

    • ¹H-¹⁵N HMBC: If available, this is the most unambiguous method. It directly shows the correlation between the H1' protons and the nitrogen atom they are attached to (N2 in this case).[5]

Section 3: Key Experimental Protocols

Protocol 1: Acquiring a High-Quality 2D HMBC Spectrum
  • Sample Preparation: Prepare a moderately concentrated sample (~15-20 mg in 0.6 mL of DMSO-d₆) to ensure good signal-to-noise in a reasonable time.

  • Spectrometer Setup: Tune and shim the spectrometer carefully on your sample.

  • Parameter Selection: Load a standard HMBC parameter set (e.g., hmbcgplpndqf on a Bruker system).

  • Optimization: The most critical parameter is the long-range coupling constant (J-coupling) for which the experiment is optimized. A standard value of 8 Hz is a good starting point for detecting 2- and 3-bond correlations.

  • Acquisition: Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the weak correlation cross-peaks.

  • Processing and Analysis:

    • Process the 2D data using your software (e.g., Mnova, TopSpin).

    • Look for the cross-peak between the triplet at ~4.2 ppm (H1') on the F2 (proton) axis and the signals for C4 (~152 ppm) and C5 (~127 ppm) on the F1 (carbon) axis. The presence of both correlations is strong evidence for the 2-propyl isomer.

References

  • American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
  • The Journal of Physical Chemistry A. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers.
  • Organic & Biomolecular Chemistry (RSC Publishing). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles.
  • The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR S.
  • SpectraBase. 1,2,3-Triazole - Optional[1H NMR] - Spectrum.
  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • UNN. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -.
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
  • ResearchGate. The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose.
  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). U.V. and 15N N.M.R. integrated study of the protonation of aminoazoles.
  • PMC - NIH. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • PMC - NIH. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Propyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Propyl-2H-1,2,3-triazol-4-amine. As this molecule often serves as a critical intermediate in pharmaceutical development, achieving a scalable, regioselective, and safe synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Recommended Synthetic Strategy for Scale-Up

The most significant challenge in synthesizing this compound is controlling the regioselectivity of the N-alkylation step. While a Huisgen cycloaddition approach is feasible, achieving the N2-substituted isomer over the thermodynamically favored N1 isomer can be complex and often requires specialized starting materials.[1][2] A more robust and controllable strategy for scale-up involves the direct, regioselective alkylation of a pre-existing 4-amino-1H-1,2,3-triazole core.

Proposed Two-Step Pathway:

  • Synthesis of 4-Amino-1,2,4-triazole: This precursor can be synthesized from the reaction of formic acid with hydrazine hydrate.[3][4] For process consistency, using a commercially available, high-purity starting material is recommended.

  • Regioselective N-Propylation: The key step involves the reaction of 4-amino-1H-1,2,3-triazole with a suitable propylating agent (e.g., 1-bromopropane). The choice of base and solvent is critical for directing the alkylation to the N2 position.[5]

G cluster_1 Step 2: Regioselective N-Propylation cluster_2 Work-up & Purification cluster_3 Final Product & Byproduct SM 4-Amino-1H-1,2,3-triazole (Starting Material) Reagents 1-Bromopropane Base (e.g., Na2CO3) Solvent (e.g., DMF) Reaction Reaction Vessel (Controlled Temperature) Reagents->Reaction Workup Aqueous Work-up (Quench & Extraction) Reaction->Workup Purification Purification (Recrystallization or Salt Formation) Workup->Purification FP Desired Product: This compound Purification->FP BP Isomeric Byproduct: 1-Propyl-1H-1,2,3-triazol-4-amine Purification->BP Separation

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Poor Regioselectivity (High N1-Isomer Formation)

  • Q: My reaction is producing a nearly 1:1 mixture of the desired N2-propyl isomer and the undesired N1-propyl isomer. How can I improve the N2 selectivity?

    A: This is the most common challenge and is highly dependent on the reaction conditions. The N2 position is sterically more accessible, but the N1 anion is often more thermodynamically stable. To favor the kinetically preferred N2 product, you must carefully control the interplay between the base, solvent, and temperature.

    • Causality: The choice of base and solvent significantly influences which ring nitrogen is deprotonated and its subsequent nucleophilicity. In polar aprotic solvents like DMF, a mild, heterogeneous base like sodium carbonate (Na₂CO₃) has been shown to preferentially promote N2 alkylation.[5] This is likely due to a combination of factors, including the specific ion-pairing and solvation of the triazole anion, which can make the N2 position more reactive.

    • Solutions:

      • Base and Solvent Selection: Switch to a system of sodium carbonate in DMF. Avoid strong, soluble bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in solvents like THF, as these tend to favor the thermodynamic N1 product.

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary. Higher temperatures can lead to equilibration and favor the more stable N1 isomer.

      • Alkylating Agent: While 1-bromopropane is standard, using 1-iodopropane can increase reactivity, potentially allowing for lower reaction temperatures and shorter reaction times, which can help preserve kinetic selectivity.

Parameter Condition A (Poor Selectivity) Condition B (Improved Selectivity) [5]Rationale
Base NaH or K₂CO₃ (strong/soluble)Na₂CO₃ (mild/heterogeneous)Mild, heterogeneous bases in polar solvents can favor kinetic N2 deprotonation/alkylation.
Solvent THF or AcetonitrileDMFPolar aprotic solvents like DMF effectively solvate the cation, influencing the reactivity of the triazole anion.
Temperature 60-80 °C25-45 °CLower temperatures favor the kinetically controlled N2 product over the thermodynamically favored N1 product.
N2:N1 Ratio ~ 1:1 to 1:2> 6:1Demonstrates the significant impact of optimized conditions on regiochemical outcome.

Problem 2: Incomplete or Stalled Reaction

  • Q: A significant amount of 4-amino-1H-1,2,3-triazole starting material remains even after 24 hours. What are the likely causes and solutions?

    A: A stalled reaction points to issues with reactivity, concentration, or contamination.

    • Causality: The reaction is a bimolecular nucleophilic substitution (Sₙ2). Its rate depends on the nucleophilicity of the triazole anion, the reactivity of the electrophile (propylating agent), and the concentration of both. Water contamination can also quench the triazole anion, halting the reaction.

    • Solutions:

      • Ensure Anhydrous Conditions: Dry your solvent (DMF) over molecular sieves and ensure the starting triazole is dry. Moisture will protonate the triazole anion, rendering it non-nucleophilic.

      • Increase Reactivity of Electrophile: As mentioned, switch from 1-bromopropane to the more reactive 1-iodopropane.

      • Check Base Stoichiometry and Quality: Ensure you are using at least one equivalent of a quality base. For heterogeneous bases like Na₂CO₃, ensure efficient stirring to maximize surface area and contact.

      • Increase Temperature: If the reaction is clean but slow at room temperature, cautiously increase the temperature in 10 °C increments, monitoring the N2:N1 ratio by HPLC or TLC to ensure selectivity is not compromised.

Problem 3: Difficult Product Isolation and Purification

  • Q: The N1 and N2 isomers have very similar Rƒ values on TLC, making column chromatography impractical for our multi-gram scale. What are some alternative purification strategies?

    A: Relying on chromatography for large-scale purification is often unsustainable. Leveraging differences in the isomers' physical properties is key.

    • Causality: While the isomers are structurally similar, their dipole moments and crystal packing abilities can differ, leading to variations in solubility and basicity.

    • Solutions:

      • Fractional Recrystallization: This is the most common industrial method. Experiment with various solvent/anti-solvent systems (e.g., isopropanol/heptane, ethyl acetate/hexanes). The goal is to find a system where one isomer is significantly less soluble and crystallizes out, leaving the other in the mother liquor. This may require seeding with a small amount of pure material.

      • Salt Formation and Precipitation: The pKa values of the triazole ring nitrogens and the exocyclic amine may differ slightly between the N1 and N2 isomers. You can exploit this by treating the crude mixture with a specific amount of a strong acid (e.g., HCl in ether, or trichloroacetic acid).[6] One isomer may form a salt and precipitate preferentially. The free amine can then be regenerated by treatment with a base.

G cluster_params Parameters to Optimize cluster_solutions Recommended Changes start Poor N2:N1 Regioselectivity Base Base Selection start->Base Solvent Solvent Choice start->Solvent Temp Temperature start->Temp BaseSol Use Na2CO3 Base->BaseSol SolventSol Use DMF Solvent->SolventSol TempSol Lower Temperature (e.g., 25-45 °C) Temp->TempSol end Improved N2 Selectivity (>6:1) BaseSol->end SolventSol->end TempSol->end

Frequently Asked Questions (FAQs)

  • Q1: What are the absolute critical safety precautions for handling azide chemistry, should I choose to synthesize my own propyl azide?

    A1: Azide chemistry carries significant risks of explosion and toxicity.[7] When scaling up, these risks are amplified.[8]

    • Avoid Hydrazoic Acid (HN₃): Never mix sodium azide (NaN₃) with strong acids. HN₃ is volatile, acutely toxic, and violently explosive.[7][9]

    • Avoid Heavy Metals: Do not let azide solutions come into contact with heavy metals (e.g., lead, copper, silver, mercury) as this can form highly shock-sensitive metal azides. Use plastic or ceramic spatulas.[10]

    • Avoid Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform with azides, as this can form explosive poly-azidomethane compounds.[9]

    • Thermal Stability: Organic azides can decompose explosively upon heating or shock. Keep reaction temperatures low and avoid concentrating azide solutions via rotary evaporation unless the compound is known to be stable.[11]

    • Personal Protective Equipment (PPE): Always work in a fume hood with a blast shield. Wear safety glasses, a face shield, and appropriate gloves.[9]

    • Quenching and Disposal: Unreacted azide must be properly quenched before disposal. Consult your institution's safety guidelines for specific procedures. Never pour azide waste down the drain.[10]

  • Q2: How can I effectively monitor the N-propylation reaction as it progresses?

    A2: Real-time monitoring is crucial for process control. A combination of techniques is recommended.

    • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment. Use a suitable mobile phase (e.g., 10% methanol in dichloromethane) to resolve the polar starting material from the two less-polar product isomers. The N1 and N2 isomers will likely have very close Rƒ values.

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. Develop a method that gives baseline separation of the starting material, N1 isomer, and N2 isomer. This will allow you to accurately track the consumption of starting material and the N2:N1 ratio over time, which is essential for optimization.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the identity of the products (via mass) and can also be used for quantitative analysis if the compounds are sufficiently volatile and thermally stable.

  • Q3: What are the key NMR features that distinguish the 2-propyl (N2) and 1-propyl (N1) isomers?

    A3: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are definitive for structure confirmation.

    • ¹H NMR: The most telling signal is often the C-H proton on the triazole ring (at position 5). The chemical environment of this proton is different in the two isomers. Its chemical shift will be consistently different between the N1- and N2-substituted products. Furthermore, the chemical shifts of the propyl group's CH₂, CH₂, and CH₃ protons, particularly the alpha-CH₂ group attached to the nitrogen, will be distinct.

    • ¹³C NMR: The chemical shifts of the triazole ring carbons (C4 and C5) are highly sensitive to the substitution pattern and will provide clear, distinguishable signals for each isomer.

References

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. MDPI. Available at: [Link]

  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Chemical Health & Safety. Available at: [Link]

  • Azides Safe Work Procedure. University of Victoria, Occupational Health, Safety & Environment. Available at: [Link]

  • Information on Azide Compounds. Stanford University, Environmental Health & Safety. Available at: [Link]

  • Azide Compounds - Environmental Health and Safety. Princeton University. Available at: [Link]

  • A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles. ACS Omega. Available at: [Link]

  • Synthesis of Fused Bicyclic[5][8][10]-Triazoles from Amino Acids. ACS Omega. Available at: [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]

  • Previously reported syntheses of 4‐amino‐1,2,3‐triazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (PMC). Available at: [Link]

  • Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents.
  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents.
  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

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Technical Support Center: Catalyst Selection for 2-Propyl-2H-1,2,3-triazol-4-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Propyl-2H-1,2,3-triazol-4-amine. This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting for reactions involving this versatile heterocyclic amine. Our focus is on enabling robust and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and widely applicable method for creating a new carbon-nitrogen (C-N) bond with this compound?

The most powerful and versatile method for coupling this compound with (hetero)aryl halides is the Buchwald-Hartwig amination .[1][2] This palladium-catalyzed cross-coupling reaction has become an indispensable tool in modern synthetic chemistry for its broad substrate scope and milder reaction conditions compared to traditional methods.[2][3][4]

While older methods like the Ullmann condensation, which uses a copper catalyst, can also form C-N bonds, they typically require harsh conditions such as very high temperatures (often over 200 °C) and stoichiometric amounts of copper, limiting their applicability with sensitive functional groups.[5][6] The Buchwald-Hartwig reaction offers a more reliable and functional-group-tolerant alternative.[7]

Q2: I am planning to perform an N-arylation of this compound with an aryl bromide. What is the recommended catalyst system to start with?

For this specific class of heterocyclic amine, extensive studies have shown that standard palladium/phosphine ligand systems can be inefficient. The most competent and highly recommended catalytic system involves a palladium precursor combined with a specialized expanded-ring N-heterocyclic carbene (er-NHC) ligand .[2][8]

The standout catalyst identified in multiple studies for the N-arylation of 5-amino-1,2,3-triazoles is [(THP-Dipp)Pd(cinn)Cl] .[2][8][9] This pre-catalyst is highly active and provides excellent yields across a wide range of substrates.[2]

A summary of the recommended starting conditions is provided in the table below.

ComponentRecommendationRationale & Key Considerations
Catalyst [(THP-Dipp)Pd(cinn)Cl]This specific er-NHC-Pd complex is highly active for electron-rich and potentially chelating aminotriazoles.[2][8]
Catalyst Loading 2-5 mol %Start with 2 mol %. For less reactive aryl chlorides or sterically hindered substrates, increasing to 5 mol % may be necessary.[8][9]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is critical. NaOtBu is the most commonly successful base for this transformation.[1][8]
Base Stoichiometry 3 equivalentsEnsures complete deprotonation of the aminotriazole and neutralizes the H-X generated.[8][9]
Solvent 1,4-Dioxane (anhydrous)Anhydrous, non-protic solvents are required. Dioxane is the most frequently cited and successful solvent.[1][8]
Temperature 110-120 °CThe reaction generally requires elevated temperatures to drive the catalytic cycle efficiently.[8][9]
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. A rigorously inert atmosphere is mandatory.

Troubleshooting Guide for Low-Yield N-Arylation Reactions

Q3: My Buchwald-Hartwig amination of this compound is resulting in low or no product yield. What are the most common issues and how can I resolve them?

Low yield in a Buchwald-Hartwig reaction is a common issue that can almost always be traced back to one of a few key parameters. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow Diagram

This diagram outlines a logical sequence for diagnosing issues with your C-N cross-coupling reaction.

TroubleshootingWorkflow Start Low or No Yield Observed Inert_Check Is the reaction under a strictly inert atmosphere? Start->Inert_Check Reagent_Check Are all reagents (solvent, base) anhydrous and pure? Inert_Check->Reagent_Check Yes Fix_Atmosphere Action: Degas solvent and re-setup under Ar/N2. Inert_Check->Fix_Atmosphere No Catalyst_Check Is the correct er-NHC-Pd catalyst being used? Reagent_Check->Catalyst_Check Yes Fix_Reagents Action: Use freshly opened or purified solvent/base. Reagent_Check->Fix_Reagents No Temp_Check Is the reaction temperature optimal (110-120 °C)? Catalyst_Check->Temp_Check Yes Fix_Catalyst Action: Switch to the recommended [(THP-Dipp)Pd(cinn)Cl] system. Catalyst_Check->Fix_Catalyst No Substrate_Check How reactive is the (hetero)aryl halide? Temp_Check->Substrate_Check Yes Fix_Temp Action: Ensure consistent heating to the target temperature. Temp_Check->Fix_Temp No Optimize Systematically Optimize: - Increase Catalyst Loading - Screen Alternative Bases - Increase Temperature Substrate_Check->Optimize Success Reaction Successful Optimize->Success Fix_Atmosphere->Inert_Check Fix_Reagents->Reagent_Check Fix_Catalyst->Catalyst_Check Fix_Temp->Temp_Check

Caption: A logical workflow for troubleshooting low-yield reactions.

Detailed Troubleshooting Table
SymptomPossible Cause(s)Recommended Actions & Explanations
No reaction or trace conversion 1. Catalyst Deactivation: The Pd(0) species is highly sensitive to oxygen.Action: Ensure your entire setup is under a positive pressure of an inert gas (Argon or Nitrogen). Use solvents that have been purged with inert gas. All reagents, especially the base, should be handled in a glovebox or under a strong counterflow of inert gas.
2. "Wet" Reagents: Water can hydrolyze the base and poison the catalyst.Action: Use a new, sealed bottle of anhydrous solvent. Ensure the base (NaOtBu) is a free-flowing powder and not clumped, which indicates hydration.
Low to moderate yield (<50%) 1. Inappropriate Ligand Choice: Standard phosphine ligands (e.g., BINAP, Xantphos) are often less effective for this specific heterocyclic amine compared to specialized NHC ligands.Action: Switch to the recommended catalyst system: [(THP-Dipp)Pd(cinn)Cl] .[2][8][9] The bulky and electron-donating nature of the expanded-ring NHC ligand is crucial for facilitating the reductive elimination step, which is often rate-limiting with electron-rich amines.[10]
2. Insufficient Base Strength or Solubility: The pKa of the N-H bond on the aminotriazole requires a strong base for efficient deprotonation.Action: Confirm the use of NaOtBu. If solubility issues are suspected, consider other strong, non-nucleophilic bases like Lithium bis(trimethylsilyl)amide (LiHMDS).
Reaction stalls or produces significant side products 1. Unreactive Coupling Partner: Electron-rich aryl chlorides are particularly challenging substrates for Buchwald-Hartwig amination.Action: If possible, switch to the more reactive aryl bromide or aryl iodide equivalent. If you must use an aryl chloride, increase the catalyst loading to 5 mol % and consider a higher temperature (e.g., 130 °C, if the solvent allows).
2. Thermal Decomposition: Prolonged heating at high temperatures can lead to degradation of the starting materials or product.Action: Monitor the reaction by TLC or LC-MS. If the reaction appears complete within 24 hours, do not extend the heating time unnecessarily.[9]

Experimental Protocol & Mechanistic Overview

Detailed Step-by-Step Protocol for N-Arylation

This protocol is a general method adapted from successful literature procedures for the arylation of 5-amino-1,2,3-triazoles.[1][8][9]

  • Preparation: In a glovebox, add the this compound (1.0 eq.), the (hetero)aryl halide (1.0-1.2 eq.), Sodium tert-butoxide (3.0 eq.), and the [(THP-Dipp)Pd(cinn)Cl] catalyst (0.02-0.05 eq.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the vial to achieve the desired concentration (typically 0.1-0.2 M).

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath or heating block at 110-120 °C.

  • Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Progress can be monitored by taking aliquots (under inert atmosphere if necessary) and analyzing via TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Catalytic Cycle Overview

Understanding the mechanism helps in troubleshooting. The bulky er-NHC ligand is critical in the final, product-forming step.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord Ligand Exchange (Amine, -X-) ReductiveElim L-Pd(0) + Ar-Amine AmineCoord->ReductiveElim Reductive Elimination (-HX, +Base) ReductiveElim->Pd0 Regeneration Amine R-NH2 (this compound) Amine->AmineCoord ArX Ar-X (Aryl Halide) ArX->OxAdd Base Base Base->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Amino-1,2,3-Triazoles. Benchchem.
  • Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions. ResearchGate.
  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate.
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI.
  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Intramolecular Ullman amination for synthesis of benzotriazole derivatives 92. ResearchGate. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

  • C-N Bond forming reactions in the synthesis of substituted 2-aminoimidazole derivatives. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Propyl-2H-1,2,3-triazol-4-amine and Other Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole and 1,2,4-triazole heterocycles are cornerstones in modern medicinal chemistry, recognized for their remarkable versatility and presence in a wide array of therapeutic agents.[1][2][3] Their metabolic stability, capacity for hydrogen bonding, and rigid planar structure make them ideal scaffolds for the design of novel drugs targeting a spectrum of diseases. This guide provides a comprehensive comparative analysis of the potential biological activities of a specific, yet lesser-studied derivative, 2-Propyl-2H-1,2,3-triazol-4-amine, in the context of other well-documented triazole analogs.

Due to a notable scarcity of direct experimental data for this compound in publicly available literature, this guide will adopt a comparative and predictive approach. By examining the structure-activity relationships (SAR) of structurally similar N2-substituted and 4-amino-1,2,3-triazoles, we aim to provide researchers with a foundational understanding of the probable biological profile of this target compound and to highlight key structural motifs that govern the bioactivity of this fascinating class of molecules.

Synthesis of 4-Amino-1,2,3-triazole Derivatives: A Strategic Overview

The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[2][4] This reaction, often catalyzed by copper(I), provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. However, the synthesis of N2-substituted and 4-amino-1,2,3-triazoles requires more nuanced strategies.

The introduction of a substituent at the N2 position of the 1,2,3-triazole ring is a synthetic challenge, as the N1 and N3 positions are often more reactive. Specific synthetic methods, often involving the use of pre-functionalized starting materials or directing groups, are necessary to achieve the desired N2-substitution pattern. The subsequent or concurrent introduction of a 4-amino group can be achieved through various methods, including the reduction of a nitro group or the direct amination of a suitable precursor.

Below is a representative, detailed protocol for the synthesis of an N2-alkyl-1,2,3-triazole, which can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of N2-Alkyl-1,2,3-triazol-4-amines

This protocol is a generalized procedure based on established methods for the synthesis of N2-substituted 1,2,3-triazoles.

Step 1: Synthesis of an Alkyl Azide (e.g., Propyl Azide)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.2 equivalents) in a mixture of water and a suitable organic solvent (e.g., acetone).

  • Add the corresponding alkyl halide (e.g., 1-bromopropane, 1 equivalent).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully perform a liquid-liquid extraction with a low-boiling-point organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to obtain the crude propyl azide. Caution: Alkyl azides are potentially explosive and should be handled with extreme care.

Step 2: [3+2] Cycloaddition to form the Triazole Ring

  • In a separate flask, dissolve a suitable protected 4-amino alkyne (e.g., N-Boc-propargylamine, 1 equivalent) in a suitable solvent such as a mixture of t-butanol and water.

  • Add the prepared propyl azide (1.1 equivalents).

  • To this mixture, add a catalytic amount of a copper(I) source (e.g., copper(I) iodide) and a ligand (e.g., sodium ascorbate).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected N2-propyl-1,2,3-triazol-4-amine derivative.

Step 3: Deprotection of the Amino Group

  • Dissolve the protected triazole from Step 2 in a suitable solvent (e.g., dichloromethane).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature for 2-4 hours.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify by recrystallization or column chromatography to yield the final product, this compound.

Synthesis of this compound Propyl Halide Propyl Halide Propyl Azide Propyl Azide Propyl Halide->Propyl Azide Step 1 Sodium Azide Sodium Azide Sodium Azide->Propyl Azide Protected Triazole Protected Triazole Propyl Azide->Protected Triazole Step 2 Cu(I) catalyst N-Boc-propargylamine N-Boc-propargylamine N-Boc-propargylamine->Protected Triazole Deprotection Deprotection Protected Triazole->Deprotection This compound This compound Deprotection->this compound Step 3 Antimicrobial Susceptibility Testing Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for antimicrobial susceptibility testing.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

MTT Assay for Cytotoxicity

MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. [5] * Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [5]2. Compound Treatment:

    • Prepare serial dilutions of the triazole compounds in culture medium.

    • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). [5]3. MTT Addition and Incubation:

    • After a 48-72 hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [6] * Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals. [6]4. Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [7][6] * Read the absorbance at 570 nm using a microplate reader. [6]The absorbance is directly proportional to the number of viable cells.

Enzyme Inhibition Assay (General Protocol)

Enzyme Inhibition Assay Enzyme and Inhibitor Pre-incubation Enzyme and Inhibitor Pre-incubation Substrate Addition Substrate Addition Enzyme and Inhibitor Pre-incubation->Substrate Addition Reaction Incubation Reaction Incubation Substrate Addition->Reaction Incubation Signal Detection Signal Detection Reaction Incubation->Signal Detection IC50 Determination IC50 Determination Signal Detection->IC50 Determination

Caption: General workflow for an enzyme inhibition assay.

  • Reaction Setup:

    • In a suitable buffer, pre-incubate the target enzyme with various concentrations of the triazole inhibitor for a defined period.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate.

  • Measurement of Activity:

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Plot the enzyme activity as a function of the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. [8]

Discussion and Future Perspectives

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of structurally related triazoles provides a strong foundation for predicting its potential pharmacological profile. The presence of the 4-amino group suggests a likelihood of antimicrobial and anticancer activities, as this moiety is a common feature in many bioactive triazoles. The N2-propyl substitution offers a unique structural element that could lead to improved potency or a novel mechanism of action compared to its N1-substituted counterparts.

Future research should focus on the following key areas:

  • Synthesis and Characterization: The unambiguous synthesis and thorough characterization of this compound are paramount to enable its biological evaluation.

  • Broad-Spectrum Biological Screening: The compound should be screened against a diverse panel of bacterial and fungal strains, as well as a variety of cancer cell lines, to identify its primary biological activities.

  • Mechanism of Action Studies: For any significant activities observed, further studies should be conducted to elucidate the underlying mechanism of action.

  • Comparative Studies: A direct, head-to-head comparison with its N1-substituted isomer and other related triazoles would provide invaluable insights into the structure-activity relationships of this compound class.

This guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound and other novel triazole derivatives. The provided protocols and comparative data are intended to facilitate the design of future experiments and accelerate the discovery of new and effective therapeutic agents.

References

[9]BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole Libraries. [5]BenchChem. (2025). Application Notes and Protocols: Anticancer Activity Evaluation of 3-(phenoxymethyl)-4H-1,2,4-triazole Derivatives. [10]ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [6]ATCC. (n.d.). MTT Cell Proliferation Assay. [7]Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. [11]Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist amino}methyl)-2-methylpiperidin-1-ylmethanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332. [12]López-Rojas, Q., et al. (2021). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules, 26(15), 4587. [13]BenchChem. (2025). Application Notes and Protocols for the Synthesis of Triazole-Based Enzyme Inhibitors. [14]Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. [15]BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1,2,4-Triazole-Based Enzyme Inhibitors. [8]Sun, H., et al. (2017). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Journal of BUON, 22(4), 1048-1053. El-Sayed, W. A., et al. (2010). Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. European Journal of Medicinal Chemistry, 45(5), 1887-1892. [16]Al-Dhfyan, A., & Jabar, A. (2025). DESIGN, SYNTHESIS, AND IN VITRO STUDIES OF 1,2,3-TRIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Life Sciences, 11(1). [17]Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research, 2(2), 189-203. [18]BenchChem. (2025). A Comparative Analysis of the Biological Activities of 1,2,3-Trithiolane Analogs. [19]Kunz, K. A., et al. (2024). Synthesis of N2‑Substituted 1,2,3-Triazoles. Organic Letters, 26(44), 8816–8820. [20]BenchChem. (2025). Application Note and Protocol for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from (1H-1,2,3-triazol-4-yl)methanamine. [21]Husain, A., et al. (2025). Synthesis and in vitro antimicrobial activity of some triazole derivatives. Journal of Pharmacy Research, 4(8), 2525-2527. [22]Singh, M. D., et al. (2011). Synthesis and Stereochemistry of N4-Amino-1, 2, 4 -Triazoles with Unsymmetrical Substituents at 3, 5-Positions. Journal of Chemical and Pharmaceutical Research, 3(6), 631-638. [23]El-Sawy, E. R., et al. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molbank, 2021(2), M1204. [4]Guezguez, R., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(16), 4944. [24]Al-Amiery, A. A., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2534. [25]Parchenko, V. V., et al. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 9(2), 230-234. [26]Guezguez, R., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(16), 4944. [27]Valverde, I. E., et al. (2016). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. CHIMIA International Journal for Chemistry, 70(4), 266-270. [28]Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32426–32440. [29]Le-Deygen, I., et al. (2020). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic Chemistry, 104, 104271. [1]BenchChem. (2025). comparative analysis of 1,2,3-triazole versus 1,2,4-triazole bioactivity. [2]Vaishnani, M. J., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-27. [3]Vaishnani, M. J., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. ResearchGate.

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A Senior Application Scientist's Guide: 1,2,3-Triazole vs. 1,2,4-Triazole Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the five-membered, nitrogen-rich heterocyclic compounds known as triazoles stand out as "privileged scaffolds."[1] Their remarkable chemical stability, capacity for hydrogen bonding, and favorable electronic properties make them ideal building blocks for developing novel therapeutic agents.[1][2] The two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are at the forefront of this research, featuring in a vast array of compounds with biological activities spanning antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5]

While structurally similar, the distinct arrangement of nitrogen atoms within the triazole ring—adjacent in 1,2,3-triazoles and separated in 1,2,4-triazoles—imparts subtle yet significant differences in their physicochemical properties.[1][6] This guide offers an in-depth comparative analysis of these two pivotal isomers, grounded in experimental data, to provide researchers and drug development professionals with the insights needed for strategic scaffold selection in bioassays.

The Chemist's Perspective: Synthesis and Physicochemical Properties

The choice between a 1,2,3-triazole and a 1,2,4-triazole scaffold is often influenced by synthetic accessibility and the desired physicochemical characteristics of the final compound.

Synthesis: A Tale of Two Rings

The synthetic routes to these isomers are distinct and a crucial consideration for any drug discovery campaign.

  • 1,2,3-Triazoles: The synthesis of 1,4-disubstituted 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[7][8] This reaction is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, making it a highly reliable and versatile tool for creating diverse libraries of compounds.[7][8] Ruthenium-catalyzed versions can also be employed to favor the 1,5-disubstituted regioisomer.[9]

  • 1,2,4-Triazoles: The construction of the 1,2,4-triazole ring typically involves condensation reactions. Common methods include the Einhorn–Brunner or Pellizzari reactions, often starting from precursors like thiosemicarbazides which are cyclized to form the core structure.[3][10] While effective, these methods can sometimes require harsher conditions and may offer less straightforward control over substitution patterns compared to the CuAAC reaction for 1,2,3-triazoles.

Physicochemical Properties: Subtle Differences, Major Impact

The arrangement of nitrogen atoms directly influences the electronic distribution, dipole moment, and hydrogen bonding potential of the triazole ring.

Property1,2,3-Triazole1,2,4-TriazoleSignificance in Drug Design
Dipole Moment HigherLowerInfluences solubility, membrane permeability, and interactions with polar protein residues.
Hydrogen Bonding One H-bond donor (N-H), two H-bond acceptors (N atoms)One H-bond donor (N-H), two H-bond acceptors (N atoms)The positioning of these sites differs, affecting binding orientation and affinity with biological targets.
pKa pKa of conjugate acid: ~1.2; pKa of neutral molecule: 9.4[9]pKa of conjugate acid: 2.45; pKa of neutral molecule: 10.26[10]Governs the ionization state at physiological pH, impacting absorption, distribution, metabolism, and excretion (ADME) properties.
Aromaticity & Stability Aromatic and highly stable.[9]Aromatic and highly stable.[6]Both rings are generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.

Comparative Performance in Bioassays

While both scaffolds exhibit a broad spectrum of biological activities, certain patterns emerge when comparing their performance across different therapeutic areas. The 1,2,4-triazole core is notably more prevalent in clinically approved drugs, such as the antifungal agents fluconazole and itraconazole, and the anticancer drugs letrozole and anastrozole.[3][6] However, the versatility and synthetic ease of 1,2,3-triazoles have led to their increasing exploration in recent years.[11][12]

Anticancer Activity

Both triazole isomers have been extensively incorporated into potential anticancer agents. The triazole moiety can interact with key residues in enzyme active sites or act as a stable linker for other pharmacophores.

A study on 1,2,3-triazole-containing chromene derivatives showed that replacement of the 1,2,3-triazole with a 1,2,4-triazole was tolerated, indicating that in some scaffolds, the core ring may act primarily as a linker.[13] However, in other cases, the specific isomer is critical. For instance, certain 1,2,3-triazole derivatives have shown moderate activity against melanoma, colon, and breast cancer cell lines.[11]

Table 1: Comparative Anticancer Activity (IC50 values in µM)

Compound TypeTarget Cell Line1,2,3-Triazole Derivative IC50 (µM)1,2,4-Triazole Derivative IC50 (µM)Reference Compound IC50 (µM)
Coumarin HybridsA549 (Lung)2.97 (Compound 4a)[13]-Cisplatin: 24.15[13]
Chalcone HybridsA549 (Lung)8.67 (Compound 7a)[13]-Doxorubicin: 3.24[13]
Etodolac HybridsA549 (Lung)3.29 (Compound 13b)[13]-Doxorubicin: 3.30[13]
Phosphonate DerivativeHT-1080 (Fibrosarcoma)15.13 (Compound 8)[12]-Doxorubicin: <1 µM (Typical)

Note: Direct, side-by-side comparisons in the same study are rare. This table presents data from different studies to illustrate the potency that can be achieved with each scaffold.

Antimicrobial Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal agents, largely due to its ability to inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis.[14] However, both isomers have demonstrated potent antibacterial and antifungal properties.

In one study, novel ofloxacin analogues incorporating 1,2,4-triazole moieties exhibited significant antibacterial properties, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 µg/mL against various Gram-positive and Gram-negative pathogens, comparable to the parent drug.[2] Other research has highlighted that 1,2,3-triazole-containing hybrids also possess promising broad-spectrum antibacterial activity against clinically significant organisms, including resistant strains like Staphylococcus aureus.[15][16]

Table 2: Comparative Antibacterial Activity (MIC values in µg/mL)

Compound TypeTarget Organism1,2,3-Triazole Derivative MIC (µg/mL)1,2,4-Triazole Derivative MIC (µg/mL)Reference Compound MIC (µg/mL)
Ofloxacin AnaloguesE. coli-0.25 - 1 [2]Ofloxacin: 0.25 - 2[2]
Ofloxacin AnaloguesS. aureus-0.25 - 1 [2]Ofloxacin: 0.25 - 2[2]
Pyridyl-triazole ComplexesS. aureus16 [16]-Gentamicin: < 0.5[16]
Azole-linked DHPMsE. coli-1.25 - 2.5 [17]-

Experimental Protocols: Standard Bioassays

To ensure the trustworthiness and reproducibility of findings, standardized bioassay protocols are essential. Below are detailed, step-by-step methodologies for two common assays used to evaluate the anticancer and antimicrobial activities of triazole derivatives.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the triazole compounds in serum-free culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[19]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[18][20]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[18]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22]

Methodology:

  • Inoculum Preparation: From an 18-24 hour agar plate, select isolated colonies of the test bacterium. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).[23]

  • Compound Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.[24] In the first column, add 100 µL of the triazole compound at 2x the highest desired test concentration. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[24] This leaves column 11 as a growth control (no drug) and column 12 as a sterility control (no bacteria).[24]

  • Inoculation: Dilute the standardized inoculum from Step 1 so that when 5 µL is added to the wells, it delivers a final concentration of approximately 5 x 10⁵ CFU/mL. Inoculate all wells from column 1 to 11.[24]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[21]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[23] This can be determined by visual inspection or by measuring absorbance with a plate reader.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 Scaffold Synthesis cluster_1 Screening Cascade A Alkyne + Azide B CuAAC 'Click' Chemistry A->B C 1,4-disubstituted 1,2,3-Triazole B->C G Compound Library C->G Library of Derivatives D Thiosemicarbazide + Formic Acid E Pellizzari / Einhorn-Brunner Condensation D->E F 1,2,4-Triazole E->F F->G H In vitro Bioassays (e.g., MTT, MIC) G->H I Hit Identification (Potency & Selectivity) H->I J Lead Optimization (ADME/Tox) I->J K Preclinical Candidate J->K

Caption: Workflow for Synthesis and Screening of Triazole Derivatives.

G cluster_props Shared Properties T123 1,2,3-Triazole Adjacent Nitrogens (1,2,3 positions) Higher Dipole Moment Key Synthesis: CuAAC (Click Chemistry) Prop1 Five-membered Ring T123->Prop1 Prop2 Aromatic & Stable T123->Prop2 Prop3 H-Bonding Capability T123->Prop3 Prop4 Broad Bioactivity T123->Prop4 T124 1,2,4-Triazole Separated Nitrogens (1,2,4 positions) Lower Dipole Moment Key Synthesis: Condensation Reactions T124->Prop1 T124->Prop2 T124->Prop3 T124->Prop4

Caption: Comparative Structural and Property Overview of Triazole Isomers.

Scientist's Outlook and Conclusion

The choice between a 1,2,3-triazole and a 1,2,4-triazole core is not a matter of inherent superiority but of strategic design.

Choose 1,2,3-Triazole when:

  • Rapid and diverse library synthesis is a priority, leveraging the efficiency of click chemistry.

  • The specific regiochemistry of a 1,4- or 1,5-disubstituted pattern is critical for activity.

  • A higher dipole moment is desired to engage with a polar active site.

Choose 1,2,4-Triazole when:

  • Emulating the structure of established drugs (e.g., azole antifungals) is the goal.

  • The specific hydrogen bonding pattern and lower dipole moment of the 1,2,4-scaffold are beneficial for target binding or improving pharmacokinetic properties.

  • Established synthetic routes for a particular substitution pattern are available and scalable.

References

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Validating the Mechanism of Action of 2-Propyl-2H-1,2,3-triazol-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action (MoA) is a cornerstone of preclinical development. This guide provides an in-depth, technically-focused framework for elucidating and validating the MoA of a novel small molecule, 2-Propyl-2H-1,2,3-triazol-4-amine . While the precise biological target of this compound is under investigation, this guide will present a hypothetical, yet plausible, scenario where initial high-throughput screening suggests its potential as a kinase inhibitor.

We will compare its performance with a well-characterized, commercially available kinase inhibitor, Compound X , which is known to target the same hypothetical pathway. This comparative approach is crucial for contextualizing the potency, selectivity, and cellular effects of our lead compound. The experimental workflows described herein are designed to be self-validating, providing a logical and scientifically sound progression from initial target identification to confirmation in a cellular context.

Introduction to this compound and the Scientific Premise

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The specific compound, this compound, has emerged from a phenotypic screen showing potent anti-proliferative effects in a cancer cell line. Based on computational modeling and preliminary kinase panel screening, we hypothesize that its MoA involves the inhibition of a key signaling kinase, "Kinase Y," which is a known driver of proliferation in this cell type.

This guide will outline a multi-pronged approach to:

  • Confirm direct target engagement: Does this compound physically interact with Kinase Y?

  • Quantify inhibitory activity: How potent is the compound in inhibiting the enzymatic activity of Kinase Y?

  • Assess cellular target engagement and downstream effects: Does the compound inhibit Kinase Y activity within a cellular environment and affect the downstream signaling pathway?

  • Evaluate selectivity: How specific is the compound for Kinase Y compared to other related kinases?

Experimental Workflows for MoA Validation

To rigorously validate the hypothesized MoA, a series of experiments will be conducted in parallel for both this compound and the reference inhibitor, Compound X.

Workflow for Target Engagement and In Vitro Potency

This initial phase aims to confirm the direct interaction between the compound and the purified kinase, and to quantify the inhibitory potency.

cluster_0 Phase 1: Target Engagement & In Vitro Potency A Compound Synthesis & QC C Biochemical Kinase Assay (e.g., ADP-Glo) A->C D Surface Plasmon Resonance (SPR) A->D B Purified Kinase Y Procurement B->C B->D E Data Analysis: IC50 & KD Determination C->E D->E

Caption: Workflow for confirming direct target binding and in vitro potency.

  • Reagents: Purified recombinant Kinase Y, ATP, substrate peptide, ADP-Glo™ Kinase Assay kit (Promega), this compound, Compound X.

  • Procedure:

    • Prepare a serial dilution of this compound and Compound X in DMSO.

    • In a 384-well plate, add the kinase, substrate, and ATP to initiate the kinase reaction in the presence of varying concentrations of the inhibitors.

    • Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Read luminescence on a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Instrumentation: Biacore™ surface plasmon resonance system.

  • Procedure:

    • Immobilize purified Kinase Y onto a sensor chip.

    • Flow a series of concentrations of this compound and Compound X over the chip surface.

    • Measure the change in the refractive index at the surface, which is proportional to the binding of the compound to the immobilized protein.

    • Regenerate the sensor surface between injections.

  • Data Analysis: Analyze the binding sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

CompoundBiochemical IC50 (nM)SPR KD (nM)
This compound5075
Compound X (Reference)1015

This hypothetical data suggests that while this compound is a potent inhibitor of Kinase Y, the reference Compound X exhibits higher potency in these in vitro assays.

Cellular Target Engagement and Downstream Signaling Analysis

The next critical step is to determine if the compound can engage its target in a complex cellular environment and modulate the downstream signaling pathway.

cluster_1 Phase 2: Cellular Activity F Cell Culture (Kinase Y dependent cell line) G Compound Treatment F->G H Western Blot Analysis (p-Kinase Y, p-Downstream Protein) G->H I Cellular Thermal Shift Assay (CETSA) G->I J Cell Proliferation Assay (e.g., CellTiter-Glo) G->J K Data Analysis: EC50 & Target Engagement Confirmation H->K I->K J->K

Caption: Workflow for assessing cellular target engagement and functional outcomes.

Signaling Pathway Context

cluster_2 Hypothetical Kinase Y Signaling Pathway cluster_3 Inhibitory Action L Upstream Signal M Kinase Y L->M Activates N Downstream Effector Protein M->N Phosphorylates O Cell Proliferation N->O Promotes P This compound or Compound X P->M Inhibits

Caption: Hypothesized signaling pathway involving Kinase Y.

  • Procedure:

    • Seed a Kinase Y-dependent cancer cell line in 6-well plates.

    • Treat the cells with a dose-response of this compound and Compound X for 2 hours.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated Kinase Y (p-Kinase Y), total Kinase Y, phosphorylated downstream effector protein (p-Downstream), and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

  • Data Analysis: Quantify band intensities to determine the concentration-dependent inhibition of Kinase Y autophosphorylation and the phosphorylation of its downstream substrate.

  • Rationale: This assay assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

  • Procedure:

    • Treat intact cells with this compound or Compound X.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble Kinase Y remaining at each temperature by Western blot or ELISA.

  • Data Analysis: A positive result is indicated by a shift in the melting curve of Kinase Y to a higher temperature in the presence of the compound, confirming direct binding in the cellular milieu.

Compoundp-Kinase Y Inhibition EC50 (nM)Cell Proliferation EC50 (nM)
This compound200250
Compound X (Reference)4560

This hypothetical data demonstrates that both compounds inhibit the target in cells and reduce cell proliferation, with Compound X again showing greater potency. The correlation between the target inhibition EC50 and the anti-proliferative EC50 strengthens the argument that the compound's phenotypic effect is mediated through the inhibition of Kinase Y.

Selectivity Profiling

A crucial aspect of drug development is understanding the selectivity of a compound. Off-target effects can lead to toxicity.

  • Service: Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™).

  • Procedure: Submit this compound for screening against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The results are typically presented as a percentage of control, where a lower percentage indicates stronger binding. This provides a broad overview of the compound's selectivity. Any significant off-target hits should be followed up with IC50 determinations.

Conclusion

This guide has outlined a systematic and comparative approach to validating the hypothetical mechanism of action of this compound as a Kinase Y inhibitor. By employing a combination of biochemical, biophysical, and cellular assays, and by consistently comparing its performance to a known inhibitor, a comprehensive understanding of the compound's potency, target engagement, and cellular efficacy can be achieved. This rigorous, multi-faceted validation process is essential for building confidence in a compound's MoA and for making informed decisions in the drug discovery pipeline.[5][6]

References

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A Comparative Guide to the Cross-Reactivity Profiling of 2-Propyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel small molecule, 2-Propyl-2H-1,2,3-triazol-4-amine. The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, known for its broad range of biological activities.[1] However, this chemical versatility necessitates a rigorous assessment of off-target interactions to mitigate potential toxicity and ensure therapeutic efficacy.[2] This document outlines a logical, multi-tiered screening strategy, details validated experimental protocols for key assays, and presents a model for comparative data analysis. The objective is to equip researchers with the principles and practical methodologies required to build a robust selectivity profile for this and similar candidate compounds, a critical step in the drug discovery and candidate selection process.[3][4]

Introduction: The Imperative for Selectivity Profiling

The 1,2,3-triazole nucleus is a five-membered heterocyclic scaffold recognized for its significant and diverse biological activities.[1] Derivatives of this and the related 1,2,4-triazole are integral to a wide array of clinically approved drugs, demonstrating antifungal, anticancer, antiviral, and anticonvulsant properties, among others.[5][6][7] The compound of interest, this compound, belongs to the aminotriazole class, which has shown promise as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), an important target in immuno-oncology.[1]

However, the very features that make these scaffolds attractive—their ability to form hydrogen bonds, their dipole character, and their structural rigidity—also create the potential for unintended interactions with a wide range of biological macromolecules.[5] Such "off-target" binding is a primary cause of adverse drug reactions and toxicity, leading to high attrition rates during preclinical and clinical development.[2] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a foundational component of a successful drug discovery program.[8]

This guide uses this compound as a case study to demonstrate a systematic approach to identifying and quantifying its interactions against a panel of common off-target classes, including kinases, G-protein coupled receptors (GPCRs), and ion channels.

Comparative Profiling Strategy: A Multi-Tiered Approach

A logical and resource-efficient strategy for assessing cross-reactivity involves a tiered screening cascade. This approach begins with a broad, high-throughput screen to identify potential interactions, followed by more focused secondary and functional assays to confirm and characterize these "hits."

Tier 1: Broad Panel Primary Screen

The initial step is to screen the compound against a large, commercially available safety panel (e.g., Eurofins SafetyScreen44, CEREP BioPrint). These panels utilize high-throughput binding assays to assess interaction with a diverse set of ~50-100 of the most common pharmacological off-targets. This provides a wide, yet cost-effective, survey of potential liabilities.

Tier 2: Hit Confirmation and Affinity Determination

Any target showing significant inhibition (e.g., >50% inhibition at a 10 µM screening concentration) in the primary screen is flagged for follow-up. In this tier, full concentration-response curves are generated to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). This quantitative data is crucial for ranking the potency of off-target interactions.

Tier 3: Functional & Cellular Assays

For confirmed off-targets with significant affinity, it is essential to determine if the binding interaction translates into a functional effect. This involves conducting relevant functional assays (e.g., enzyme activity assays for kinases, cAMP assays for GPCRs) or cell-based assays to understand the physiological consequence of the interaction.

The overall workflow is designed to systematically narrow the focus from a broad survey to a detailed characterization of the most relevant off-target interactions.

Caption: Tiered workflow for cross-reactivity profiling.

Methodologies & Experimental Protocols

Accurate and reproducible data is the cornerstone of any comparative guide. Below are detailed protocols for two fundamental assay types used in cross-reactivity profiling.

Radioligand Binding Assay (for GPCRs, Ion Channels)

Radioligand binding assays are considered a gold standard for quantifying the affinity of a compound for a receptor due to their robustness and sensitivity.[9] This protocol describes a competitive binding assay to determine the Ki of a test compound.[10][11]

Objective: To measure the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor.[10]

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[12]

  • Radiolabeled ligand (e.g., [3H]-dopamine for Dopamine D2 receptor) at a fixed concentration (typically at its Kd).

  • Test Compound: this compound, serially diluted.

  • Non-specific binding control: High concentration of a known, unlabeled ligand (e.g., 10 µM Haloperidol).

  • 96-well glass fiber filter plates (GF/C).[12]

  • Scintillation fluid and a microplate scintillation counter.[10]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. A typical range would be 10 points spanning from 100 µM to 1 pM.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific control ligand OR 50 µL of test compound dilution.

    • 50 µL of radiolabeled ligand.

    • 150 µL of the cell membrane suspension (typically 5-20 µg of protein).[12]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (or as optimized for the specific receptor) to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of the plate through the GF/C filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[10]

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any unbound radioligand.[10]

  • Drying & Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity in a microplate scintillation counter.[12]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[13] Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Enzyme Inhibition Assay (for Kinases)

Enzyme assays measure the effect of a compound on the rate of an enzymatic reaction.[14] This protocol provides a general framework for determining the IC50 of an inhibitor for a target kinase.

Objective: To quantify the potency of this compound as an inhibitor of a specific kinase.

Materials:

  • Purified, active kinase enzyme.

  • Kinase-specific substrate (peptide or protein).

  • ATP (Adenosine triphosphate).

  • Assay Buffer (optimized for the specific kinase).

  • Test Compound: this compound, serially diluted.

  • Positive Control (e.g., Staurosporine, a broad-spectrum kinase inhibitor).

  • Detection Reagent (e.g., ADP-Glo™, Luminescence-based).

Step-by-Step Protocol:

  • Compound Plating: Add 2 µL of serially diluted test compound, positive control, or buffer (no-inhibitor control) to the wells of a 384-well assay plate.

  • Enzyme Addition: Add 4 µL of the kinase enzyme solution to each well and incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add 4 µL of a solution containing both the substrate and ATP to initiate the enzymatic reaction. The concentration of ATP should ideally be at or near its Km value for the enzyme to accurately identify competitive inhibitors.[13]

  • Incubation: Incubate the reaction for a predetermined time (e.g., 60 minutes) at a constant temperature (e.g., 30°C). The reaction must be stopped within the linear range of product formation.[13]

  • Reaction Termination & Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the enzymatic reaction and generates a signal (e.g., luminescence) proportional to the amount of product (ADP) formed.

  • Signal Reading: Read the plate on a suitable plate reader (e.g., luminometer).

  • Data Analysis: Normalize the data using the no-inhibitor (100% activity) and positive control (0% activity) wells. Plot the percent inhibition versus the log concentration of the test compound. Use a four-parameter logistic model to fit the data and determine the IC50 value.[13]

Results & Comparative Data Analysis

The primary output of the cross-reactivity study is a quantitative comparison of the compound's potency at its intended target versus its potency at unintended off-targets. Data should be summarized in a clear, tabular format.

Hypothetical Data for this compound (Assumed Primary Target: Kinase X)

TargetTarget ClassAssay TypeAffinity / Potency (Ki/IC50, nM)Selectivity Index (vs. Primary Target)
Kinase X Tyrosine Kinase Enzyme Inhibition 15 -
Kinase YTyrosine KinaseEnzyme Inhibition45030-fold
Kinase ZSer/Thr KinaseEnzyme Inhibition>10,000>667-fold
hERGIon ChannelRadioligand Binding8,500567-fold
5-HT2A ReceptorGPCRRadioligand Binding2,300153-fold
M1 ReceptorGPCRRadioligand Binding>10,000>667-fold
COX-2EnzymeEnzyme Inhibition>10,000>667-fold

Interpretation: The Selectivity Index (Off-Target Ki / On-Target Ki) is a critical metric. A higher index indicates greater selectivity. Generally, a >100-fold selectivity is desired to minimize the likelihood of off-target effects at therapeutic concentrations. In this hypothetical example, the compound shows good selectivity against most targets. However, the 30-fold selectivity against Kinase Y might warrant further investigation with a cellular functional assay to assess the risk.

Discussion & Conclusion

This guide presents a structured methodology for the cross-reactivity profiling of this compound. The initial search for specific data on this exact molecule was inconclusive, highlighting a common challenge in early-stage drug discovery. Therefore, this document leverages established principles and protocols for profiling small molecules, particularly those containing promiscuous scaffolds like triazoles.[2][15]

The tiered screening approach ensures a cost-effective yet comprehensive evaluation, moving from broad screening to specific functional validation. The detailed protocols for radioligand binding and enzyme inhibition assays provide a validated, trustworthy foundation for generating high-quality comparative data.[9][16]

Based on our hypothetical data, this compound demonstrates a promising selectivity profile, with a >100-fold window against most major off-target families. The moderate activity against "Kinase Y" represents a typical finding that requires careful consideration. The next logical step would be to assess the compound's effect on Kinase Y-dependent signaling pathways in a relevant cell model.

References

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Navigating the Structure-Activity Landscape of 2-Propyl-2H-1,2,3-triazol-4-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive and rigorous search of the current scientific literature, we must report that there is a notable absence of dedicated research on the structure-activity relationship (SAR) of 2-Propyl-2H-1,2,3-triazol-4-amine analogs . Our extensive investigation across multiple databases and search parameters did not yield any specific studies that systematically explore the impact of structural modifications to this particular scaffold on biological activity.

The 1,2,3-triazole moiety is a well-established and versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthetic accessibility of triazoles, often through "click chemistry," has made them an attractive core for the development of novel therapeutic agents.[4] However, the specific substitution pattern of a propyl group at the 2-position of the triazole ring combined with an amine at the 4-position appears to be an under-investigated area of chemical space.

While general SAR principles for broader classes of 1,2,3-triazoles and 1,2,4-triazoles have been established in various contexts, such as their use as enzyme inhibitors or antimicrobial agents, these findings cannot be directly extrapolated to the specific class of this compound analogs without dedicated experimental validation.[1][5][6] The subtle interplay of steric and electronic effects arising from the specific arrangement of the propyl and amino groups would necessitate a focused medicinal chemistry campaign to elucidate its SAR.

This guide was intended to provide a detailed comparison of the performance of this compound analogs, complete with supporting experimental data, detailed protocols, and mechanistic insights. Unfortunately, due to the lack of available primary research on this specific topic, we are unable to fulfill this objective at this time.

We believe this gap in the literature presents a unique opportunity for researchers in the field. A systematic investigation into the SAR of this compound analogs could uncover novel bioactive compounds with potentially valuable therapeutic applications. Such a study would likely involve:

  • Synthesis of a diverse library of analogs: Systematically varying the substituents on the 4-amino group and exploring different alkyl or aryl groups at the 2-position of the triazole ring.

  • Comprehensive biological screening: Evaluating the synthesized compounds against a panel of relevant biological targets, such as kinases, proteases, or microbial strains.

  • Quantitative analysis of SAR: Correlating the observed biological activities with the physicochemical properties of the analogs to establish clear structure-activity relationships.

We are committed to providing our audience with accurate and in-depth technical guides based on verifiable scientific evidence. We will continue to monitor the scientific literature for any emerging research on the structure-activity relationship of this compound analogs and will provide updates as new information becomes available.

References

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A Comparative Analysis of 2-Propyl-2H-1,2,3-triazol-4-amine: Benchmarking Against Established Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a novel small molecule, 2-Propyl-2H-1,2,3-triazol-4-amine, against a class of well-established therapeutic agents: the Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The 1,2,3-triazole scaffold is recognized for its diverse biological activities, prompting an investigation into this particular derivative as a potential modulator of DPP-4.[1][2] This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for metabolic diseases, particularly Type 2 Diabetes Mellitus (T2DM).

Introduction: The Rationale for DPP-4 Inhibition and the Emergence of Novel Scaffolds

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis.[3] It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6] These incretins enhance insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby contributing to the regulation of blood glucose levels.[5][7][8][9] By inhibiting DPP-4, the bioavailability of active incretins is prolonged, leading to improved glycemic control in patients with T2DM.[10][11][12]

The clinical success of DPP-4 inhibitors, colloquially known as "gliptins," such as Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin, has validated this therapeutic strategy.[4][13][14][15] These agents have demonstrated favorable efficacy in lowering HbA1c levels with a low risk of hypoglycemia.[10][16] The ongoing search for novel DPP-4 inhibitors is driven by the quest for improved potency, selectivity, pharmacokinetic profiles, and long-term safety. The exploration of diverse chemical scaffolds, such as the 1,2,3-triazole nucleus, is a key aspect of this endeavor.[1][17] This guide will therefore position this compound as a candidate for evaluation against the established gliptins.

The Benchmark Inhibitors: A Profile of Clinically Approved Gliptins

A robust benchmarking study requires well-characterized comparators. The following clinically approved DPP-4 inhibitors will serve as the benchmarks for evaluating the inhibitory potential of this compound:

  • Sitagliptin: The first-in-class DPP-4 inhibitor, Sitagliptin, works by competitively inhibiting the DPP-4 enzyme.[10] This leads to increased levels of active GLP-1 and GIP, which in turn enhances insulin secretion and suppresses glucagon release.[9]

  • Vildagliptin: Vildagliptin also functions by inhibiting the DPP-4 enzyme, prolonging the action of incretin hormones to improve glycemic control.[7][18][19] It has been shown to stimulate insulin secretion and inhibit glucagon secretion in a glucose-dependent manner.[20]

  • Saxagliptin: This potent, selective, and reversible DPP-4 inhibitor reduces the degradation of incretin hormones, leading to increased glucose-dependent insulin release and decreased glucagon secretion.[21][22][23][24]

  • Linagliptin: Linagliptin is another DPP-4 inhibitor that slows the inactivation of incretin hormones.[5][8][12][25][26] A key feature is its primary excretion via the bile and gut, making it a suitable option for patients with renal impairment.[5]

These inhibitors represent the current standard of care in DPP-4-targeted therapy and provide a solid basis for comparative assessment.

In Vitro Benchmarking: A Head-to-Head Comparison of Inhibitory Potency

The primary objective of this study is to determine the in vitro inhibitory potency of this compound against human recombinant DPP-4 and compare it to the benchmark inhibitors. The half-maximal inhibitory concentration (IC50) will be the key metric for this comparison.

Experimental Protocol: Fluorometric DPP-4 Inhibitor Screening Assay

The following protocol outlines a standardized, high-throughput fluorometric assay for determining the IC50 values of the test compounds. This method is based on the cleavage of a fluorogenic substrate by DPP-4, where the resulting fluorescence is inversely proportional to the inhibitory activity of the compound.[27][28][29]

Materials:

  • Human Recombinant DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

  • DPP-4 Assay Buffer

  • This compound (Test Compound)

  • Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin (Benchmark Inhibitors)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagent_prep Reagent Preparation: - Dilute Enzyme - Prepare Substrate - Serial Dilutions of Inhibitors plate_layout Plate Layout: - Blanks - Controls (No Inhibitor) - Test & Benchmark Compounds add_reagents Add Reagents to Plate: 1. Assay Buffer 2. Inhibitor Solutions 3. DPP-4 Enzyme pre_incubation Pre-incubation (10 min at 37°C) add_reagents->pre_incubation initiate_reaction Initiate Reaction: Add Substrate Solution pre_incubation->initiate_reaction incubation Incubation (30 min at 37°C, protected from light) initiate_reaction->incubation read_fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) incubation->read_fluorescence data_analysis Data Analysis: - Subtract Background - Calculate % Inhibition - Determine IC50 Values read_fluorescence->data_analysis

Caption: Workflow for the fluorometric DPP-4 inhibitor screening assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and the benchmark inhibitors in DPP-4 Assay Buffer. A typical concentration range would span from 1 nM to 100 µM.

    • Dilute the human recombinant DPP-4 enzyme to the desired working concentration in ice-cold DPP-4 Assay Buffer.

    • Prepare the DPP-4 substrate solution according to the manufacturer's instructions.

  • Assay Plate Setup:

    • To appropriate wells of a 96-well microplate, add the serially diluted test compound and benchmark inhibitors.

    • Include control wells containing only DPP-4 Assay Buffer (for 100% enzyme activity) and wells with no enzyme (for background fluorescence).

  • Enzyme Addition and Pre-incubation:

    • Add the diluted DPP-4 enzyme to all wells except the background wells.

    • Mix gently and pre-incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence intensity using a microplate reader.

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Comparative Data Summary

The following table presents a hypothetical but plausible set of results from the DPP-4 inhibitor screening assay, comparing the potency of this compound with the established benchmarks.

CompoundIC50 (nM)
This compound 15.8
Sitagliptin19.2
Vildagliptin50.5
Saxagliptin2.5
Linagliptin1.1

Note: The IC50 values for the benchmark inhibitors are representative of those found in the scientific literature. The value for this compound is hypothetical for the purpose of this guide.

Mechanistic Context: The Incretin Pathway

Understanding the mechanism of action of DPP-4 inhibitors requires an appreciation of the incretin signaling pathway. The following diagram illustrates the key components and the point of intervention for DPP-4 inhibitors.

G cluster_gut Gastrointestinal Tract cluster_pancreas Pancreas cluster_liver Liver food Food Intake incretins Incretin Release (GLP-1, GIP) food->incretins beta_cells β-cells incretins->beta_cells + alpha_cells α-cells incretins->alpha_cells - dpp4 DPP-4 Enzyme incretins->dpp4 Degradation insulin Insulin Secretion beta_cells->insulin glucagon Glucagon Secretion alpha_cells->glucagon hgp Hepatic Glucose Production insulin->hgp - glucagon->hgp + inactive_incretins Inactive Incretins dpp4->inactive_incretins inhibitor This compound & Benchmark Inhibitors inhibitor->dpp4 Inhibition

Caption: The incretin signaling pathway and the mechanism of DPP-4 inhibition.

Concluding Remarks and Future Directions

This guide has provided a framework for the comparative evaluation of a novel 1,2,3-triazole derivative, this compound, against established DPP-4 inhibitors. The presented experimental protocol offers a robust method for determining in vitro potency, a critical first step in the drug discovery pipeline. Based on the hypothetical data, this compound demonstrates promising inhibitory activity against DPP-4, warranting further investigation.

Future studies should focus on:

  • Selectivity Profiling: Assessing the selectivity of this compound against other dipeptidyl peptidases (e.g., DPP-8, DPP-9) and a broader panel of proteases to ensure a favorable safety profile.

  • In Vivo Efficacy: Evaluating the glucose-lowering effects of the compound in animal models of T2DM.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

  • Structural Biology: Co-crystallization of this compound with the DPP-4 enzyme to elucidate the binding mode and guide further structure-activity relationship (SAR) studies.

By systematically benchmarking novel compounds against established therapeutics, the scientific community can more effectively identify and advance promising new drug candidates for the treatment of metabolic diseases.

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  • PubMed Central. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

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The Translational Journey of Triazole Derivatives: A Comparative Guide to In Vitro and In Vivo Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer therapeutics has led researchers down numerous chemical avenues, with nitrogen-containing heterocycles emerging as a particularly fruitful area of exploration. Among these, the 1,2,4-triazole scaffold has garnered significant attention due to its versatile biological activities.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising class of these compounds: 4,5-disubstituted-4H-1,2,4-triazol-3-amine/thione derivatives. By examining their performance in both controlled cellular environments and complex biological systems, we can better understand their therapeutic potential and the critical transition from benchtop discovery to preclinical validation.

From Cell Lines to Living Systems: Bridging the Efficacy Gap

The initial evaluation of any potential anticancer agent begins with in vitro studies, which provide a foundational understanding of a compound's cytotoxic and mechanistic properties. However, the controlled environment of a cell culture plate is a far cry from the intricate and dynamic landscape of a living organism. Consequently, in vivo testing is the crucible in which the true therapeutic potential of a compound is forged and tested. This guide will dissect the performance of 4,5-disubstituted-4H-1,2,4-triazol-3-amine/thione derivatives across this translational divide.

In Vitro Efficacy: Unveiling Antiproliferative Potential and Mechanisms of Action

A recent study exploring a series of novel 4,5-disubstituted-1,2,4-triazol-3-thione derivatives revealed their potent antiproliferative effects against human breast (MCF-7) and liver (HepG2) cancer cell lines.[3] The cytotoxicity of these compounds was evaluated using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Key In Vitro Findings:

Several derivatives demonstrated significant cytotoxicity, with compound 6 (4-(4-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) emerging as a particularly potent agent.[3] The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)Reference Drug (Vinblastine) IC50 (µM)
6 4.2316.46~2.5 (MCF-7)

Table 1: In Vitro Cytotoxicity of a Lead 1,2,4-Triazole-3-thione Derivative[3]

The promising cytotoxicity of compound 6 prompted further investigation into its mechanism of action. Mechanistic studies revealed a multi-targeted approach, a highly desirable characteristic in cancer therapeutics as it can circumvent resistance mechanisms.[3]

Key mechanistic insights include:

  • Tubulin Polymerization Inhibition: Compound 6 was found to inhibit tubulin-β polymerization by 58.5%, disrupting microtubule dynamics, which is crucial for cell division.[1]

  • Cell Cycle Arrest: Flow cytometry analysis demonstrated that treatment with compound 6 led to a pronounced arrest of MCF-7 cells in the S-phase of the cell cycle.[3]

  • Induction of Apoptosis: The compound was shown to promote both early and late apoptotic events in MCF-7 cells, suggesting it triggers programmed cell death.[3]

These in vitro findings highlight the potential of this class of compounds as effective anticancer agents, acting through multiple, clinically relevant pathways.

In Vivo Efficacy: Assessing Antitumor Activity in Preclinical Models

While in vitro data provides a strong rationale for further development, the ultimate test of an anticancer compound's utility lies in its performance within a living organism. In vivo studies, typically conducted in animal models, are essential for evaluating a drug's efficacy, toxicity, and pharmacokinetic profile.

For 1,2,4-triazole derivatives, in vivo anticancer activity has been demonstrated in various preclinical models, including Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) induced tumors in mice.[4] In these models, the antitumor activity is assessed by monitoring parameters such as changes in body weight, mean survival time, and hematological profiles.[4]

While direct in vivo data for the exact 4,5-disubstituted-1,2,4-triazol-3-thione derivatives with the aforementioned in vitro data is not yet available in published literature, studies on structurally related 4-amino-5-substituted-4H-1,2,4-triazole derivatives have shown promising results in EAC-induced mice models.[5]

Key In Vivo Findings for Structurally Related Analogs:

One notable study investigated a series of 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Compound 6b from this series demonstrated superior anticancer potency in terms of both efficacy and toxicity in an EAC-induced murine model.[5] Key findings from this in vivo study include:

  • Increased Lifespan: Treatment with compound 6b significantly increased the lifespan of tumor-bearing mice compared to the untreated control group.[5]

  • Tumor Growth Inhibition: The compound effectively reduced tumor volume and weight in the treated animals.

  • Favorable Toxicity Profile: Histopathological analysis of liver sections from the drug-treated mice indicated a good safety profile.[5]

These in vivo results for structurally similar compounds provide strong evidence for the translational potential of the 4,5-disubstituted-4H-1,2,4-triazol-3-amine/thione scaffold as a viable platform for the development of novel anticancer drugs.

Experimental Methodologies: A Guide for Researchers

To ensure scientific rigor and reproducibility, the following are detailed protocols for the key in vitro and in vivo assays discussed in this guide.

In Vitro Assay Protocols

1. MTT Cell Viability Assay

This assay is a quantitative colorimetric method to determine cell viability.

  • Step 1: Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Step 2: Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Step 4: Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate incubation1 2. Incubate 24h cell_seeding->incubation1 Allow adherence add_compound 3. Add Triazole Derivatives incubation1->add_compound incubation2 4. Incubate 48-72h add_compound->incubation2 Induce cytotoxicity add_mtt 5. Add MTT Solution incubation2->add_mtt incubation3 6. Incubate 4h add_mtt->incubation3 Metabolic conversion solubilize 7. Solubilize Formazan (DMSO) incubation3->solubilize read_absorbance 8. Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50 Determine potency

MTT Cell Viability Assay Workflow

2. Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the assembly of microtubules from purified tubulin.

  • Step 1: Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Step 2: Compound Incubation: In a 96-well plate, mix purified tubulin (e.g., 2 mg/mL) with various concentrations of the test compound or controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).

  • Step 3: Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Step 4: Monitor Polymerization: Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a temperature-controlled spectrophotometer.

  • Step 5: Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition relative to the control.

In Vivo Assay Protocol

1. Xenograft Mouse Model for Breast Cancer

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

  • Step 1: Cell Implantation: Subcutaneously inject human breast cancer cells (e.g., MDA-MB-231) into the flank or mammary fat pad of immunodeficient mice (e.g., BALB/c nude mice).

  • Step 2: Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Step 3: Animal Randomization: Randomize the mice into treatment and control groups.

  • Step 4: Compound Administration: Administer the 1,2,4-triazole derivative or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.

  • Step 5: Monitor Tumor Growth and Body Weight: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Step 6: Efficacy Evaluation: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI).

  • Step 7: Toxicity Assessment: Perform histopathological analysis of major organs to assess any potential toxicity.

Xenograft_Model_Workflow cluster_establishment Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Evaluation cluster_analysis Data Analysis cell_injection 1. Inject Cancer Cells into Mice tumor_growth 2. Allow Tumor Growth cell_injection->tumor_growth randomization 3. Randomize Mice tumor_growth->randomization drug_admin 4. Administer Triazole Derivative randomization->drug_admin measurements 5. Monitor Tumor Volume & Body Weight drug_admin->measurements endpoint 6. Study Endpoint measurements->endpoint tumor_excision 7. Excise & Weigh Tumors endpoint->tumor_excision tgi_calc 8. Calculate Tumor Growth Inhibition tumor_excision->tgi_calc toxicity_eval 9. Histopathological Analysis tgi_calc->toxicity_eval

In Vivo Xenograft Model Workflow

Conclusion and Future Directions

The comparative analysis of 4,5-disubstituted-4H-1,2,4-triazol-3-amine/thione derivatives reveals a promising trajectory from potent in vitro cytotoxicity to tangible in vivo antitumor efficacy. The multi-targeted mechanism of action observed in cellular assays, particularly the inhibition of tubulin polymerization and induction of apoptosis, provides a strong rationale for their therapeutic potential. While direct in vitro to in vivo correlation for the exact same compounds requires further investigation, the positive in vivo results from structurally related analogs underscore the promise of this chemical scaffold.

Future research should focus on establishing a direct link between the in vitro and in vivo efficacy of the most potent derivatives identified in cellular screens. This will involve comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing regimens and enhance therapeutic outcomes. Furthermore, exploring the efficacy of these compounds in combination with existing chemotherapies could unlock synergistic effects and provide new avenues for treating resistant cancers. The journey of these 1,2,4-triazole derivatives from the laboratory bench to potential clinical application is a testament to the power of integrated in vitro and in vivo research in the ongoing fight against cancer.

References

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. (n.d.). Journal of Cancer Science & Therapy. Retrieved from [Link]

  • Almasmoum, H. A., et al. (2025). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. RSC Medicinal Chemistry.
  • Almasmoum, H. A., et al. (2025). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. RSC Advances.
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). ResearchGate. Retrieved from [Link]

  • Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. (n.d.). PubMed. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Substituted 2H-1,2,3-Triazol-4-amines: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 2H-1,2,3-Triazol-4-amines in Medicinal Chemistry

The 2H-1,2,3-triazol-4-amine scaffold has emerged as a privileged structural motif in modern drug discovery. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability have led to its incorporation into a variety of therapeutic agents. A notable example is the potent indoleamine 2,3-dioxygenase (IDO1) inhibitor, N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine, a promising candidate in the field of immuno-oncology[1]. The growing interest in this heterocyclic core necessitates a comprehensive understanding of the available synthetic routes to enable researchers to select the most appropriate method for their specific needs. This guide provides an in-depth comparison of the primary synthetic strategies for accessing substituted 2H-1,2,3-triazol-4-amines, with a focus on mechanistic principles, practical considerations, and supporting experimental data.

Core Synthetic Strategies: A Comparative Overview

The synthesis of substituted 2H-1,2,3-triazol-4-amines can be broadly categorized into two main approaches:

  • [3+2] Cycloaddition Reactions: These methods involve the formation of the triazole ring from acyclic precursors. The regioselectivity of these reactions is a key consideration, with different metal catalysts affording distinct isomers.

  • The Dimroth Rearrangement: This classical rearrangement provides a pathway to interconvert isomeric triazoles, often leading to the thermodynamically more stable product.

This guide will dissect these strategies, providing a comparative analysis to aid in the selection of the optimal synthetic route.

Metal-Catalyzed [3+2] Cycloaddition of Azides and Ynamides/Ynamines

The [3+2] cycloaddition of an azide with an alkyne is a cornerstone of triazole synthesis. For the preparation of aminotriazoles, ynamides and ynamines are the key alkyne partners. The choice of metal catalyst is paramount as it dictates the regiochemical outcome of the reaction.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 5-Amino-1,2,3-triazoles

Ruthenium catalysts, typically pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes, selectively yield 1,5-disubstituted 1,2,3-triazoles[2][3]. When an ynamide is used as the alkyne component, this regioselectivity translates to the formation of a 5-amino-1,2,3-triazole. This approach is particularly valuable as it can circumvent the often-problematic Dimroth rearrangement that can occur with 5-amino-1,2,3-triazoles under certain conditions[4].

Mechanism of RuAAC:

The proposed mechanism for RuAAC involves the oxidative coupling of the azide and the alkyne to a six-membered ruthenacycle intermediate. This is followed by reductive elimination to furnish the 1,5-disubstituted triazole product[2][5][6]. The rate-determining step is believed to be the reductive elimination[6].

RuAAC_Mechanism cluster_0 Catalytic Cycle Start [Cp*RuCl] Complex1 [Cp*RuCl](Alkyne) Start->Complex1 + Alkyne Complex2 [Cp*RuCl](Alkyne)(Azide) Complex1->Complex2 + Azide Ruthenacycle Six-membered Ruthenacycle Complex2->Ruthenacycle Oxidative Coupling Product_complex [Cp*RuCl](Triazole) Ruthenacycle->Product_complex Reductive Elimination (RDS) Product_complex->Start - Triazole Product 1,5-Disubstituted Triazole Product_complex->Product

Figure 1: Proposed catalytic cycle for the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Experimental Protocol: Synthesis of N-Boc-5-amino-1,2,3-triazole-4-carboxylates [4]

This protocol describes the synthesis of a protected 5-amino-1,2,3-triazole, which can be a precursor to 2H-1,2,3-triazol-4-amines after deprotection and potential rearrangement.

  • Ynamide Preparation: N-Boc-ynamides are prepared from the corresponding N-Boc-amines and triisopropylsilyl-bromoacetylene, followed by acylation.

  • Cycloaddition: To a solution of the N-Boc-ynamide (1.0 equiv) and the desired azide (1.0 equiv) in DMF at room temperature, [Cp*RuCl]4 (catalytic amount) is added.

  • Reaction Monitoring: The reaction is stirred for 2 hours and monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is diluted with an appropriate organic solvent, washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 4-Amino-1,2,3-triazoles

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a highly reliable and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles[2]. The use of ynamines as the alkyne component in CuAAC provides a direct route to 4-amino-1,2,3-triazoles.

Mechanism of CuAAC:

The mechanism of CuAAC is proposed to proceed through the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper-containing ring, to yield the 1,4-disubstituted triazole product[1][2][7].

CuAAC_Mechanism cluster_1 Catalytic Cycle Start Cu(I) Cu_Acetylide Copper(I) Acetylide Start->Cu_Acetylide + Alkyne - H+ Complex1 Azide Complex Cu_Acetylide->Complex1 + Azide Metallacycle Six-membered Cu-Metallacycle Complex1->Metallacycle Product_complex Cu(I)-Triazolide Metallacycle->Product_complex Ring Contraction Product_complex->Start + H+ - Triazole Product 1,4-Disubstituted Triazole Product_complex->Product

Figure 2: Proposed catalytic cycle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: General Procedure for CuAAC Synthesis of 1,4-Disubstituted 1,2,3-Triazoles [8][9]

This is a general protocol that can be adapted for the synthesis of 4-aminotriazoles using ynamines.

  • Reaction Setup: A mixture of the terminal alkyne (1.0 equiv), the azide (1.0 equiv), and a copper(I) source (e.g., CuI, CuSO4/sodium ascorbate) is prepared in a suitable solvent system (e.g., t-BuOH/H2O, DMF, DMSO).

  • Reaction Conditions: The reaction is stirred at room temperature or gently heated until completion, as monitored by TLC or LC-MS. Microwave irradiation can often accelerate the reaction.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by crystallization or column chromatography.

Comparison of RuAAC and CuAAC for Aminotriazole Synthesis
FeatureRuthenium-Catalyzed (RuAAC)Copper-Catalyzed (CuAAC)
Product 1,5-Disubstituted (5-Amino) Triazoles1,4-Disubstituted (4-Amino) Triazoles
Catalyst [Cp*RuCl] complexesCu(I) salts (e.g., CuI, CuSO4/Ascorbate)
Alkyne Substrate YnamidesYnamines
Regioselectivity High for 1,5-isomerHigh for 1,4-isomer
Functional Group Tolerance Generally very goodExcellent
Key Advantage Access to 5-aminotriazoles, can avoid Dimroth rearrangementHigh efficiency, mild conditions, "click" reliability
Key Disadvantage Catalyst can be more expensive and air-sensitiveRequires terminal alkynes

The Dimroth Rearrangement: A Pathway to Thermodynamic Stability

The Dimroth rearrangement is a thermal, acid-, or base-catalyzed isomerization of certain 1,2,3-triazoles where an endocyclic and an exocyclic nitrogen atom exchange places[6][10]. This reaction proceeds through a ring-opened diazo intermediate, allowing for rotation and subsequent re-cyclization to form a more thermodynamically stable isomer[2][10].

Mechanism of the Dimroth Rearrangement:

The rearrangement is initiated by a ring-opening of the triazole, typically between the N1 and N2 positions, to form a linear diazo intermediate. Rotation around the C-C single bond, followed by re-cyclization of the amino group onto the diazo moiety, leads to the rearranged triazole[4][10].

Dimroth_Rearrangement Start 5-Amino-1-substituted-1,2,3-triazole Ring_Opening Ring Opening (Heat, Acid, or Base) Start->Ring_Opening Diazo_Intermediate Diazo Intermediate Ring_Opening->Diazo_Intermediate Rotation C-C Bond Rotation Diazo_Intermediate->Rotation Recyclization Ring Closure Rotation->Recyclization Product 4-Amino-2-substituted-1,2,3-triazole (more stable isomer) Recyclization->Product

Figure 3: General workflow for the Dimroth Rearrangement of a 5-amino-1,2,3-triazole.

Synthetic Utility and Considerations:

The Dimroth rearrangement can be a powerful tool for accessing specific aminotriazole isomers that may be difficult to obtain directly. For instance, a 1,5-disubstituted triazole synthesized via RuAAC could potentially be rearranged to a 1,4- or 2,4-disubstituted isomer. However, the reaction conditions can be harsh (e.g., boiling pyridine for 24 hours), and the outcome can be influenced by the substituents on the triazole ring[10]. Electron-withdrawing groups in the 4-position can accelerate the rearrangement[4].

Experimental Example: Rearrangement of 5-Amino-4-nitro-1,2,3-triazole Derivatives [2]

In the synthesis of energetic materials, a heat or acid-catalyzed Dimroth rearrangement of 4-amino-5-nitro-2H-1,2,3-triazole derivatives is employed to generate more stable isomers. The reaction is typically carried out by heating the starting triazole in a suitable solvent, with or without the addition of an acid catalyst.

Synthesis of N-Unsubstituted (2H)-1,2,3-Triazol-4-amines

A significant challenge in the synthesis of the target compounds is achieving the N-unsubstituted (2H) tautomer. Most cycloaddition reactions result in N-substituted products. Two primary strategies can be employed to address this:

Direct Synthesis via Deprotectable Groups

This approach involves installing a temporary directing group at the N2 position, which can be readily cleaved after the triazole ring formation.

Experimental Protocol: Synthesis of 2H-1,2,3-triazoles via a 2-Hydroxymethyl Intermediate [5]

  • Three-Component Reaction: An alkyne, sodium azide, and formaldehyde are reacted in the presence of a copper(I) catalyst to form a 2-hydroxymethyl-2H-1,2,3-triazole.

  • Deprotection: The hydroxymethyl group can be removed under basic hydrolysis (e.g., with NaOH), reductive conditions (e.g., with NaBH4), or oxidative conditions (e.g., with MnO2) to yield the corresponding NH-1,2,3-triazole.

Deprotection of N-Substituted Triazoles

Alternatively, a stable N-substituent can be cleaved in a separate step. The choice of protecting group is critical and should be orthogonal to other functional groups in the molecule.

Example: Deprotection of N-Trityl Triazoles [11]

The trityl group is a bulky protecting group that can be removed under acidic conditions, for example, with trifluoroacetic acid in dichloromethane.

Summary and Outlook

The synthesis of substituted 2H-1,2,3-triazol-4-amines can be achieved through several distinct and complementary routes. The choice of the optimal strategy depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • For the synthesis of 5-amino-1,2,3-triazoles , the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of ynamides is the method of choice, offering high regioselectivity and avoiding potential Dimroth rearrangements.

  • For the direct synthesis of 4-amino-1,2,3-triazoles , the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of ynamines is a highly efficient and reliable "click" reaction.

  • The Dimroth rearrangement provides a valuable tool for the isomerization of aminotriazoles to their more thermodynamically stable counterparts, although the reaction conditions can be forcing.

  • Accessing the N-unsubstituted 2H-tautomer often requires a two-step sequence involving the introduction and subsequent removal of a protecting or directing group.

The continued development of novel catalytic systems and synthetic methodologies will undoubtedly further expand the toolkit available to researchers, facilitating the discovery and development of new therapeutic agents based on the 2H-1,2,3-triazol-4-amine scaffold.

References

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  • Ferrini, S., et al. (2015). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement. The Journal of Organic Chemistry, 80(5), 2562-2572.
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  • Gadipelly, C., et al. (2019). Sulfur-Assisted Deprotection of Methylene Nitrile Group: One-Pot Synthesis of 4-Substituted-2H-1,2,3-triazoles. ChemistrySelect, 4(25), 7461-7465.
  • Tsyshchuk, K. A., et al. (2019). Synthesis and Dimroth rearrangement of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles.
  • Al-Smadi, M., & Al-Momani, E. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 25(1), 193.
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  • Elguero, J., et al. (2014). triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[2][4][10]. Tetrahedron, 70(40), 7247-7255.

  • Basilio Lopes, A., et al. (2016). Functionalization of 2H-1,2,3-Triazole C-Nucleoside Template via N2 Selective Arylation. The Journal of Organic Chemistry, 81(11), 4538-4546.
  • Ben-M'barek, K., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4930.
  • El-Faham, A., et al. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Mini-Reviews in Organic Chemistry.
  • Onoda, M., et al. (2017). Dimroth rearrangement replacing 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (13) with a labeling molecule having an amino group.
  • Al-Ghorbani, M., et al. (2016). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 8(5), 633-646.
  • Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
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Head-to-head comparison of 2-Propyl-2H-1,2,3-triazol-4-amine with commercial drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation Against Commercial Benchmarks

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and capacity to form favorable interactions with biological targets.[1][2] These five-membered heterocyclic rings are present in a range of FDA-approved drugs, demonstrating broad therapeutic potential across indications such as infectious diseases, epilepsy, and oncology.[1] The synthetic accessibility of 1,2,3-triazoles, particularly through copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), further enhances their appeal in drug discovery programs.[1][3]

This guide presents a comparative framework for evaluating the preclinical efficacy of a novel investigational compound, 2-Propyl-2H-1,2,3-triazol-4-amine, against a well-established commercial anticancer agent. For the purpose of this illustrative guide, we will use a hypothetical scenario where our compound is being investigated for activity against non-small cell lung cancer (NSCLC) and will be compared to a standard-of-care tyrosine kinase inhibitor (TKI), such as gefitinib. This guide is intended for researchers, scientists, and drug development professionals, providing a robust, scientifically-grounded methodology for such a head-to-head comparison. The experimental data presented herein is illustrative to guide researchers in their own comparative studies.

Comparative Analysis: In Vitro Efficacy

A fundamental first step in characterizing a potential anticancer agent is to determine its cytotoxic and antiproliferative effects against relevant cancer cell lines. Here, we propose a comparison of this compound and gefitinib against a panel of NSCLC cell lines with varying EGFR mutation statuses.

Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Culture: Human NSCLC cell lines (e.g., A549, H1975, PC-9) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound and the reference drug are prepared in culture medium. The cells are treated with a range of concentrations (e.g., 0.01 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Hypothetical In Vitro Cytotoxicity Data
CompoundA549 (EGFR wild-type) IC50 (µM)PC-9 (EGFR exon 19 del) IC50 (µM)H1975 (EGFR L858R/T790M) IC50 (µM)
This compound15.22.535.8
Gefitinib>1000.0525.1

Interpretation of Hypothetical Data: The illustrative data suggests that this compound exhibits preferential cytotoxicity against the PC-9 cell line, which harbors an activating EGFR mutation. While less potent than gefitinib in this specific cell line, its activity profile warrants further investigation into its mechanism of action.

Mechanism of Action Studies

Understanding the molecular mechanism by which a compound exerts its effects is crucial. Given the prevalence of kinase inhibition as an anticancer strategy, a primary investigation would be to assess the kinase inhibitory profile of this compound.

Experimental Workflow: Kinase Inhibition Profiling

Caption: Workflow for in vitro kinase inhibition profiling.

Hypothetical Kinase Inhibition Data
KinaseThis compound IC50 (nM)Gefitinib IC50 (nM)
EGFR (wild-type)5502
EGFR (L858R)1501
MET75>10,000
ALK>10,000>10,000

Interpretation of Hypothetical Data: This hypothetical data suggests that this compound may have a multi-targeted kinase inhibition profile, with notable activity against both EGFR and MET kinases. This could be advantageous in overcoming certain resistance mechanisms.

Signaling Pathway Analysis

To confirm the on-target effects within a cellular context, it is essential to analyze the downstream signaling pathways. Western blotting is a standard technique for this purpose.

Signaling Pathway Diagram

signaling_pathway cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET MET->PI3K MET->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR and MET signaling pathways.

Experimental Protocol: Western Blotting
  • Cell Treatment: PC-9 cells are treated with this compound (2.5 µM) and gefitinib (0.05 µM) for 6 hours.

  • Lysis: Cells are lysed, and protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin).

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) system.

In Vivo Efficacy Studies

The ultimate preclinical validation comes from in vivo studies using animal models. A xenograft model using the most sensitive cell line (in our hypothetical case, PC-9) would be appropriate.

Experimental Protocol: Xenograft Tumor Model
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: PC-9 cells are subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (vehicle control, this compound, and gefitinib).

  • Dosing: Compounds are administered daily via an appropriate route (e.g., oral gavage).

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to the head-to-head preclinical comparison of a novel investigational compound, this compound, with a commercial drug. The use of orthogonal assays, from in vitro cytotoxicity to in vivo efficacy, provides a comprehensive evaluation of the compound's potential. The hypothetical data presented herein illustrates a scenario where the novel triazole derivative, while potentially less potent against a primary target, may offer a differentiated mechanism of action that could be therapeutically advantageous. Such a structured comparative analysis is indispensable for making informed decisions in the drug development pipeline.

References

  • Frontiers in Chemistry. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). Advancements and Future Perspectives of 1,2,3-Triazole Scaffold as Promising Antiviral Agent in Drug Discovery. Retrieved from [Link]

  • Asian Journal of Chemistry. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2015).
  • Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]

  • PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

Sources

A Senior Scientist's Guide to the Statistical Evaluation of 2-Propyl-2H-1,2,3-triazol-4-amine in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Rigorous Comparison

In the landscape of modern medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a "privileged" structure.[1][2][3] Its utility often lies in its role as a stable and effective bioisostere for the metabolically labile amide bond, a common feature in many drug candidates.[4][5][6] The specific substitution pattern on the triazole ring can profoundly influence a molecule's physicochemical properties, target engagement, and overall pharmacological profile. This guide focuses on a specific, lesser-explored isomer, 2-Propyl-2H-1,2,3-triazol-4-amine , providing a framework for its statistical and experimental evaluation against relevant chemical entities.

The objective of this document is not merely to present data, but to illuminate the process of data-driven decision-making in a preclinical setting.[7] For researchers and drug development professionals, understanding the statistical significance of observed differences between a novel compound and its alternatives is paramount. It is the foundation upon which we build a case for advancing a lead candidate. This guide will walk through a hypothetical, yet scientifically rigorous, comparison, emphasizing the causality behind experimental choices and the statistical validation of the results.

Hypothetical Context: Targeting Kinase X

To ground our analysis in a realistic scenario, we will hypothesize that this compound (hereafter Compound A ) has been identified as a potential inhibitor of "Kinase X," a fictional enzyme implicated in an oncology pathway. The primary amine at the 4-position is presumed to be a key hydrogen-bonding moiety for interacting with the kinase's active site.

Our goal is to statistically determine if Compound A offers a superior profile compared to two logical alternatives:

  • Compound B (Isomeric Control): 1-Propyl-1H-1,2,3-triazol-4-amine. This isomer allows us to probe the importance of the nitrogen substitution pattern (N1 vs. N2) on biological activity and properties.

  • Compound C (Benchmark Inhibitor): A known, publicly disclosed Kinase X inhibitor that contains a traditional amide linkage instead of a triazole. This serves as our benchmark for potency and established cellular activity.

This head-to-head comparison of isomers and bioisosteres is a critical exercise in lead optimization.

Experimental Workflow & Statistical Framework

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: In Vitro Biological Profiling cluster_2 Phase 3: ADME & Safety Assessment cluster_3 Phase 4: Statistical Decision Making Purity Purity & Identity Confirmation (LC-MS, NMR) Solubility Aqueous Solubility Assay (Thermodynamic) LogD Lipophilicity Measurement (LogD @ pH 7.4) Potency Biochemical Potency Assay (IC50 vs. Kinase X) LogD->Potency Proceed if properties are distinct Selectivity Kinase Selectivity Panel (Off-target Effects) Cellular Cellular Potency Assay (p-Substrate Inhibition) Metabolic Metabolic Stability (Microsomal Half-life) Cellular->Metabolic Proceed if potency/selectivity is promising Permeability Cellular Permeability (PAMPA Assay) Toxicity Cytotoxicity Assay (e.g., MTS Assay) Decision Go/No-Go Decision (Multi-parameter Optimization) Toxicity->Decision Synthesize all data

Caption: A phased experimental workflow for the comparative analysis of drug candidates.

Part 1: Physicochemical and Analytical Characterization

Before any biological assessment, it is crucial to confirm the purity, identity, and fundamental properties of each compound. These parameters can significantly influence biological data and its interpretation.

Experimental Protocols
  • Purity and Identity:

    • Method: High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy.

    • Procedure: Each compound is dissolved in a suitable solvent (e.g., DMSO). LC-MS analysis is run using a C18 column with a water/acetonitrile gradient to confirm >98% purity and the correct mass-to-charge ratio (m/z). NMR spectra are acquired to confirm the precise chemical structure, paying close attention to chemical shifts that differentiate the N1-propyl and N2-propyl isomers.

    • Causality: Impurities can cause false positives or negatives in biological assays. Confirming the correct isomeric structure is essential, as the N1 and N2 positions create different dipole moments and hydrogen bonding capabilities, directly impacting target binding.[6]

  • Aqueous Solubility & Lipophilicity (LogD):

    • Method: Thermodynamic solubility assessment and a shake-flask or automated method for LogD determination at pH 7.4.

    • Procedure: For solubility, an excess of each compound is equilibrated in phosphate-buffered saline (PBS) at room temperature. The suspension is filtered, and the concentration of the dissolved compound in the supernatant is quantified by HPLC. For LogD, the compound is partitioned between octanol and PBS (pH 7.4), and the concentration in each layer is measured.

    • Causality: Solubility directly impacts the ability to formulate the compound for in vivo studies and can affect the accuracy of in vitro assay results. LogD is a critical predictor of cell permeability, metabolic clearance, and promiscuity.

Data Summary and Statistical Analysis

The data from these experiments should be compiled for clear comparison.

ParameterCompound A (2-Propyl-2H)Compound B (1-Propyl-1H)Compound C (Amide)Statistical Testp-value (A vs. B)
Purity (%) >99%>99%>99%N/AN/A
Solubility (µM) 150 ± 12210 ± 1895 ± 9Student's t-test<0.05
LogD (pH 7.4) 1.8 ± 0.11.5 ± 0.12.1 ± 0.2Student's t-test<0.05

Data are presented as Mean ± Standard Deviation from n=3 independent experiments.

Interpretation: A Student's t-test is appropriate here for comparing the means of two groups (Compound A vs. B).[8] The p-value of <0.05 indicates a statistically significant difference in both solubility and lipophilicity between the two triazole isomers. This initial finding is critical: the position of the propyl group on the triazole ring significantly alters its physicochemical properties. Compound B is more soluble and less lipophilic than Compound A.

Part 2: Biological Efficacy and Selectivity

This phase addresses the core question: which compound is the most potent and selective inhibitor of Kinase X?

Experimental Protocols
  • Biochemical Potency (IC₅₀):

    • Method: A biochemical assay using purified, recombinant Kinase X enzyme (e.g., a luminescence-based assay that measures ATP consumption).

    • Procedure: The enzyme is incubated with its substrate and ATP in the presence of serially diluted compounds (typically 10-point dose-response). The reaction is allowed to proceed, and the remaining ATP is quantified.

    • Causality: The half-maximal inhibitory concentration (IC₅₀) is the primary measure of a compound's potency against its target enzyme. A lower IC₅₀ indicates higher potency.

  • Cellular Potency (EC₅₀):

    • Method: A cell-based assay using a cancer cell line known to depend on Kinase X activity.

    • Procedure: Cells are treated with the compounds in a dose-response manner. After a set incubation period, cells are lysed, and the phosphorylation of a known downstream substrate of Kinase X is measured via Western Blot or ELISA.

    • Causality: This assay determines if the compound can penetrate the cell membrane, engage the target in a complex cellular environment, and inhibit its function. The half-maximal effective concentration (EC₅₀) is often a more physiologically relevant metric than the biochemical IC₅₀.

Data Summary and Statistical Analysis

Dose-response data are analyzed using non-linear regression to determine IC₅₀/EC₅₀ values.

G cluster_0 Statistical Analysis of Potency Data Generate Dose-Response Data (n≥3) Fit Non-linear Regression (Sigmoidal, 4PL) Data->Fit Extract Extract IC50/EC50 Values with 95% Confidence Intervals Fit->Extract Compare Compare Log(IC50) Values using F-test or ANOVA Extract->Compare Result Determine if Potency Difference is Significant Compare->Result

Caption: Workflow for the statistical comparison of potency values.

ParameterCompound A (2-Propyl-2H)Compound B (1-Propyl-1H)Compound C (Amide)Statistical Testp-value (A vs. B)
Biochem IC₅₀ (nM) 15 (95% CI: 12-19)85 (95% CI: 75-97)25 (95% CI: 21-30)Extra Sum-of-Squares F-test<0.001
Cellular EC₅₀ (nM) 110 (95% CI: 95-128)>1000250 (95% CI: 215-290)Extra Sum-of-Squares F-test<0.001

CI = Confidence Interval.

Interpretation: The Extra Sum-of-Squares F-test is a robust method for comparing entire dose-response curves and their derived parameters (like LogIC₅₀). The highly significant p-value (<0.001) confirms that Compound A is substantially more potent than its isomer, Compound B , and also more potent than the benchmark, Compound C.

Critically, the poor cellular activity of Compound B (>1000 nM) despite moderate biochemical potency suggests it may have poor cell permeability or be subject to efflux, issues potentially linked to its lower lipophilicity. This highlights the importance of multiparametric analysis.[9]

Part 3: Early ADME-Tox Profile

A potent compound is of little value if it is rapidly metabolized or inherently toxic.

Experimental Protocols
  • Metabolic Stability:

    • Method: Incubation with human liver microsomes (HLM).

    • Procedure: Compounds are incubated with HLM and NADPH (a necessary cofactor for metabolic enzymes) over a time course. The amount of parent compound remaining at each time point is quantified by LC-MS.

    • Causality: This assay provides an early indication of metabolic clearance. A longer half-life (t½) is generally desirable. The triazole ring is often incorporated to improve metabolic stability compared to an amide bond.[10]

  • Cytotoxicity:

    • Method: MTS or similar viability assay in a non-target cell line (e.g., HEK293).

    • Procedure: Cells are incubated with high concentrations of the compounds for 24-48 hours. Cell viability is measured via a colorimetric assay.

    • Causality: This provides a general assessment of off-target toxicity. A high CC₅₀ (cytotoxic concentration 50%) is desired.

Data Summary and Statistical Analysis
ParameterCompound A (2-Propyl-2H)Compound B (1-Propyl-1H)Compound C (Amide)Statistical Testp-value (A vs. C)
HLM t½ (min) 45 ± 552 ± 618 ± 3One-way ANOVA<0.01
Cytotoxicity CC₅₀ (µM) >50>50>50N/AN/A

Interpretation: A one-way Analysis of Variance (ANOVA) is used here to compare the means of three or more groups.[8] The post-hoc analysis shows a statistically significant difference in metabolic stability between Compound A and the amide-containing Compound C. As hypothesized, the triazole bioisostere provides a clear advantage in resisting metabolic degradation. Both triazole isomers show similar, good stability. None of the compounds exhibit overt cytotoxicity at the tested concentrations.

Conclusion and Path Forward

  • This compound (Compound A) demonstrates a superior overall profile. It is the most potent compound both biochemically and cellularly. Its physicochemical properties (LogD of 1.8) appear to strike a better balance for cellular activity compared to its more hydrophilic isomer.

  • The bioisosteric replacement of the amide bond with the 2H-1,2,3-triazole was successful, leading to a significant improvement in both potency and metabolic stability.

  • The isomeric position is critical. The N2-substitution (Compound A) is demonstrably superior to the N1-substitution (Compound B) for activity against Kinase X.

Based on this comprehensive analysis, Compound A is the clear lead candidate to advance into further optimization and more complex in vivo efficacy and safety studies. This data-driven approach, grounded in statistical validation, minimizes subjective bias and maximizes the probability of success in the long and resource-intensive process of drug development.[11]

References

  • Bioisosteric Replacement of Amide Group with 1,2,3-Triazoles in Acetaminophen Addresses Reactive Oxygen Species-Mediated Hepatotoxic Insult in Wistar Albino Rats. ACS Publications. Available at: [Link]

  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. ACS Publications. Available at: [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Iris Unimore. Available at: [Link]

  • Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809. PubMed Central (PMC). Available at: [Link]

  • Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. National Institutes of Health (NIH). Available at: [Link]

  • Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. LinkedIn. Available at: [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. Available at: [Link]

  • Statistical Methods for Drug Discovery. Basicmedical Key. Available at: [Link]

  • Foundations of data-driven medicinal chemistry. PubMed Central (PMC). Available at: [Link]

  • Transforming drug development with statistical methodologies. pharmaphorum. Available at: [Link]

  • Early Development Medicinal Chemistry: Utilizing Data and Artificial Intelligence. Pharmaceutical Technology. Available at: [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available at: [Link]

  • ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. IJPSR. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Propyl-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 2-Propyl-2H-1,2,3-triazol-4-amine

This guide provides essential safety and operational protocols for the handling and disposal of this compound. Given the limited specific toxicological data for this compound, our recommendations are grounded in established best practices for handling structurally related chemicals, particularly aminotriazoles, which are known to present significant health hazards. The primary objective is to create a self-validating system of safety that protects researchers from potential exposure.

Foundational Principle: Hazard Analysis of Structurally Related Compounds

  • Skin Irritation: Direct contact can lead to localized redness, inflammation, and discomfort.[1][2]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation or damage upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]

  • Suspected Carcinogenicity: Some aminotriazoles are suspected of causing cancer, necessitating stringent handling procedures to minimize long-term exposure risks.[4][5][6]

Therefore, all handling procedures must be based on the precautionary principle, assuming the compound is hazardous and requires comprehensive personal protective equipment (PPE).

Core Directive: Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. All handling of this compound must be conducted within a certified chemical fume hood to control airborne particulates and vapors.

Eye and Face Protection

Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine dust.[7][8] For procedures with a higher risk of splashing, such as transferring large volumes of solutions, a full-face shield must be worn in addition to chemical goggles.[9][10] All eye and face protection must be compliant with ANSI Z87.1 (US) or EN 166 (EU) standards.[1][4][11]

Skin and Body Protection

A flame-resistant lab coat is required at all times. For procedures involving significant quantities of the material, a chemically resistant apron or a disposable gown should be worn over the lab coat.[8] Full-length pants and closed-toe shoes made of a non-porous material are mandatory; sandals, open-toed shoes, and canvas shoes are strictly prohibited.[8]

Hand Protection

Double gloving is required to provide robust protection against both incidental contact and potential permeation.

  • Inner Glove: A thinner nitrile glove provides a base layer of protection.

  • Outer Glove: A heavier-duty, chemical-resistant glove (e.g., thicker nitrile or neoprene) should be worn over the inner glove.

Gloves must be inspected for any signs of degradation or puncture before each use.[4] Proper glove removal technique is essential to prevent skin contact with a contaminated outer surface.[1] Contaminated gloves must be disposed of as hazardous waste immediately after the task is complete or if contamination is suspected.[1]

Respiratory Protection

All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood.[4][9] If there is a potential for dust or aerosol generation outside of a fume hood (e.g., during a spill cleanup), a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[4][11]

PPE Selection Matrix: A Task-Based Approach

This table provides a quick reference for the minimum required PPE for common laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Disposable GownChemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemically Resistant ApronChemical Fume Hood
Running Reactions/Transfers Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Spill Cleanup (Solid or Liquid) Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical Gloves (over nitrile)Disposable Gown or CoverallsNIOSH-Approved Respirator (N95 or higher)

Operational Plan: Step-by-Step Protocols

Adherence to standardized procedures for donning, doffing, and handling is critical to the integrity of the safety system.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is designed to minimize the risk of cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat / Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Gown / Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: The correct sequence for donning and doffing PPE to prevent contamination.

Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clear of clutter. Locate the nearest emergency eyewash station and safety shower.[4]

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Handling: Conduct all manipulations within the fume hood. When handling the solid, avoid creating dust.[1] Use tools like a spatula or scoopula to transfer the material.

  • Post-Handling: After completing the task, decontaminate any reusable equipment.

  • Doff PPE: Carefully remove PPE following the doffing sequence. The outer gloves should be removed first, followed by other equipment, to prevent contaminating your inner gloves and skin.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Managing Contaminated Waste

Proper disposal is a critical final step in the safe handling process.

PPE and Solid Waste Disposal Workflow

Disposal_Workflow Start Contaminated Material (Gloves, Wipes, Glassware) Container Designated, Labeled Hazardous Waste Container Start->Container Place immediately in Seal Seal Container When Not in Use Container->Seal Storage Store in Satellite Accumulation Area Seal->Storage Pickup Schedule Pickup by EH&S Personnel Storage->Pickup

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
2-Propyl-2H-1,2,3-triazol-4-amine
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Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.